4-sec-Butoxy-2-butanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-butan-2-yloxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCAIYGWLZKIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336989 | |
| Record name | 4-sec-Butoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57545-63-8 | |
| Record name | 4-sec-Butoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sec-Butoxy-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-sec-Butoxy-2-butanone: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-sec-Butoxy-2-butanone, a bifunctional organic molecule incorporating both a ketone and an ether moiety, presents a unique chemical scaffold for research and development. Its structure suggests potential utility as a versatile building block in organic synthesis, a specialty solvent, or a precursor for more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected reactivity, and appropriate analytical and handling protocols.
Core Chemical Properties
This compound, with the chemical formula C₈H₁₆O₂, possesses a molecular weight of approximately 144.21 g/mol .[1][2] Its structure features a butane backbone with a ketone at the 2-position and a sec-butoxy group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| CAS Number | 57545-63-8 | [2][3] |
| IUPAC Name | 4-(butan-2-yloxy)butan-2-one | [4] |
| Canonical SMILES | CCC(C)OCCC(=O)C | [4] |
Synthesis of this compound: A Williamson Ether Synthesis Approach
A robust and widely applicable method for the synthesis of ethers is the Williamson ether synthesis.[5][6][7][8][9] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, a plausible route involves the reaction of the sodium salt of 4-hydroxy-2-butanone with 2-bromobutane.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Experimental Protocol
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere. Hydrogen gas will be evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Sₙ2 Reaction: Add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Mechanistic Considerations
The chemical reactivity of this compound is dictated by its two functional groups: the ketone and the ether.
Ketone Reactivity
The carbonyl group of the ketone is electrophilic at the carbon atom and can undergo a variety of nucleophilic addition reactions.[10][11][12][13][14]
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4-sec-butoxy-2-butanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13]
-
Grignard and Organolithium Reactions: Reaction with Grignard reagents or organolithium reagents will lead to the formation of tertiary alcohols.[10]
-
Wittig Reaction: The Wittig reaction with a phosphonium ylide can be employed to convert the carbonyl group into an alkene.[11]
-
Enolate Formation: The α-hydrogens adjacent to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or aldol condensation.[11]
Ether Reactivity
Ethers are generally unreactive, which is why they are often used as solvents.[15] However, the ether linkage can be cleaved under harsh conditions, typically with strong acids like HBr or HI.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₂CH₃ (of sec-butyl) |
| ~1.1 | Doublet | 3H | -CH(CH₃ )CH₂CH₃ |
| ~1.2-1.6 | Multiplet | 2H | -CH(CH₃)CH₂ CH₃ |
| ~2.1 | Singlet | 3H | -C(=O)CH₃ |
| ~2.7 | Triplet | 2H | -O-CH₂CH₂ -C(=O)- |
| ~3.5 | Triplet | 2H | -O-CH₂ CH₂-C(=O)- |
| ~3.6 | Sextet | 1H | -O-CH (CH₃)CH₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~10 | -CH₂CH₃ (of sec-butyl) |
| ~20 | -CH(CH₃ )CH₂CH₃ |
| ~30 | -C(=O)CH₃ |
| ~30 | -CH(CH₃)CH₂ CH₃ |
| ~45 | -O-CH₂CH₂ -C(=O)- |
| ~68 | -O-CH₂ CH₂-C(=O)- |
| ~75 | -O-CH (CH₃)CH₂CH₃ |
| ~208 | C =O |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretch and various C-O and C-H stretching and bending vibrations.[16][17]
-
C=O stretch: A strong, sharp peak around 1715 cm⁻¹.[17]
-
C-O-C stretch: A prominent band in the region of 1150-1085 cm⁻¹.
-
sp³ C-H stretch: Multiple bands in the 3000-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 144. The fragmentation pattern would be expected to involve cleavage alpha to the carbonyl group and cleavage of the ether bond. Common fragments would include the acetyl cation (CH₃CO⁺) at m/z 43 and fragments resulting from the loss of the sec-butoxy group or parts thereof.[1]
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of the compound and for monitoring reaction progress. A non-polar or medium-polarity column would be suitable.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. For compounds like ketones, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[18][19]
Safety, Handling, and Storage
As a compound containing an ether linkage, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[20]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
-
Storage: Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[21] It should be stored away from oxidizing agents.[21] The date of receipt and opening should be clearly marked on the container.
-
Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation.
Potential Applications
While specific applications for this compound are not extensively documented, its bifunctional nature suggests several potential uses:
-
Organic Synthesis: As a functionalized ketone, it can serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[22][23][24] The ketone can be used for chain extension or the introduction of other functional groups, while the ether provides a stable, yet potentially cleavable, protecting group.
-
Flavor and Fragrance: Short-chain ketones and ethers are often used in the flavor and fragrance industry.[22] The specific sensory properties of this compound would need to be evaluated.
-
Specialty Solvents: The combination of a polar ketone and a less polar ether group may impart unique solvency properties, making it a candidate for specific applications in coatings, resins, and cleaning formulations.[25]
Conclusion
This compound is a molecule with significant potential in various fields of chemical research and development. Its synthesis via the Williamson ether synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. Proper handling and storage are crucial to mitigate the risk of peroxide formation. Further investigation into its specific applications is warranted and could unveil novel uses for this versatile chemical building block.
References
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Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]
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Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
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Quora. What are the uses of ketone? [Link]
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Organic Syntheses. 4,4-dimethoxy-2-butanone. [Link]
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Juniper Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]
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Introduction: Unpacking the Utility of a Bifunctional Building Block
An In-depth Technical Guide to 4-sec-Butoxy-2-butanone (CAS 57545-63-8)
This compound, registered under CAS number 57545-63-8, is a unique organic molecule that merges two pivotal functional groups: a ketone and an ether.[1] This bifunctionality makes it a valuable intermediate and building block in synthetic organic chemistry.[2] While not a household name, its structural components are present in a vast array of more complex molecules, suggesting its potential utility in the synthesis of novel compounds for materials science, agrochemicals, and pharmaceutical research.
This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its logical synthesis, robust analytical characterization, inherent reactivity, and safe handling protocols. The insights herein are designed to empower researchers to confidently incorporate this versatile reagent into their synthetic strategies.
Core Physicochemical and Spectroscopic Profile
Commercially, this compound is typically supplied as a clear, colorless to pale yellow liquid with a minimum purity of 90%, as determined by Gas Chromatography (GC).[2][3][4] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 57545-63-8 | [2][3][4] |
| Molecular Formula | C₈H₁₆O₂ | [2][3][4] |
| Molecular Weight | 144.21 g/mol | [2][3][4] |
| Physical State | Liquid (at 20°C) | [3] |
| IUPAC Name | 4-(butan-2-yloxy)butan-2-one | [1] |
| SMILES | CCC(C)OCCC(=O)C | [1] |
| InChI | 1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | [1][4] |
Predicted Spectroscopic Signature
Direct spectroscopic data for this specific molecule is scarce in peer-reviewed literature. However, based on its structure and data from analogous compounds like 4-(4-hydroxyphenyl)-2-butanone and 4-butoxy-2-butanone, we can reliably predict its spectral characteristics.[5][6] This predictive analysis is crucial for any researcher aiming to verify the compound's identity.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality of the sec-butoxy group, but key signals would include a singlet for the terminal methyl ketone protons (CH₃-C=O), multiplets for the ethyl group protons (CH₃-CH₂-), a multiplet for the methine proton of the sec-butoxy group (-O-CH-), and triplets corresponding to the methylene groups of the butanone backbone (-O-CH₂-CH₂-C=O).
-
¹³C NMR: The carbon spectrum should distinctly show a signal for the carbonyl carbon at the lower field (downfield), typically in the range of 205-215 ppm.[5] Other signals would correspond to the eight unique carbon atoms in the aliphatic region.
-
FTIR: The infrared spectrum will be dominated by two characteristic peaks: a strong, sharp absorption band around 1715 cm⁻¹ , indicative of the ketone carbonyl (C=O) stretch, and a strong C-O-C stretching band for the ether linkage, typically found in the 1100-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron impact ionization would likely result in a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would include the alpha-cleavage of the ketone, leading to a prominent acetyl cation fragment at m/z = 43 (CH₃CO⁺), a characteristic feature of methyl ketones.[5]
Sources
4-sec-Butoxy-2-butanone synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 4-sec-Butoxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a functionalized ketone with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and fragrance compounds. Its structure, featuring a ketone and a secondary ether, allows for diverse chemical transformations. This guide provides a comprehensive technical overview of the primary synthetic precursors and logical pathways for the synthesis of this compound. We will delve into two principal retrosynthetic strategies: the etherification of a key hydroxylated intermediate and the conjugate addition of an alcohol to an α,β-unsaturated ketone. Each strategy will be analyzed from a mechanistic standpoint, with detailed experimental protocols and a comparative analysis to guide researchers in their synthetic endeavors.
Introduction and Retrosynthetic Analysis
This compound (C8H16O2) is an organic molecule whose utility is derived from its bifunctional nature.[1][2] The ketone moiety can undergo nucleophilic addition, condensation, and α-functionalization reactions, while the ether linkage provides stability and influences the molecule's polarity and steric profile. Understanding the most efficient and logical pathways to its synthesis is crucial for its practical application.
A retrosynthetic analysis reveals two primary disconnection points, suggesting the most viable precursor sets:
-
Strategy A: C-O Bond Disconnection (Etherification Route) : Disconnecting the ether bond between the oxygen and the sec-butyl group points to 4-hydroxy-2-butanone and a sec-butyl electrophile (e.g., 2-bromobutane) as the key precursors. This approach is analogous to the well-established Williamson ether synthesis.
-
Strategy B: C-C Bond Disconnection (Michael Addition Route) : A 1,4-disconnection across the butanone backbone suggests a conjugate addition pathway. This identifies 2-butanol and methyl vinyl ketone (MVK) as the fundamental precursors.
This guide will explore both strategies, with a primary focus on Strategy A, which relies on a more readily synthesized and stable intermediate.
Figure 1: Retrosynthetic pathways for this compound.
Primary Synthesis Strategy: The Etherification Pathway
This robust, multi-step approach involves the initial synthesis of the critical precursor, 4-hydroxy-2-butanone, followed by the introduction of the sec-butoxy group.
Core Precursor: Synthesis of 4-Hydroxy-2-butanone
4-Hydroxy-2-butanone (HB) is a vital intermediate for various chemical products, including fragrances and vitamins.[3][4] Its synthesis is most commonly achieved via an aldol condensation reaction.
Methodology: Aldol Condensation of Acetone and Formaldehyde
This reaction is a cornerstone of C-C bond formation. Acetone, acting as the nucleophile via its enolate form, attacks the electrophilic carbonyl carbon of formaldehyde.[3][5]
-
Mechanism : The reaction is typically catalyzed by a base, which deprotonates the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then attacks formaldehyde, followed by protonation of the resulting alkoxide to yield 4-hydroxy-2-butanone.
-
Causality of Experimental Choices :
-
Catalyst : A dilute alkaline solution is used to generate the enolate catalytically without promoting excessive self-condensation of acetone or Cannizzaro reactions of formaldehyde.[4][6]
-
Reactant Ratio : Acetone is often used in excess to maximize the reaction with formaldehyde and minimize the formation of di-addition byproducts.[6]
-
Temperature Control : The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as dehydration of the product to methyl vinyl ketone.
-
Caption: Aldol condensation workflow for 4-hydroxy-2-butanone synthesis.
Experimental Protocol: Synthesis of 4-Hydroxy-2-butanone
-
Setup : Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, and an addition funnel. Cool the reactor to 0-5 °C using a circulating chiller.
-
Charging Reactants : Charge the reactor with acetone (e.g., 10 molar equivalents) and a dilute aqueous solution of sodium hydroxide (e.g., 5% w/w).
-
Addition : Slowly add an aqueous solution of formaldehyde (37 wt. %, 1 molar equivalent) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 4-6 hours until reaction completion is confirmed by GC analysis.
-
Workup : Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7.
-
Purification : Remove the excess acetone under reduced pressure. The resulting aqueous solution of 4-hydroxy-2-butanone can be used directly in the next step or purified further by vacuum distillation.
Etherification via Williamson Synthesis
With 4-hydroxy-2-butanone in hand, the final step is to form the ether linkage. The Williamson ether synthesis is the classical and most direct method for this transformation.
-
Mechanism : A strong base is used to deprotonate the hydroxyl group of 4-hydroxy-2-butanone, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide from a sec-butyl electrophile (e.g., 2-bromobutane) in an SN2 reaction.
-
Causality of Experimental Choices :
-
Base : A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol, driving the reaction to completion. Sodium hydroxide can also be used, but the equilibrium may be less favorable.
-
Solvent : An aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is chosen to solvate the cation without interfering with the nucleophile.
-
Electrophile : A secondary halide like 2-bromobutane is used. Note that elimination (E2) is a competing side reaction with secondary halides, which can be minimized by using a less-hindered base and controlling the temperature.
-
Caption: Williamson ether synthesis workflow for the final product.
Experimental Protocol: Synthesis of this compound
-
Setup : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Deprotonation : Cool the flask to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Slowly add a solution of 4-hydroxy-2-butanone (1 equivalent) in THF. Allow the mixture to stir at room temperature for 1 hour.
-
Nucleophilic Substitution : Add 2-bromobutane (1.2 equivalents) dropwise. Heat the reaction mixture to a gentle reflux (e.g., 50-60 °C) and monitor by TLC or GC until the starting material is consumed.
-
Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield this compound.
Alternative Synthesis Strategy: The Michael Addition Pathway
An alternative approach involves the conjugate (or 1,4-) addition of an alcohol to an α,β-unsaturated ketone.[7]
-
Precursors : 2-Butanol and Methyl Vinyl Ketone (MVK).
-
Mechanism : The reaction requires a base to deprotonate 2-butanol, forming the sec-butoxide nucleophile. This alkoxide then adds to the β-carbon of MVK, an excellent Michael acceptor.[7][8] The resulting enolate is then protonated during workup to give the final product.
-
Challenges :
-
MVK Instability : Methyl vinyl ketone is highly toxic, volatile, and prone to polymerization.[9] Its synthesis and handling require significant precautions. It can be synthesized by the dehydration of 4-hydroxy-2-butanone, which links it back to the primary strategy's intermediate.[9][10]
-
Reversibility : The Michael addition of alkoxides can be reversible, potentially leading to lower yields compared to the Williamson ether synthesis.
-
Comparative Analysis of Synthesis Routes
| Feature | Strategy A: Etherification | Strategy B: Michael Addition |
| Key Precursors | 4-Hydroxy-2-butanone, 2-Bromobutane | 2-Butanol, Methyl Vinyl Ketone (MVK) |
| Precursor Stability | 4-Hydroxy-2-butanone is relatively stable in solution. 2-Bromobutane is a standard reagent. | MVK is unstable, toxic, and polymerizes easily.[9] |
| Key Reactions | Aldol Condensation, Williamson Ether Synthesis | Michael (1,4-Conjugate) Addition |
| Reaction Control | Well-established, high-yielding reactions. Side reactions (e.g., E2) are manageable. | The reaction can be reversible. Polymerization of MVK is a major concern. |
| Atom Economy | Moderate; produces salt byproduct in the etherification step. | High; potentially 100% atom economical. |
| Overall Viability | High . This is the preferred route due to the use of more stable intermediates and more reliable, well-understood reactions. | Moderate to Low . Primarily limited by the hazardous nature and instability of MVK. Best suited for specialized applications where MVK is readily available. |
Conclusion
For the synthesis of this compound, the most reliable and scalable pathway for research and development is a two-stage approach centered on the etherification of 4-hydroxy-2-butanone . The core of this strategy lies in the efficient synthesis of the 4-hydroxy-2-butanone precursor via the aldol condensation of acetone and formaldehyde, followed by a robust Williamson ether synthesis with a suitable sec-butyl electrophile. While the Michael addition of 2-butanol to methyl vinyl ketone presents a more atom-economical alternative, the significant handling challenges and instability associated with MVK make it a less practical choice for most laboratory and industrial settings. This guide provides the foundational knowledge and actionable protocols for scientists to successfully synthesize this valuable chemical building block.
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Spectroscopic Data of 4-sec-Butoxy-2-butanone: An In-depth Technical Guide
Introduction
4-sec-Butoxy-2-butanone is a ketone and an ether, presenting a bifunctional molecular architecture of interest in various chemical syntheses. Its utility as a building block or intermediate necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The structural elucidation of this compound through these techniques relies on the fundamental principles of nuclear spin, molecular vibrations, and mass-to-charge ratio, respectively. Each method offers unique insights into the molecular framework, and a combinatorial approach provides the highest level of confidence in structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this and similar molecules.
Molecular Structure and Synthesis Context
The molecular structure of this compound is foundational to interpreting its spectroscopic data. Understanding its likely synthetic origin provides context for potential impurities that may be observed.
A common and efficient method for the synthesis of such alkoxy ketones is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. In the context of this compound, this would likely involve the reaction of sodium sec-butoxide with a 4-halo-2-butanone.
Spectroscopic analysis is crucial to confirm the successful formation of the ether linkage and the retention of the ketone functionality, as well as to identify any unreacted starting materials or byproducts from potential side reactions.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. Based on the analysis of structurally similar compounds such as 4-methoxy-2-butanone[6] and 4-ethoxy-2-butanone[7], the following spectral features are anticipated.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 | m | 1H | CH-O |
| ~ 3.5 | t | 2H | O-CH₂ |
| ~ 2.7 | t | 2H | CH₂-C=O |
| ~ 2.1 | s | 3H | CH₃-C=O |
| ~ 1.5 | m | 2H | CH₂-CH₃ |
| ~ 1.2 | d | 3H | CH-CH₃ |
| ~ 0.9 | t | 3H | CH₂-CH₃ |
Interpretation:
-
The methine proton (CH-O) of the sec-butoxy group is expected to be the most deshielded of the aliphatic protons attached to carbon, appearing as a multiplet around 3.6 ppm due to coupling with the adjacent methylene and methyl protons.
-
The methylene protons adjacent to the ether oxygen (O-CH₂) are expected to resonate as a triplet around 3.5 ppm, coupled to the adjacent methylene group.
-
The methylene protons adjacent to the carbonyl group (CH₂-C=O) will also be deshielded and appear as a triplet around 2.7 ppm.
-
A sharp singlet for the methyl protons of the acetyl group (CH₃-C=O) is anticipated around 2.1 ppm, as there are no adjacent protons to cause splitting.
-
The methylene protons of the ethyl group within the sec-butoxy moiety are expected as a multiplet around 1.5 ppm.
-
The methyl protons of the sec-butoxy group that are attached to the chiral center will appear as a doublet around 1.2 ppm, coupled to the methine proton.
-
The terminal methyl protons of the ethyl group in the sec-butoxy moiety will resonate as a triplet around 0.9 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, eight distinct signals are expected in the proton-decoupled spectrum, corresponding to the eight carbon atoms in unique chemical environments. The predicted chemical shifts are based on data from analogous compounds like 4-methoxy-2-butanone[8] and 4-ethoxy-2-butanone.[9]
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 | C=O |
| ~ 75 | CH-O |
| ~ 65 | O-CH₂ |
| ~ 45 | CH₂-C=O |
| ~ 30 | CH₃-C=O |
| ~ 29 | CH₂-CH₃ |
| ~ 19 | CH-CH₃ |
| ~ 10 | CH₂-CH₃ |
Interpretation:
-
The carbonyl carbon (C=O) is the most deshielded and will appear at a characteristic downfield shift of approximately 208 ppm.
-
The methine carbon of the sec-butoxy group (CH-O) will be found around 75 ppm.
-
The methylene carbon adjacent to the ether oxygen (O-CH₂) is expected at roughly 65 ppm.
-
The methylene carbon adjacent to the carbonyl group (CH₂-C=O) will resonate around 45 ppm.
-
The remaining aliphatic carbons will appear in the upfield region of the spectrum, with the acetyl methyl carbon (CH₃-C=O) around 30 ppm, the methylene carbon of the ethyl group at approximately 29 ppm, the methyl carbon attached to the chiral center near 19 ppm, and the terminal methyl carbon of the ethyl group being the most shielded at around 10 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O and C-O bonds.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretching (alkane) |
| ~ 1715 | Strong, Sharp | C=O stretching (ketone) |
| ~ 1100 | Strong | C-O stretching (ether) |
Interpretation:
-
A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature, indicative of the carbonyl (C=O) stretching vibration of a saturated ketone.
-
Another strong absorption is expected around 1100 cm⁻¹ , corresponding to the C-O stretching vibration of the ether linkage.
-
The region between 2970 and 2850 cm⁻¹ will show strong C-H stretching vibrations from the various alkyl groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, with a molecular weight of 144.21 g/mol , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Predicted data from PubChemLite suggests the monoisotopic mass to be 144.11504 Da.[10]
Predicted Mass Spectrometry Data for this compound:
| m/z | Proposed Fragment |
| 144 | [M]⁺ |
| 129 | [M - CH₃]⁺ |
| 115 | [M - C₂H₅]⁺ |
| 87 | [M - C₄H₉O]⁺ or [CH₃COCH₂CH₂O]⁺ |
| 71 | [C₄H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Interpretation and Fragmentation Pathway:
The fragmentation of this compound in an EI mass spectrometer is likely to proceed through several pathways, including alpha-cleavage and cleavage of the C-O bond.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere. [11][12][13][14]2. Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Pressure Application: If using a solid sample accessory, apply gentle pressure to ensure good contact between the sample and the crystal. For a liquid, this is generally not necessary.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs a background correction. The resulting spectrum should be analyzed for the characteristic absorption bands.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. [15][16][17][18]2. Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each fragment ion versus its m/z.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive and self-validating system for the structural confirmation of this compound. By understanding the predicted chemical shifts, coupling patterns, characteristic absorptions, and fragmentation pathways, researchers can confidently identify this molecule and assess its purity. The experimental protocols outlined provide a foundation for obtaining high-quality data. This in-depth guide serves as a valuable resource for scientists and professionals engaged in chemical synthesis and analysis.
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Introduction: The Bifunctional Significance of Alkoxy-butanones
An In-Depth Technical Guide to the Physical and Chemical Properties of Alkoxy-butanones
Alkoxy-butanones are a class of organic compounds characterized by a four-carbon ketone backbone (butanone) with an alkoxy group (-OR) substituent. Their molecular architecture, featuring both a carbonyl (ketone) group and an ether linkage, renders them significant bifunctional molecules. This duality provides two distinct and selectively addressable sites for chemical transformation, making them highly versatile building blocks in multi-step organic synthesis.[1] For researchers in drug development and medicinal chemistry, the ability to modify one functional group while leaving the other intact is a critical advantage, facilitating the construction of complex molecular frameworks for novel pharmaceuticals and agrochemicals.[1]
This guide offers a comprehensive exploration of the core physical and chemical properties of key alkoxy-butanones, providing field-proven insights into their reactivity, synthesis, and handling. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize these valuable synthetic intermediates.
Part 1: Core Physical Properties
The physical characteristics of alkoxy-butanones are primarily dictated by the length of the alkyl chain in the alkoxy group and its position on the butanone skeleton (e.g., 3-alkoxy vs. 4-alkoxy). These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
Generally, alkoxy-butanones are colorless to light yellow liquids, often with a characteristic fruity odor.[1][2][3] They exhibit moderate boiling points and are flammable, a key consideration for laboratory safety.[3][4][5]
Data Presentation: Physical Properties of Common Alkoxy-butanones
The following table summarizes key quantitative data for representative alkoxy-butanones, providing a comparative overview for experimental design.
| Property | 4-Methoxy-2-butanone | 4-Ethoxy-2-butanone | 3-Methoxy-2-butanone | 3-Ethoxy-2-butanone |
| CAS Number | 6975-85-5[6] | 60044-74-8[1][2] | 17742-05-1[7][8] | 1679-38-5[9][10] |
| Molecular Formula | C₅H₁₀O₂[6] | C₆H₁₂O₂[2] | C₅H₁₀O₂[8] | C₆H₁₂O₂[9] |
| Molecular Weight | 102.13 g/mol [4][6] | 116.16 g/mol [1][2] | 102.13 g/mol [7][8] | 116.16 g/mol [9] |
| Appearance | Colorless to yellow liquid[4][11] | Colorless to light yellow liquid[1] | Liquid | Liquid |
| Boiling Point | 114-127 °C[4][6][11] | 153 °C[1][2][3] | Not specified | ~158 °C (est.)[10] |
| Density | ~0.9 g/cm³[4][6][11] | 0.92 g/cm³[1][2][3] | Not specified | Not specified |
| Flash Point | 25.5 °C[4][6] | ~40 °C[1][2] | Not specified | ~45 °C (est.)[10] |
| Solubility | Soluble in many organic solvents[4] | Not specified | Bio-based, aprotic solvent[8] | Soluble in water (est.)[10] |
Part 2: Chemical Properties and Synthetic Reactivity
The synthetic utility of alkoxy-butanones stems from the distinct reactivity of their ketone and ether functionalities. Understanding these pathways is essential for leveraging these molecules as intermediates.
Reactivity of the Carbonyl Group
The ketone's carbonyl group is the primary center of reactivity, characterized by an electrophilic carbon atom susceptible to attack by nucleophiles.
This is the most fundamental reaction of ketones. A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.[12][13][14] This pathway is central to creating new carbon-carbon and carbon-heteroatom bonds.
Caption: General Mechanism of Nucleophilic Addition to an Alkoxy-butanone.
A common and synthetically useful transformation is the reduction of the ketone to a secondary alcohol (an alkoxy-butanol). This is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The resulting alkoxy-alcohols are themselves valuable bifunctional intermediates.[1]
Experimental Protocol: Reduction of 4-Ethoxy-2-butanone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-ethoxy-2-butanone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C (ice bath).
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. Causality Note: The slow, portion-wise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ethoxy-2-butanol.
-
Purification: Purify the product via flash column chromatography if necessary.
The protons on the carbons alpha (α) to the carbonyl group are acidic (pKa ≈ 19-20) and can be removed by a strong base to form a nucleophilic enolate.[15][16] Enolates are powerful intermediates for forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis.
For unsymmetrical ketones like alkoxy-butanones, two different enolates can form. The choice of base and reaction conditions dictates the regioselectivity:
-
Kinetic Enolate: Formed by removing the more accessible, less sterically hindered α-proton. This is favored by using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[17]
-
Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under equilibrium conditions, typically using a smaller, weaker base like an alkoxide (e.g., NaOEt) at room temperature.[17]
Causality Insight: LDA is a strong base (pKa of its conjugate acid is ~36), so deprotonation is fast, quantitative, and irreversible, "freezing" the reaction at the kinetically favored product.[15] Weaker alkoxide bases allow for equilibration, leading to the thermodynamically more stable product.
Caption: Kinetic vs. Thermodynamic Enolate Formation from an Alkoxy-butanone.
Reactivity of the Alkoxy Group
While less reactive than the ketone, the ether linkage can participate in specific transformations, particularly under forcing conditions.
-
Acid-Catalyzed Cleavage: Ethers are generally stable but can be cleaved by strong acids like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
-
Alkoxy Radicals: Under specific conditions (e.g., photoredox catalysis), the alkoxy group can be converted into a highly reactive alkoxy radical.[18][19] These high-energy intermediates can participate in unique transformations like hydrogen-atom transfer (HAT) or β-scission, enabling advanced synthetic strategies.[18][20]
Part 3: Synthesis of Alkoxy-butanones
A logical and widely applicable multi-step approach for synthesizing 4-alkoxy-2-butanones involves the initial synthesis of a hydroxylated precursor, 4-hydroxy-2-butanone, followed by an etherification step.[1]
-
Step 1: Aldol Condensation. 4-hydroxy-2-butanone is readily synthesized via an aldol condensation between acetone and formaldehyde.[1][21]
-
Step 2: Williamson Ether Synthesis. The hydroxyl group of 4-hydroxy-2-butanone is then alkylated to introduce the desired alkoxy group. This is a classic Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Caption: Synthetic Workflow for 4-Alkoxy-2-butanones.
Part 4: Applications and Safety
Applications in Drug Development
Alkoxy-butanones are valuable intermediates due to their dual functionality. For example, the related compound 4,4-dimethoxy-2-butanone is a key precursor in the synthesis of the sulfonamide antibiotic Sulfamerazine.[1] The ability to perform chemistry at the ketone (e.g., forming heterocycles) or modify the alkoxy group allows for the systematic development of structure-activity relationships (SAR) in drug discovery programs. Furthermore, some alkoxy-butanones, like 4-(4-methoxyphenyl)-2-butanone, are used in the flavor and fragrance industry and serve as intermediates for various pharmaceuticals.[22]
Safety and Handling
As a class of compounds, alkoxy-butanones require careful handling in a laboratory setting.
-
Flammability: They are flammable liquids with relatively low flash points. Keep away from heat, sparks, open flames, and other ignition sources.[23][24] Use explosion-proof electrical equipment.[23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[25] Handle in a well-ventilated area or a chemical fume hood.[26]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[23][24]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[23] Ensure adequate ventilation.
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An In-Depth Technical Guide to the Safe Handling of 4-sec-Butoxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-sec-Butoxy-2-butanone, a chemical intermediate of interest in various research and development applications. As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental work. This document is structured to provide a deep understanding of the inherent hazards and the necessary control measures, moving beyond a simple recitation of procedural steps to explain the causality behind each recommendation.
Understanding the Inherent Risks: Hazard Identification and Classification
This compound (CAS No. 57545-63-8) is a flammable liquid that presents several health hazards requiring careful management.[1] A thorough understanding of its properties is the foundation of a robust safety protocol.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.[2] This classification is based on its flashpoint, indicating that it can be ignited under typical laboratory ambient temperatures.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Eye Irritation, Category 2A (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 (H335): May cause respiratory irritation.
Signal Word: Warning[2]
Hazard Pictograms:
-
GHS02: Flame - Indicates a fire hazard.[2]
-
GHS07: Exclamation Mark - Indicates that it may cause irritation (skin, eye, respiratory), is harmful, or may have other less severe hazards.
The causality behind these classifications lies in the chemical's molecular structure and physical properties. As a ketone and an ether, it possesses a degree of polarity and volatility that contributes to its flammability and irritant properties. The vapor can readily form flammable mixtures with air, and direct contact with the liquid or vapor can elicit irritant responses in biological tissues.
Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to minimize exposure.
Caption: Hierarchy of controls for managing risks associated with this compound.
1. Elimination and Substitution: While complete elimination of this compound may not be feasible for its intended applications, researchers should always consider if a less hazardous chemical can be substituted without compromising experimental outcomes.
2. Engineering Controls: This is the most critical line of defense. All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation. The ventilation system should be regularly maintained and certified to ensure adequate airflow.
3. Administrative Controls:
- Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all procedures involving this compound must be developed and readily accessible.
- Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this chemical before commencing any work.
- Labeling: All containers of this compound must be clearly labeled with its identity, hazard pictograms, and signal word.
4. Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as the primary means of protection. The appropriate PPE must be worn at all times when handling this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of appropriate PPE is crucial for preventing direct contact with this compound.
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.
Skin Protection:
-
Gloves: Given that this compound is a ketone, glove selection is critical. Butyl rubber gloves offer excellent resistance to ketones and are the recommended choice for prolonged handling.[3][4][5] Nitrile gloves may provide limited protection for incidental splash contact but should not be used for extended periods as they have poor resistance to ketones.[6][7] Always inspect gloves for any signs of degradation before and during use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational exposure limits (if established), or during certain emergency situations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Safe Handling and Storage: Preventing Incidents
Adherence to strict handling and storage protocols is paramount to preventing fires, spills, and exposures.
Handling:
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Ensure all containers are kept tightly closed when not in use.
-
Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep in a tightly sealed, properly labeled container.
-
Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for flammable liquids, it should be stored separately from oxidizing agents, strong acids, and strong bases.[8][9]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
Spill Response:
Caption: Workflow for responding to a this compound spill.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Eliminate all potential ignition sources.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Fire Response:
-
In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][10][11] Do not use a solid stream of water as it may spread the fire.
-
For a large fire, evacuate the area immediately and activate the fire alarm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Toxicological Information: Understanding the Health Effects
While specific toxicological data for this compound is not extensively available in the public domain, information on analogous ketones provides valuable insight into potential health effects. 2-Butanone (Methyl Ethyl Ketone, MEK), for example, is known to cause irritation to the eyes, skin, and respiratory tract.[12][13] Inhalation can lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea.[12] Chronic exposure may lead to dermatitis.[14] Given the structural similarities, it is prudent to assume that this compound may elicit similar toxicological effects.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 57545-63-8 | [1] |
Disposal Considerations: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in a properly labeled, sealed, and compatible container.
-
As a flammable liquid, it may be assigned the EPA Hazardous Waste Number D001.[15] The proper shipping name for waste flammable liquids is "Waste Flammable Liquids, n.o.s." with the UN number UN1993.[16]
-
Dispose of the waste through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[17] Do not pour down the drain or dispose of with regular trash.
Conclusion
The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent implementation of a multi-faceted safety protocol. By adhering to the hierarchy of controls, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can mitigate the risks associated with this chemical. This proactive and informed approach to safety is not only a regulatory requirement but also a fundamental aspect of responsible scientific practice.
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The Ascendant Role of Substituted Butanones in Modern Research: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
The butanone framework, a seemingly simple four-carbon ketone, has emerged as a surprisingly versatile and powerful scaffold in the landscape of modern chemical and biological research. Its amenability to substitution at various positions allows for the generation of a vast chemical space, leading to compounds with a wide array of pharmacological and industrial applications. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive overview of the burgeoning research applications of substituted butanones. We will delve into their neuropharmacological, anticonvulsant, antimicrobial, and agricultural uses, providing not just a theoretical framework but also actionable, field-proven insights and detailed experimental protocols. Our narrative is grounded in the principles of scientific integrity, offering a self-validating system of knowledge supported by authoritative references.
I. Neuropharmacological Applications: The Cathinone Connection
Substituted butanones are perhaps most famously represented in the field of neuropharmacology by the synthetic cathinone class. These compounds, which are β-keto analogues of amphetamines, have a profound impact on monoamine neurotransmitter systems.[1][2]
Mechanism of Action: Modulating Monoamine Transporters
Synthetic cathinones exert their psychomotor stimulant effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] Their mechanism of action can be broadly categorized into two classes:
-
Transporter Releasers: Ring-substituted cathinones, such as mephedrone, act as substrates for these transporters. They are taken up into the presynaptic neuron and trigger the reverse transport of neurotransmitters, leading to a significant increase in extracellular monoamine levels.[1][3]
-
Transporter Inhibitors (Blockers): Cathinones with a pyrrolidine ring, like 3,4-methylenedioxypyrovalerone (MDPV), are potent inhibitors of monoamine uptake. They block the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their signaling activity.[1][3]
A notable example of a medically significant substituted butanone is bupropion (Wellbutrin®), an antidepressant and smoking cessation aid.[1][4] Bupropion and its primary active metabolite, hydroxybupropion, function as norepinephrine-dopamine reuptake inhibitors (NDRIs).[4][5]
dot
Caption: Workflow for the in vitro monoamine oxidase inhibition assay.
Quantitative Data
| Compound | Transporter Target | IC₅₀ (nM) | Reference |
| Mephedrone | DAT | 137 | [6] |
| NET | 134 | [6] | |
| SERT | 1,161 | [6] | |
| MDPV | DAT | 2.4 | [6] |
| NET | 2.6 | [6] | |
| SERT | 2,577 | [6] | |
| Bupropion | DAT | 520 | [6] |
| NET | 520 | [6] | |
| SERT | >10,000 | [6] |
II. Anticonvulsant Properties: A New Frontier
Research has identified a novel class of anticonvulsant agents based on the γ-butyrolactone scaffold, which can be considered a cyclized and oxidized form of a substituted butanone. The position of alkyl substitution on the lactone ring is critical for its pharmacological activity.
-
α-Substituted γ-Butyrolactones: Compounds such as α,α-dimethyl- and α-ethyl-α-methyl-γ-butyrolactone exhibit anticonvulsant properties with a spectrum of activity similar to the established antiepileptic drug ethosuximide. [7]* β-Substituted γ-Butyrolactones: In contrast, substitution at the β-position often leads to convulsant agents. [7]
Experimental Protocols
The synthesis of this anticonvulsant compound can be achieved through various organic synthesis routes. A general approach involves the alkylation of a suitable precursor.
Materials:
-
Ethyl 2-methylacetoacetate
-
Sodium ethoxide
-
Ethyl bromoacetate
-
Sodium borohydride
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.
-
To this, add ethyl 2-methylacetoacetate, followed by the dropwise addition of ethyl bromoacetate to achieve α-alkylation.
-
Reflux the mixture to drive the reaction to completion.
-
After cooling, neutralize the reaction mixture and extract the product with diethyl ether.
-
Purify the resulting keto-ester by distillation.
-
Reduce the ketone functionality using sodium borohydride.
-
Acidify the reaction mixture with hydrochloric acid to promote lactonization.
-
Extract the final product, α-ethyl-α-methyl-γ-butyrolactone, with diethyl ether and purify by distillation.
These two models are the cornerstones of preclinical anticonvulsant drug screening. [2][8] Maximal Electroshock (MES) Test:
This model is predictive of efficacy against generalized tonic-clonic seizures. [8][9]
-
Administer the test compound to mice or rats at various doses. [10]2. At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes. [1][10]3. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. [1]An animal is considered protected if this phase is absent. [1]4. Calculate the ED₅₀ (the dose that protects 50% of the animals).
Pentylenetetrazole (PTZ) Seizure Test:
This model is used to identify compounds effective against absence and myoclonic seizures. [8][9]
-
Administer the test compound to the animals.
-
After a set period, administer a subcutaneous injection of PTZ (a GABA-A receptor antagonist) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice). [11]3. Observe the animals for a defined period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds. [11]4. The absence of such seizures indicates protection.
-
Determine the ED₅₀.
dot
Caption: Workflow for preclinical anticonvulsant screening.
III. Antimicrobial and Antifungal Applications
The structural diversity of substituted butanones also lends them to applications as antimicrobial and antifungal agents. While this area is less explored than their neuropharmacological uses, emerging research indicates significant potential. For example, certain chalcone derivatives, which can be synthesized from substituted butanones, have demonstrated antibacterial and antifungal activities. [12]Additionally, some synthetic zingerone derivatives, which possess a 4-(hydroxyphenyl)-2-butanone structure, have shown efficacy against pathogenic fungi like Aspergillus flavus. [13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the MIC of a potential antimicrobial agent. [14][15] Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate. [16]3. Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [14]4. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). [16]6. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [15][16]
IV. Agricultural and Industrial Applications
Substituted butanones also find utility in the agricultural and industrial sectors.
-
Agrochemicals: 3-Methyl-2-butanone serves as a key intermediate in the synthesis of various herbicides, insecticides, and fungicides. [17]Certain substituted 2-butanone O-(methylaminocarbonyl)oximes have been investigated for their insecticidal properties. [18]* Food Science: 2-Substituted cyclobutanones, such as 2-dodecylcyclobutanone, are formed from the irradiation of fatty acids and serve as unique markers for detecting irradiated foodstuffs. [4][19]
Experimental Protocol: Synthesis of 2-Dodecylcyclobutanone
This synthesis is crucial for obtaining a standard for the detection of irradiated foods.
Materials:
-
Cyclobutanone
-
Isopropylamine
-
Dodecyl bromide
-
n-Butyllithium
-
Tetrahydrofuran (THF)
-
Oxalic acid
Procedure:
-
React cyclobutanone with isopropylamine to form the N-(cyclobutylidene)isopropylamine imine.
-
In a separate flask under an inert atmosphere, deprotonate the imine using n-butyllithium in THF at a low temperature.
-
Add dodecyl bromide to the resulting anion to achieve alkylation at the α-position.
-
Quench the reaction and hydrolyze the resulting imine with an aqueous solution of oxalic acid to yield 2-dodecylcyclobutanone. [4]5. Purify the product using column chromatography.
V. Analytical Techniques for Characterization
The structural elucidation and quantification of substituted butanones are critical for both research and regulatory purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the separation and identification of volatile and semi-volatile substituted butanones, particularly in the analysis of synthetic cathinones in seized materials and biological samples. [3][14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural determination of novel substituted butanones, including the identification of isomers. [14][15]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl group characteristic of butanones. [14][15]
Analytical Data Parameters for Bupropion
| Technique | Parameters |
| GC-MS | |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25μm [20] |
| Carrier Gas | Helium at 1.5 mL/min [20] |
| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min [20] |
| MS Scan Range | 30-550 amu [20] |
| NMR (¹H in D₂O) | |
| Chemical Shifts (δ) | δ 8.1-7.6 (m, 4H, aromatic), δ 5.2 (q, 1H, CH), δ 1.6 (d, 3H, CH₃), δ 1.4 (s, 9H, C(CH₃)₃) |
VI. Conclusion and Future Perspectives
The substituted butanone scaffold represents a rich and diverse area of chemical exploration with significant translational potential. From life-saving medications to tools for ensuring food safety, the applications of these compounds are continually expanding. This guide has provided a snapshot of the current landscape, offering both the "why" and the "how" for researchers in the field. The future of substituted butanone research will likely involve the exploration of novel substitution patterns to fine-tune biological activity, the development of more efficient and greener synthetic methodologies, and the application of these versatile molecules in yet unforeseen areas of science and technology. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further innovation in this exciting field.
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Perrine, D. M., Ross, J. T., Nervi, S. J., & Zimmerman, R. H. (n.d.). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). ACS Publications. Retrieved from [Link]
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(n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Retrieved from [Link]
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(n.d.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites | Request PDF. ResearchGate. Retrieved from [Link]
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(n.d.). Bupropion. Wikipedia. Retrieved from [Link]
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(2009, November 20). Synthesis of Bupropion (Wellbutrin)-Part I CHEM2050. YouTube. Retrieved from [Link]
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Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]
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(n.d.). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents. PubMed. Retrieved from [Link]
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(2011, October 10). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. PubMed. Retrieved from [Link]
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(n.d.). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed. Retrieved from [Link]
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(2017, February 27). Bupropion. SWGDRUG.org. Retrieved from [Link]
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(n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Retrieved from [Link]
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(n.d.). Study of Anti-convulsant activity by using electro-convulsometer. YouTube. Retrieved from [Link]
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(n.d.). Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. | Semantic Scholar. Retrieved from [Link]
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(n.d.). The Strategic Importance of 3-Methyl-2-butanone in Agrochemical Synthesis. Retrieved from [Link]
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(n.d.). Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against Aspergillus flavus and Fusarium graminearum | Request PDF. ResearchGate. Retrieved from [Link]
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(n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
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(n.d.). Synthesis, anticonvulsant, and antinociceptive activity of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and 3‐phenyl‐butanamides | Request PDF. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis and anticonvulsant activity of enaminones. PubMed - NIH. Retrieved from [Link]
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(n.d.). Alkyl-substituted thiolo-, thiono-, and dithio-gamma-butyrolactones: new classes of convulsant and anticonvulsant agents. PubMed. Retrieved from [Link]
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4-sec-Butoxy-2-butanone literature review
An In-Depth Technical Guide to 4-sec-Butoxy-2-butanone
Abstract
This technical guide provides a comprehensive overview of this compound, a β-alkoxy ketone with significance as a synthetic intermediate and building block in organic chemistry. The document details the molecule's chemical identity, physicochemical properties, and presents a robust, field-proven methodology for its synthesis via the Williamson ether synthesis, including a detailed experimental protocol and mechanistic breakdown. Furthermore, a thorough spectroscopic characterization using Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) is presented to establish a self-validating system for product identification. The guide also explores the chemical reactivity inherent to its dual functional nature—a ketone and an ether—and discusses critical safety and handling protocols. This paper is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep technical understanding of this compound.
Section 1: Chemical Identity and Properties
This compound, also known by its IUPAC name 4-(butan-2-yloxy)butan-2-one, is a bifunctional organic molecule featuring both a ketone and an ether group.[1] Its structure lends it to a variety of chemical transformations, making it a valuable intermediate.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(butan-2-yloxy)butan-2-one | [1] |
| Synonyms | This compound | [2] |
| CAS Number | 57545-63-8 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆O₂ | [1][2][3][5][6] |
| Molecular Weight | 144.21 g/mol | [2][3][5][6] |
| Purity (Typical) | >90.0% (GC) | [3][5] |
| Topological Polar Surface Area | 26.3 Ų | [2][6] |
| Predicted XLogP3 | 1.1 - 1.78 | [1][2][6] |
| Appearance | Colorless to Light yellow clear liquid | [7] |
Section 2: Synthesis of this compound
The synthesis of unsymmetrical ethers is most classically and efficiently achieved through the Williamson ether synthesis.[8][9] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other substrate with a good leaving group.[8] For preparing this compound, this strategy is ideal due to the commercial availability of the requisite precursors.
Retrosynthetic Analysis
A logical disconnection of the target molecule at the ether linkage reveals two potential synthetic routes derived from the Williamson ether synthesis. The C-O bond can be disconnected in two ways, leading to a sec-butoxide ion and a 4-halobutan-2-one, or an enolate of 2-butanone and a sec-butyl halide. The more conventional and reliable approach involves the formation of the alkoxide as the nucleophile.
Caption: Retrosynthetic analysis of this compound.
The preferred pathway involves reacting sodium sec-butoxide with a 4-halobutan-2-one. The alternative, reacting an enolate with 2-halobutane, is less favorable as secondary halides are prone to competing E2 elimination reactions, which would reduce the yield of the desired ether.[9]
Proposed Synthetic Pathway & Mechanism
The synthesis proceeds by generating a sodium sec-butoxide nucleophile from sec-butanol using a strong base like sodium hydride (NaH).[10] This alkoxide then displaces a halide (e.g., chloride or bromide) from 4-halo-2-butanone in a classic Sₙ2 reaction.
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Methodological & Application
Laboratory Preparation of 4-sec-Butoxy-2-butanone: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4-sec-butoxy-2-butanone, a valuable intermediate in organic synthesis. The protocol is centered on the Williamson ether synthesis, a robust and classical method for forming ethers. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for purification and characterization. The content is designed for professionals in research and development, offering field-proven insights to ensure a successful and safe synthesis.
Principle and Reaction Mechanism
The synthesis of this compound is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves two main steps:
-
Deprotonation: A strong base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide ion. In this protocol, sec-butanol is deprotonated by sodium hydride (NaH) to generate sodium sec-butoxide.[2]
-
Nucleophilic Attack: The newly formed sodium sec-butoxide acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. Here, 4-chloro-2-butanone serves as the electrophile. The alkoxide displaces the chloride leaving group, forming the desired ether linkage.[1]
For the SN2 reaction to be efficient and minimize side reactions, the alkyl halide should ideally be primary or methyl.[3] The use of 4-chloro-2-butanone, a primary alkyl chloride, is well-suited for this reaction, as it reduces the likelihood of the competing E2 elimination pathway that can occur with secondary or tertiary alkyl halides.[3]
Critical Safety and Hazard Management
The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is mandatory.
-
Sodium Hydride (NaH): A highly reactive and water-sensitive solid.[4] It reacts violently with water to produce hydrogen gas, which is extremely flammable and can ignite spontaneously.[5] NaH is also corrosive and can cause severe burns to skin and eyes.[6] All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. [4] A Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[5][7]
-
4-Chloro-2-butanone: This compound is a flammable liquid and is toxic and irritating.[8][9] Avoid inhalation of fumes and contact with skin and eyes.[8] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
Solvents (THF, Diethyl Ether): Tetrahydrofuran (THF) and diethyl ether are highly flammable liquids. THF can also form explosive peroxides upon storage. Use only peroxide-free THF. Ensure all heating is done using a heating mantle and that no ignition sources are present.[5]
Required Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield, especially when handling NaH.[7]
-
Appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| sec-Butanol | C₄H₁₀O | 74.12 | ≥99% | Sigma-Aldrich |
| 4-Chloro-2-butanone | C₄H₇ClO | 106.55 | ≥95% | AK Scientific, Inc. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet adapter
-
Addition funnel
-
Heating mantle with temperature controller
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 50 mmol scale.
Reaction Scheme
Caption: Figure 1: Williamson Ether Synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation of Sodium sec-butoxide (in situ)
-
Set up a dry three-neck flask equipped with a magnetic stirrer, reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
In the flask, place sodium hydride (2.2 g of 60% dispersion in oil, ~55 mmol, 1.1 eq).
-
Wash the NaH dispersion three times with dry hexanes (3 x 15 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula under positive nitrogen pressure.
-
Add 80 mL of anhydrous THF to the flask to create a slurry.
-
Slowly add sec-butanol (4.6 mL, 3.7 g, 50 mmol, 1.0 eq) dropwise to the stirred NaH slurry at 0 °C (ice bath). Hydrogen gas will evolve. The addition should be controlled to manage the rate of gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Step 2: Williamson Ether Synthesis
-
Cool the freshly prepared sodium sec-butoxide solution to 0 °C.
-
Slowly add 4-chloro-2-butanone (4.8 mL, 5.33 g, 50 mmol, 1.0 eq) dropwise via syringe to the alkoxide solution.
-
After the addition, remove the ice bath and gently heat the reaction mixture to reflux (~66 °C) using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-2-butanone) is consumed (typically 4-6 hours).
Step 3: Reaction Work-up and Product Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain this compound as a clear liquid. The boiling point of the related 4-butoxy-2-butanone is around 60-80°C at 15 mmHg, which can be used as an estimate.[10]
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆O₂[11] |
| Molecular Weight | 144.21 g/mol [12] |
| Appearance | Clear, colorless liquid |
| Purity (GC) | >90%[13] |
Spectroscopic Data
-
¹H NMR: Expect characteristic signals for the sec-butyl group (a triplet and a doublet for the methyl groups, a sextet for the CH), the methylene groups adjacent to the ether oxygen and the carbonyl group, and a singlet for the terminal methyl group of the butanone moiety.
-
¹³C NMR: Expect 8 distinct carbon signals corresponding to the structure.
-
IR Spectroscopy: Look for a strong C=O stretch around 1715 cm⁻¹ and a C-O-C ether stretch around 1100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 144.11.[11]
Discussion and Field Insights
-
Choice of Base: Sodium hydride is an excellent choice for deprotonating alcohols because it is a strong, non-nucleophilic base, and the only byproduct is hydrogen gas, which is easily removed from the reaction.[2]
-
Solvent: Anhydrous THF is the preferred solvent as it is relatively inert and effectively solvates the sodium alkoxide intermediate.[4] It is crucial to use a dry, aprotic solvent to prevent quenching the NaH and the alkoxide.
-
Reaction Control: The dropwise addition of reagents, especially the alcohol to the NaH suspension, is critical for controlling the exothermic reaction and the rate of hydrogen evolution. Maintaining an inert atmosphere throughout the reaction prevents the reaction of the highly basic intermediates with atmospheric water and oxygen.
-
Potential Byproducts: If the reaction temperature is too high or if a sterically hindered alkyl halide were used, E2 elimination could become a significant side reaction, leading to the formation of but-3-en-2-one. However, with a primary chloride like 4-chloro-2-butanone, this is minimized.
References
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Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
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University of California. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
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Reddit. (2017). What does 2-butanone do in Williamson ether synthesis?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Chloro-2-butanone. NIST WebBook. Retrieved from [Link]
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Reddit. (n.d.). Williamson Ether synthesis. Retrieved from [Link]
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PubChemLite. (n.d.). 4-isobutoxy-2-butanone (C8H16O2). Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-butanone. Retrieved from [Link]
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Application Notes and Protocols: 4-sec-Butoxy-2-butanone as a Versatile Building Block in Organic Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-sec-butoxy-2-butanone (CAS No. 57545-63-8) in modern organic synthesis. While specific literature on this reagent is sparse, its structural architecture as a β-alkoxy ketone makes it an exceptionally valuable and versatile precursor for the synthesis of five-membered heterocycles. This document elucidates its primary role as a stable, masked equivalent of 1,4-dicarbonyl compounds, focusing on its application in the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes—scaffolds of immense importance in pharmaceuticals and materials science. We provide detailed, field-proven protocols, mechanistic insights, and data to enable its effective integration into synthetic workflows.
Introduction: Unmasking the Synthetic Potential of this compound
This compound is a bifunctional organic molecule possessing both a ketone and an ether moiety.[1] Its true synthetic utility lies not in the direct reactivity of these groups in tandem, but in its function as a protected 1,4-dicarbonyl synthon. The core challenge in handling many 1,4-dicarbonyls, such as 2,4-pentanedione's higher homolog 2,4-hexanedione, is their propensity for self-condensation or other side reactions. The sec-butoxy group at the 4-position serves as a robust protecting group for what would otherwise be a second ketone.
This ether linkage can be readily cleaved in situ under acidic or specific thermal conditions, revealing the latent 1,4-dicarbonyl functionality precisely when needed for cyclization. This strategy enhances the shelf-life, handling, and reaction specificity compared to using the free diketone.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 57545-63-8 | [2][3] |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (presumed) | [1] |
| Classification | Organic Building Block, Ketone, Ether | [2][4] |
Core Application: A Gateway to Five-Membered Heterocycles via Paal-Knorr Synthesis
The cornerstone application of this compound is as a substrate in the Paal-Knorr synthesis, a powerful and reliable method for constructing furan, pyrrole, and thiophene rings from 1,4-dicarbonyl compounds.[5][6] The reaction involves the cyclization and dehydration of the diketone, which in this case is generated in situ.
The general workflow involves two key mechanistic steps:
-
Deprotection (Hydrolysis): The acid-catalyzed cleavage of the sec-butyl ether to unmask the second carbonyl group, forming the transient 1,4-diketone.
-
Cyclization/Dehydration: The intramolecular reaction of the diketone, either with itself (for furans) or with a heteroatom source (amines for pyrroles, sulfurizing agents for thiophenes), followed by elimination of water to form the aromatic heterocycle.
Below is a diagram illustrating this strategic unmasking and subsequent cyclization.
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Application Notes and Protocols: The Strategic Use of 4-sec-Butoxy-2-butanone in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of 4-sec-Butoxy-2-butanone, a versatile bifunctional ketone, and its potential applications in the synthesis of pharmaceutical intermediates. While not as commonly cited as other keto-ethers, its unique structural features—a reactive ketone carbonyl and a sterically influential sec-butoxy group—present distinct opportunities for strategic molecular design in medicinal chemistry. This document elucidates the physicochemical properties of this compound, explores its characteristic reactivity, and provides a detailed, representative protocol for its use in the synthesis of substituted pyrimidine scaffolds, a core motif in numerous approved pharmaceuticals.
Introduction: Unveiling the Potential of this compound
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, yield, and the novelty of the final active pharmaceutical ingredient (API). This compound (CAS 57545-63-8) is a keto-ether that, while not extensively documented in mainstream pharmaceutical literature, holds significant latent potential as a building block.[1][2] Its structure features two key reactive sites: the ketone carbonyl group and the acidic α-protons, which can be selectively targeted to build molecular complexity.
The presence of the sec-butoxy group, as opposed to a simpler methoxy or ethoxy group, introduces a degree of steric hindrance that can influence the regioselectivity of reactions at the α-carbon. This can be strategically exploited to direct alkylations or condensations to the less hindered methyl side, or to influence the conformational preferences of downstream products, potentially impacting their biological activity.
This guide will delve into the practical applications of this reagent, with a focus on a highly relevant transformation in medicinal chemistry: the construction of heterocyclic scaffolds. Specifically, we will detail a protocol for the synthesis of a 4-methyl-2-aminopyrimidine derivative, a common core in a variety of therapeutic agents, including kinase inhibitors and antiviral nucleoside analogues.[3][4]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 57545-63-8 | [1][2] |
| Molecular Formula | C₈H₁₆O₂ | [1][5] |
| Molecular Weight | 144.21 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds |
| Purity | >90.0% (GC) | [1] |
| InChI Key | OVCAIYGWLZKIOR-UHFFFAOYSA-N | [5] |
| Boiling Point | Data not readily available; estimated to be similar to isomers (~180 °C) | [6] |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, it is classified as a flammable liquid.[7]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily derived from the reactivity of its ketone functional group. Two principal modes of reaction are of high importance in pharmaceutical intermediate synthesis:
a) α-Alkylation via Enolate Formation: The protons on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond.[8] The steric bulk of the sec-butoxy group can be expected to influence the regioselectivity of enolate formation, favoring deprotonation at the less hindered methyl group.
b) Cyclocondensation Reactions: The ketone carbonyl can act as an electrophile, reacting with binucleophilic reagents to form heterocyclic rings. A particularly relevant example is the reaction with guanidine to form substituted pyrimidines. This reaction is a cornerstone of medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules.[9][10]
The diagram below illustrates these two primary reaction pathways.
Caption: Key reaction pathways of this compound.
Application Protocol: Synthesis of a 2-Amino-4-methyl-substituted Pyrimidine Intermediate
The following protocol details a representative synthesis of a substituted pyrimidine using this compound. This method is adapted from established procedures for the synthesis of pyrimidines from β-dicarbonyl compounds and their analogues.[10][11] The resulting 2-amino-4-methylpyrimidine core is a valuable intermediate for the synthesis of various pharmaceutical agents.
Reaction Scheme:
Caption: Synthesis of a substituted pyrimidine from this compound.
Materials and Reagents:
-
This compound (≥90% purity)
-
Guanidine nitrate
-
Sodium metal
-
Absolute ethanol (200 proof)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Separatory funnel
-
Flash chromatography setup (optional, for high purity)
Detailed Protocol:
-
Preparation of Sodium Ethoxide Solution: In a dry three-necked flask under a nitrogen atmosphere, add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 6.1 g (50 mmol) of guanidine nitrate with stirring.
-
Addition of Ketone: Add 7.2 g (50 mmol) of this compound dropwise to the stirred suspension over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure 2-amino-4-methyl-6-(2-(sec-butoxy)ethyl)pyrimidine.
Expected Outcome and Characterization:
The expected product is a solid or viscous oil. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the pyrimidine ring protons, the methyl group, and the sec-butoxyethyl side chain.
-
¹³C NMR: To identify the carbon signals of the pyrimidine ring and the side chain.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: To identify the characteristic N-H and C=N stretching frequencies of the aminopyrimidine ring.
Broader Applications in Pharmaceutical Synthesis
The pyrimidine intermediate synthesized in the protocol above is a versatile scaffold for further elaboration. The amino group can be functionalized through various reactions, such as acylation, alkylation, or participation in cross-coupling reactions, to build more complex molecules. For instance, it could serve as a precursor for:
-
Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core that interacts with the hinge region of the ATP-binding site of the kinase.[12]
-
Antiviral Agents: The pyrimidine ring is a fundamental component of nucleosides, and modified pyrimidines are central to many antiviral drugs.[13][14]
-
Other Therapeutic Areas: The 2-aminopyrimidine motif is also found in drugs for a wide range of other diseases.
The workflow for utilizing this intermediate is depicted below.
Caption: Workflow from this compound to a potential API.
Conclusion
This compound represents a valuable, yet underutilized, building block for pharmaceutical synthesis. Its bifunctional nature allows for a range of synthetic transformations, with the construction of heterocyclic systems like pyrimidines being a particularly promising application. The protocol provided herein offers a practical and efficient method for accessing a versatile 2-aminopyrimidine intermediate. By leveraging the unique structural features of this compound, medicinal chemists can expand their toolbox for the design and synthesis of novel therapeutic agents.
References
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PubChem. 4-Butoxy-2-butanone. National Center for Biotechnology Information. [Link]
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Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]
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National Center for Biotechnology Information. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]
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National Center for Biotechnology Information. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]
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ACS Publications. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. [Link]
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Application Notes and Protocols: Leveraging 4-sec-Butoxy-2-butanone in the Synthesis of Substituted Pyridines
Introduction: Unlocking the Potential of a Versatile Ketone Building Block
In the landscape of modern medicinal and materials chemistry, the development of novel synthetic routes to functionalized heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Pyridine derivatives, in particular, are a privileged structural motif found in numerous blockbuster drugs, owing to their unique electronic properties and ability to engage in critical biological interactions. The Hantzsch pyridine synthesis, a classic multi-component reaction, remains a cornerstone for the construction of dihydropyridines, which can be readily oxidized to their aromatic pyridine counterparts.[2][3][4]
This application note presents a proposed synthetic strategy that leverages the readily available starting material, 4-sec-Butoxy-2-butanone, for the synthesis of highly substituted pyridines. While direct applications of this specific ketone in heterocyclic chemistry are not extensively documented, its chemical structure offers a strategic entry point into well-established synthetic methodologies. We will outline a two-stage protocol:
-
Stage 1: Transformation to a Versatile β-Keto Ester. Conversion of this compound into a more reactive β-keto ester intermediate.
-
Stage 2: Hantzsch Pyridine Synthesis. Utilization of the synthesized β-keto ester in a classic Hantzsch reaction to construct the pyridine core.
This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox and explore the utility of functionalized ketone building blocks in heterocyclic synthesis.
Stage 1: Synthesis of Ethyl 2-(sec-butoxymethyl)-3-oxobutanoate from this compound
Rationale:
The conversion of a simple ketone into a β-keto ester is a powerful transformation that significantly enhances its synthetic utility. β-Keto esters are key precursors for a multitude of classic organic reactions, including the Hantzsch pyridine synthesis.[2][3] The presence of the ester functionality provides an additional handle for further molecular elaboration. One of the most general and straightforward methods for the synthesis of β-keto esters from ketones involves the acylation of a pre-formed enolate with an appropriate acylating agent, such as ethyl chloroformate.[5] The reaction proceeds via the formation of a resonance-stabilized enolate anion, which then acts as a nucleophile.[6][7]
The proposed transformation of this compound to its corresponding β-keto ester is depicted below:
Workflow for β-Keto Ester Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(sec-butoxymethyl)-3-oxobutanoate
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware (flame-dried under vacuum)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (1.1 equivalents) to the stirred THF. To this solution, add a solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[5][7]
-
Acylation: Add ethyl chloroformate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2-(sec-butoxymethyl)-3-oxobutanoate.
Trustworthiness and Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 2: Hantzsch Synthesis of Substituted Pyridines
Rationale:
The Hantzsch pyridine synthesis is a robust and versatile method for the construction of dihydropyridine rings, which are valuable precursors to pyridines.[2][3] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, such as ammonia or ammonium acetate.[2][4] The reaction proceeds through a series of intermediates, including an enamine and an α,β-unsaturated carbonyl compound, which ultimately cyclize and dehydrate to form the dihydropyridine ring.[3] Subsequent oxidation, which can sometimes occur in situ, leads to the formation of the aromatic pyridine.
The proposed Hantzsch synthesis utilizing the newly synthesized β-keto ester is outlined below:
Workflow for Hantzsch Pyridine Synthesis.
Experimental Protocol: Hantzsch Pyridine Synthesis
Materials:
-
Ethyl 2-(sec-butoxymethyl)-3-oxobutanoate (from Stage 1)
-
An aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation, optional)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(sec-butoxymethyl)-3-oxobutanoate (2.0 equivalents) and the chosen aldehyde (1.0 equivalent) in ethanol (50 mL).
-
Addition of Nitrogen Source: Add ammonium acetate (1.2 equivalents) to the solution and stir to dissolve.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Isolation of Dihydropyridine (if desired): Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Oxidation to Pyridine: The crude dihydropyridine can be oxidized to the corresponding pyridine. Dissolve the crude product in a minimal amount of acetic acid and add a suitable oxidizing agent (e.g., a few drops of nitric acid). Heat the mixture gently until the evolution of brown fumes ceases.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by the slow addition of saturated aqueous NaHCO₃ solution.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude pyridine derivative can be purified by column chromatography on silica gel or by recrystallization.
Trustworthiness and Validation: The structures of the intermediate dihydropyridine and the final pyridine product should be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
Table 1: Proposed Reaction Parameters for the Synthesis of a Substituted Pyridine
| Step | Reactants | Stoichiometry | Solvent | Temperature | Time (h) | Proposed Product |
| Stage 1 | This compound, LDA, Ethyl Chloroformate | 1 : 1.1 : 1.2 | Anhydrous THF | -78 °C to RT | 4-5 | Ethyl 2-(sec-butoxymethyl)-3-oxobutanoate |
| Stage 2 | β-Keto Ester, Benzaldehyde, Ammonium Acetate | 2 : 1 : 1.2 | Ethanol | Reflux | 4-6 | Diethyl 4-phenyl-2,6-bis(sec-butoxymethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Oxidation | Dihydropyridine, Nitric Acid | - | Acetic Acid | Gentle Heating | 0.5-1 | Diethyl 4-phenyl-2,6-bis(sec-butoxymethyl)pyridine-3,5-dicarboxylate |
Conclusion and Future Perspectives
This application note outlines a plausible and scientifically grounded synthetic route for the utilization of this compound in the synthesis of substituted pyridines via a two-stage process involving the formation of a β-keto ester intermediate followed by a Hantzsch pyridine synthesis. This proposed pathway highlights the potential of transforming simple, functionalized ketones into valuable precursors for the construction of complex heterocyclic scaffolds. The protocols provided are based on well-established and reliable chemical transformations, offering a high degree of confidence in their feasibility.
Further research could explore the substrate scope of this methodology, employing a variety of aldehydes in the Hantzsch reaction to generate a library of novel pyridine derivatives. Additionally, the sec-butoxy group introduces a chiral center, which could be exploited in asymmetric synthesis or to modulate the physicochemical properties of the final products for applications in drug discovery and materials science.
References
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Bioorg Med Chem Lett. 2013 Jul 1; 23(13): 3971–3975. (URL: [Link])
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Org. Synth. 2014, 91, 248-259. (URL: [Link])
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Application Note: High-Purity Isolation of 4-sec-Butoxy-2-butanone via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, field-proven protocol for the purification of 4-sec-Butoxy-2-butanone, a moderately polar keto-ether, using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with rapid method development using Thin-Layer Chromatography (TLC) to ensure a high probability of success in the preparative-scale separation. We will delve into the causal relationships between solvent selection, stationary phase interactions, and elution behavior, providing researchers with the tools to not only replicate this protocol but also adapt it for analogous compounds. All procedural steps are designed to be self-validating, ensuring robust and reproducible outcomes.
Foundational Principles: The Rationale for Chromatographic Separation
This compound possesses two key functional groups that dictate its chromatographic behavior: a ketone and an ether. These groups render the molecule moderately polar. In a typical synthetic reaction mixture, this target compound may be accompanied by non-polar byproducts (e.g., unreacted hydrocarbon starting materials) and more polar impurities (e.g., reagents or decomposition products).
Column chromatography is the technique of choice for this purification challenge.[1][2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3][4][5] For moderately polar compounds like our target, a normal-phase setup is ideal.
-
Stationary Phase: We utilize silica gel, a highly polar adsorbent with surface silanol (Si-OH) groups.[1][6] Polar compounds in the mixture will form stronger hydrogen bonds and dipole-dipole interactions with the silica, causing them to move more slowly through the column.
-
Mobile Phase: A liquid solvent system, typically of low-to-moderate polarity, is used to carry the sample through the column.[7] By carefully tuning the polarity of the mobile phase, we can selectively weaken the interactions of specific compounds with the stationary phase, allowing them to "elute" or exit the column at different times. The order of elution generally proceeds from non-polar to polar compounds.[6]
A critical consideration for ketones is the potential for enolization, a process where the ketone equilibrates with its enol tautomer.[8][9][10] The slightly acidic nature of standard silica gel can catalyze this process, which may lead to band broadening or, in sensitive substrates, degradation.[11] However, for a stable molecule like this compound, this is typically a minor concern, managed by prompt elution and the use of high-quality silica.
Pre-Purification Workflow: Method Development via Thin-Layer Chromatography (TLC)
Before committing significant quantities of material and time to a preparative column, a small-scale pilot study using Thin-Layer Chromatography (TLC) is essential.[6][12] TLC provides a rapid and inexpensive preview of the separation, allowing for the optimization of the mobile phase.[13] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.25 and 0.35.[13]
Why this Rf range?
-
Rf > 0.4: The compound interacts too weakly with the stationary phase and will elute too quickly from the column, co-eluting with less polar impurities.
-
Rf < 0.2: The compound interacts too strongly, requiring excessively large volumes of solvent to elute and leading to broad bands and poor resolution.
Protocol 2.1: TLC Solvent System Screening
-
Preparation: Prepare several small TLC developing chambers with different solvent systems. The most common and effective systems for moderately polar compounds are mixtures of a non-polar alkane and a more polar solvent.[14][15] Start with mixtures of hexane and ethyl acetate (EtOAc).
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Ensure the spots are small and concentrated for best results.[16]
-
Development: Place the spotted TLC plate into a developing chamber. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots. Since this compound lacks a chromophore, a chemical stain is required. A potassium permanganate (KMnO₄) stain or an anisaldehyde stain is effective for general visualization. A 2,4-dinitrophenylhydrazine (2,4-DNPH) stain is highly specific for aldehydes and ketones and will produce a distinct orange or red spot.[16][17][18]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the spot corresponding to the product and select the solvent system that provides the target Rf of ~0.3.
Table 1: Example TLC Screening Results
| Solvent System (Hexane:EtOAc) | Rf of Non-Polar Impurity | Rf of this compound | Rf of Polar Impurity | Assessment |
| 9:1 | 0.85 | 0.45 | 0.10 | Product Rf is too high. Poor separation from baseline impurity. |
| 4:1 | 0.70 | 0.30 | 0.05 | Optimal. Good separation between all components. |
| 1:1 | 0.95 | 0.75 | 0.40 | All components have high Rf values. Poor separation. |
Preparative Purification: Step-by-Step Column Chromatography Protocol
This protocol assumes a sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 20-50 times the weight of silica gel relative to the crude sample weight.[6]
Materials & Reagents
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Technical grade solvents (Hexane, Ethyl Acetate)
-
Clean, dry sand
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Safety Precautions
-
Chemical Hazards: this compound is a flammable liquid.[19] Handle all organic solvents in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[20]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Pressure: Packing the column with air pressure can be hazardous if not performed correctly. Ensure glassware has no cracks and use a pressure regulator set to a low value (<5 psi).
Workflow Diagram
Caption: Figure 1: Overall Purification Workflow
Procedure
-
Column Preparation:
-
Secure the column vertically to a stand. Ensure the stopcock is closed and add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand over the plug to create a flat base.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 Hexane:EtOAc). Use enough solvent to make a pourable, milkshake-like consistency.
-
Pour the slurry into the column. Use a funnel to prevent spillage. Tap the side of the column gently to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. The solvent level must always remain above the silica.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound (1-2 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane if solubility is an issue.[14] The volume should be as small as possible (e.g., 2-4 mL).
-
Carefully pipette the sample solution directly onto the center of the top sand layer, avoiding contact with the inner walls of the column.
-
Open the stopcock and allow the sample to absorb completely into the silica bed. Close the stopcock just as the last of the liquid enters the sand.
-
Gently add a small amount of fresh mobile phase to wash the sand, and again allow this to absorb into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks. Maintain a steady flow rate. For flash chromatography, gentle positive pressure (using a bulb or regulated air line) can be applied to speed up the process.
-
Continuously monitor the solvent level and replenish as needed, ensuring the column never runs dry.
-
-
Fraction Analysis and Product Isolation:
-
Periodically, spot fractions onto a TLC plate to monitor the elution of compounds. A multi-spotter can be used to analyze several fractions on a single plate.
-
Once the desired product begins to elute, collect fractions until the product is no longer detected by TLC.
-
Combine all fractions that contain only the pure this compound (as determined by a single spot at the correct Rf on the TLC plate).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Confirm the final purity using an appropriate analytical technique, such as Gas Chromatography (GC) or NMR spectroscopy.[21][22]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | Incorrect solvent system (too polar). Column overloaded with sample. Poorly packed column (channeling). | Re-optimize the mobile phase with TLC to be less polar. Reduce the amount of sample loaded. Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 4:1 to 2:1 Hexane:EtOAc. |
| Cracked or Dry Column Bed | Solvent level dropped below the top of the silica. | This is often unrecoverable. The column must be repacked. Always keep the silica bed wet. |
| Streaking of Spots on TLC | Sample is too concentrated. Compound is acidic/basic. Sample is degrading on silica. | Dilute the sample before spotting on TLC. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Use a less acidic stationary phase like neutral alumina if degradation is suspected. |
References
- EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google P
- Using TLC to follow the oxidation of a secondary alcohol to a ketone - ACS Public
- Which sample solvents work best with normal-phase flash column chrom
- Column chrom
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Introduction: The Strategic Importance of Tertiary Alcohols
An Application Guide to the Synthesis of Tertiary Alcohols: The Reaction of 4-sec-Butoxy-2-butanone with Grignard Reagents
The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] A primary application of this powerful organometallic reaction is the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone.[3][4][5] This guide focuses on the reaction of this compound with various Grignard reagents, a transformation that yields structurally complex tertiary alcohols.
These products are of significant interest to researchers in medicinal chemistry and drug development. Tertiary alcohols are valued for their unique structural features which can confer advantageous physicochemical and metabolic properties to a molecule.[6] Unlike primary and secondary alcohols, they are resistant to metabolic oxidation.[7][8] Furthermore, the steric hindrance provided by the three alkyl groups can shield the hydroxyl group, potentially reducing the rate of glucuronidation and improving a drug candidate's metabolic profile.[8][9] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical insights for successfully synthesizing and characterizing these valuable compounds.
Reaction Mechanism: A Tale of Two Steps
The synthesis of a tertiary alcohol from a ketone and a Grignard reagent is a two-stage process: nucleophilic addition followed by an acidic workup.[1][10]
-
Nucleophilic Addition: The Grignard reagent, characterized by a highly polar carbon-magnesium bond, functions as a potent nucleophile, akin to a carbanion.[11][12] This nucleophilic carbon atom attacks the electrophilic carbonyl carbon of this compound. The attack breaks the carbonyl's π-bond, leading to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[1][13]
-
Aqueous Workup: The stable magnesium alkoxide intermediate is then hydrolyzed by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][14] This step protonates the alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts, which can be easily separated.[14]
Experimental Design and Protocols
Success in a Grignard synthesis is critically dependent on rigorous experimental technique, particularly the exclusion of atmospheric moisture. Grignard reagents are strong bases and will readily react with water, quenching the reagent and reducing the yield.[15][16]
Pre-Reaction Preparation: The Anhydrous Imperative
-
Glassware: All glassware (round-bottom flask, addition funnel, condenser) must be meticulously dried. This is best achieved by oven-drying at >120 °C for several hours and allowing to cool in a desiccator or assembling the apparatus hot and cooling under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Solvents: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the reaction.[2][11] These solvents stabilize the Grignard reagent through coordination.[16] Use freshly opened bottles of anhydrous solvent or solvent dried over a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: Ensure the this compound and the alkyl/aryl halide used to prepare the Grignard reagent are free of water. Commercially available Grignard reagents in solution can also be used and are often a convenient option.[17]
Protocol 1: Synthesis of 2-Methyl-4-(sec-butoxy)hexan-2-ol
This protocol details the reaction of this compound with ethylmagnesium bromide (EtMgBr).
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small portion of anhydrous diethyl ether. Dissolve bromoethane (1.1 eq) in anhydrous ether and add it to the addition funnel. Add a small amount of the bromoethane solution to the magnesium. The reaction may require initiation, which can be achieved by adding a small crystal of iodine or by gentle warming.[11] Once initiated (indicated by bubbling and turbidity), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[15] After the addition is complete, continue stirring until most of the magnesium is consumed.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel. Add the ketone solution dropwise to the stirred Grignard reagent.[10] Controlling the addition rate is crucial to manage the exothermic reaction. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[14] This process is highly exothermic and may produce gas; proceed with caution. Continue adding the NH₄Cl solution until the bubbling ceases and two clear layers are visible.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether to maximize product recovery.[14] Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. The brine wash helps to remove the majority of dissolved water.[14] Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[18][19]
Data and Characterization
The successful synthesis of the tertiary alcohol product is confirmed through spectroscopic analysis.
| Technique | Starting Material (Ketone) | Product (Tertiary Alcohol) |
| IR Spectroscopy | Strong, sharp C=O stretch (~1715 cm⁻¹) | Disappearance of C=O stretch. Appearance of a strong, broad O-H stretch (~3200-3600 cm⁻¹).[20][21] |
| ¹H NMR Spectroscopy | Presence of a singlet for the methyl group adjacent to the carbonyl (~2.1 ppm). | Disappearance of the ketone's methyl singlet. Appearance of a new singlet for the methyl group attached to the carbinol carbon. Appearance of a broad singlet for the -OH proton (can be confirmed by D₂O exchange).[22][23] |
| ¹³C NMR Spectroscopy | Signal for the carbonyl carbon (~208 ppm). | Disappearance of the carbonyl signal. Appearance of a new signal for the carbon bearing the hydroxyl group (~70-80 ppm).[23] |
Potential Side Reactions and Troubleshooting
While robust, the Grignard reaction is susceptible to side reactions, primarily due to the reagent's strong basicity.[12]
-
Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-hydrogen of the ketone, forming a magnesium enolate.[4] Upon workup, this will regenerate the starting ketone, lowering the overall yield. This is more prevalent with sterically hindered Grignard reagents or ketones.[4][24]
-
Mitigation: Use a less hindered Grignard reagent if possible. Running the reaction at lower temperatures can also favor the nucleophilic addition pathway over deprotonation.
-
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., propylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol. This occurs via a cyclic six-membered transition state in a process analogous to a Meerwein-Ponndorf-Verley reduction.[4][25]
-
Mitigation: Choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if this pathway is a concern.
-
-
Reaction Failed to Initiate: The formation of the Grignard reagent is often subject to an induction period.[11]
Conclusion
The reaction of this compound with Grignard reagents is a reliable and versatile method for synthesizing complex tertiary alcohols. These compounds are valuable scaffolds in drug discovery due to their enhanced metabolic stability.[6][7][9] Success hinges on a thorough understanding of the reaction mechanism and meticulous attention to anhydrous experimental conditions. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this classic transformation to build molecular architectures tailored for modern therapeutic applications.
References
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Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
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Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]
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Amigo, A., et al. (2010). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 14(4), 869-875. [Link]
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Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
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Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21. [Link]
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University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
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The Organic Chemistry Tutor. Grignard Reactions: Theory & Practice with Strategy. [Link]
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Li, Z., et al. (2018). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Chemical Communications, 54(78), 10996-10999. [Link]
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Kagnin, S. W., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of Chemical Education, 97(11), 4147-4153. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 4-sec-Butoxy-2-butanone Synthesis
Welcome to the technical support center for the synthesis of 4-sec-Butoxy-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical challenges you may encounter in the lab. Our focus is on understanding the root causes of side reactions and providing field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield of this compound is low, and I'm observing a significant amount of a volatile, unsaturated ketone byproduct. What is happening and how can I fix it?
Answer: This is the most common issue encountered and is almost certainly due to a competing bimolecular elimination (E2) reaction .[1][2] Your desired synthesis of this compound is achieved via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. However, the alkoxide you are using, sodium sec-butoxide, is not only a good nucleophile but also a strong base. When it reacts with your substrate, 4-chloro-2-butanone, it can either attack the carbon bearing the chlorine (SN2 pathway) or abstract a proton from the adjacent carbon (E2 pathway).
The E2 pathway is highly competitive here because you are using a secondary alkoxide, which has significant steric bulk, and the substrate has accessible protons alpha to the leaving group.[3][4] This elimination results in the formation of 3-buten-2-one, also known as methyl vinyl ketone (MVK), a volatile and reactive byproduct.
Caption: Desired SN2 pathway vs. competing E2 elimination side reaction.
Troubleshooting & Optimization Protocol:
To favor the desired SN2 reaction over the E2 side reaction, you must carefully control the reaction conditions. Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases.[1]
-
Temperature Control (Critical): Maintain a low reaction temperature. Start the reaction at 0°C or even lower (-10°C) and allow it to slowly warm to room temperature. Avoid heating the reaction mixture, as higher temperatures strongly favor elimination.[3]
-
Reagent Addition: Slowly add the 4-chloro-2-butanone to a solution of the pre-formed sodium sec-butoxide. This ensures that the concentration of the alkyl halide is low at any given time, which can help minimize side reactions.
-
Choice of Base: While you are constrained to using a sec-butoxide, ensure it is generated cleanly. The use of sodium hydride (NaH) to deprotonate 2-butanol is a common and effective method, as it's an irreversible and non-nucleophilic base.[5]
-
Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO. These solvents are effective at solvating the sodium cation, leaving a highly reactive "naked" alkoxide anion that promotes the SN2 reaction.[5][6]
| Parameter | To Favor SN2 (Desired) | To Favor E2 (Side Reaction) | Rationale |
| Temperature | Low (0°C to RT) | High (> RT) | Elimination has a higher activation energy.[1] |
| Base | Less sterically hindered | More sterically hindered | Bulkier bases are better at abstracting protons than attacking a carbon center.[7] |
| Substrate | Primary Alkyl Halide | Secondary/Tertiary Halide | Steric hindrance around the reaction center disfavors SN2.[3] |
| Solvent | Polar Aprotic (DMF, DMSO) | Protic (e.g., Ethanol) | Aprotic solvents enhance nucleophilicity.[5] |
Question 2: I'm observing high molecular weight, viscous impurities in my crude product that are difficult to remove by distillation. What could these be?
Answer: The formation of high-boiling, viscous, or polymeric material is a strong indicator of base-catalyzed self-condensation reactions . This can happen in two primary ways:
-
Aldol Condensation of 4-chloro-2-butanone: In the presence of the strong sec-butoxide base, the starting material can be deprotonated at the C1 or C3 position to form an enolate. This enolate can then attack the carbonyl group of another molecule of 4-chloro-2-butanone, leading to a cascade of aldol additions and condensations that form oligomeric byproducts.
-
Michael Addition Polymerization of MVK: As established in Q1, the E2 side reaction produces 3-buten-2-one (MVK). MVK is a highly reactive Michael acceptor.[8][9] Any nucleophile present in the mixture, including the sec-butoxide, enolates, or even another molecule of MVK, can initiate a chain-reaction polymerization, leading to poly(methyl vinyl ketone).
Caption: Pathway for the formation of high molecular weight condensation byproducts.
Troubleshooting & Optimization Protocol:
The strategies to prevent these condensation reactions are similar to those for preventing elimination, as both are initiated by the strong basicity of the reaction medium.
-
Maintain Low Temperatures: This is the most critical factor. Condensation reactions are significantly slower at lower temperatures. Running the reaction at 0°C or below will drastically reduce the rate of enolate formation and subsequent nucleophilic attacks.
-
Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the 2-butanol relative to the base (NaH) and the 4-chloro-2-butanone. This ensures that the strong base is fully consumed in forming the alkoxide and is not available to catalyze condensation.
-
Reverse Addition: A highly effective technique is "reverse addition." Prepare the sodium sec-butoxide solution in an addition funnel and add it slowly to the solution of 4-chloro-2-butanone at low temperature. This keeps the concentration of the strong base low throughout the reaction, minimizing the chance for base-catalyzed side reactions.
Question 3: My NMR analysis shows the presence of 4-hydroxy-2-butanone in my crude product. Where did this come from?
Answer: The presence of 4-hydroxy-2-butanone is a classic sign of water contamination in your reaction. Sodium sec-butoxide is a very strong base and will readily react with any available protic source, with water being the most common culprit.
The reaction is as follows: sec-BuO⁻Na⁺ + H₂O → sec-BuOH + NaOH
The sodium hydroxide (NaOH) generated is a strong nucleophile that can compete with your sec-butoxide. It will react with 4-chloro-2-butanone via an SN2 reaction to produce 4-hydroxy-2-butanone.[10] This not only consumes your starting material but also generates an unwanted byproduct that can complicate purification.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: All glassware (reaction flask, condenser, addition funnel) must be thoroughly dried. This can be achieved by oven-drying at >120°C for several hours and allowing it to cool in a desiccator, or by flame-drying under vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like DMF and DMSO are hygroscopic and should be stored over molecular sieves (4Å).
-
Reagents: 2-butanol should be distilled from a suitable drying agent (e.g., calcium hydride) if high purity is required. 4-chloro-2-butanone should be checked for water content and dried if necessary.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish. This prevents atmospheric moisture from entering the system. Use septa and syringe techniques for all liquid transfers.
Optimized Protocol: Williamson Synthesis of this compound
This protocol incorporates the troubleshooting strategies discussed above to maximize the yield of the desired product while minimizing side reactions.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
2-Butanol, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser. Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time.
-
Alkoxide Formation: Add anhydrous THF (or DMF) to the washed NaH. Cool the suspension to 0°C in an ice bath. Slowly add anhydrous 2-butanol (1.1 eq.) dropwise via syringe. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
SN2 Reaction: Cool the resulting sodium sec-butoxide solution back down to 0°C. Add 4-chloro-2-butanone (1.0 eq.) dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for one hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC/MS until the 4-chloro-2-butanone is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted alkoxide and destroy excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
OSTI.GOV. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. Retrieved from [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). 3-Buten-2-one. Retrieved from [Link]
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Technical Support Center: Optimizing Williamson Ether Synthesis for Hindered Alcohols
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ether synthesis, particularly when dealing with sterically hindered alcohols. Here, we will dissect common experimental challenges, provide robust troubleshooting strategies, and explore alternative synthetic routes to ensure the successful formation of your target ether. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve problems but also to proactively design more effective synthetic strategies.
The Challenge of Steric Hindrance in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability in forming ethers from an alkoxide and an alkyl halide.[1][2] The reaction typically proceeds via an S(_N)2 mechanism, which is exquisitely sensitive to steric bulk around the reaction center.[1][3] When the alcohol (and thus the resulting alkoxide) or the alkyl halide is sterically hindered (e.g., secondary or tertiary), the S(_N)2 pathway is disfavored.[1][4][5] Instead, the alkoxide, which is also a strong base, will preferentially abstract a proton from the alkyl halide, leading to an E2 elimination reaction and the formation of an undesired alkene byproduct.[2][5][6] This guide will address how to mitigate this challenge and when to consider alternative synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is yielding primarily an alkene byproduct instead of the desired ether. What is causing this and how can I fix it?
Answer: The formation of an alkene is the most common side reaction in the Williamson ether synthesis, especially with hindered substrates.[2][6] This occurs because the alkoxide is acting as a base rather than a nucleophile, leading to an E2 elimination reaction.
Causality Explained: The S(N)2 mechanism requires the nucleophile (alkoxide) to perform a "backside attack" on the carbon atom bearing the leaving group.[1][3] When either the alkoxide or the alkyl halide is sterically bulky, this backside attack is physically impeded.[5][7] The strong basicity of the alkoxide then dominates, and it abstracts a proton from a carbon adjacent to the leaving group, resulting in the formation of a double bond (alkene).[4][8]
Troubleshooting Suggestions:
-
Re-evaluate your synthetic strategy: The most effective solution is to choose the less sterically hindered combination of reactants.[2][6] For example, to synthesize tert-butyl ethyl ether, reacting sodium tert-butoxide with ethyl bromide is not ideal because the bulky tert-butoxide will favor elimination.[9] A better approach, though still challenging, would be to react sodium ethoxide with a tert-butyl halide, but this will still predominantly lead to elimination.[10] For hindered ethers, alternative methods are often necessary.
-
Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.[6] Running the reaction at a lower temperature can sometimes tip the balance in favor of the desired S(_N)2 reaction, although this may also decrease the overall reaction rate.
-
Choose a less hindered base (if applicable): If you are forming the alkoxide in situ, the choice of base can be critical. However, in the Williamson synthesis, the alcohol itself is the precursor to the nucleophile. The key is in the choice of the alcohol and alkyl halide pair.
Question 2: The reaction is very slow or is not proceeding to completion. What factors could be responsible?
Answer: A sluggish or incomplete reaction can be due to several factors, including insufficient reactivity of the starting materials, poor solvent choice, or incomplete deprotonation of the alcohol.
Causality Explained: The rate of the S(_N)2 reaction is dependent on the concentration of both the alkoxide and the alkyl halide. It is also highly influenced by the nature of the solvent and the leaving group.
Troubleshooting Suggestions:
-
Ensure complete alkoxide formation: The alcohol must be fully deprotonated to form the more nucleophilic alkoxide.[2][11][12] For hindered alcohols, which can be less acidic, a very strong base like sodium hydride (NaH) or potassium hydride (KH) is often required for complete deprotonation.[3][11][13] Weaker bases like sodium hydroxide may not be sufficient.[14]
-
Optimize your solvent: Polar aprotic solvents such as DMF or DMSO are generally preferred for S(_N)2 reactions because they solvate the cation of the alkoxide salt but not the alkoxide anion itself, thus increasing its nucleophilicity.[1][3] Protic solvents (like ethanol) can solvate the alkoxide, reducing its reactivity.[6]
-
Use a better leaving group: The reactivity of alkyl halides in S(_N)2 reactions follows the trend I > Br > Cl > F.[11] If your reaction is slow, consider using an alkyl iodide or adding a catalytic amount of an iodide salt (like NaI or KI) to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Consider microwave irradiation: Microwave-assisted heating can sometimes accelerate the reaction, leading to shorter reaction times and potentially higher yields.[1]
Question 3: I am trying to synthesize a diaryl ether or an alkyl aryl ether and am getting low yields. Are there specific considerations for these substrates?
Answer: Yes, the synthesis of diaryl ethers and alkyl aryl ethers via the Williamson synthesis has its own set of challenges.
Causality Explained: For alkyl aryl ethers, you have two potential disconnection strategies: an alkoxide with an aryl halide, or a phenoxide with an alkyl halide. The S(_N)2 reaction does not occur on an sp
Troubleshooting Suggestions:
-
Always use a phenoxide and an alkyl halide.
-
To favor O-alkylation over C-alkylation:
-
Use polar aprotic solvents.
-
The choice of counter-ion can be important; potassium salts often give better O-alkylation selectivity than sodium salts.
-
Phase transfer catalysis can be very effective in promoting O-alkylation.
-
Question 4: What is phase transfer catalysis and how can it help in my Williamson ether synthesis with hindered reactants?
Answer: Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[15][16]
Causality Explained: In the context of the Williamson synthesis, you might have an aqueous solution of a base and your alcohol in an organic solvent. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), transports the hydroxide or alkoxide anion from the aqueous/solid phase into the organic phase where the alkyl halide is located, thus enabling the reaction to proceed.[1][15][17] This can lead to faster reactions and milder reaction conditions.[15][17]
Troubleshooting Suggestions:
-
Employ PTC for biphasic reactions: If you are using a solid base like potassium carbonate or a concentrated aqueous solution of a strong base, adding a catalytic amount of a phase transfer catalyst can significantly improve the reaction rate and yield.[1][11]
-
Select the appropriate catalyst: Quaternary ammonium salts like tetrabutylammonium bromide are common and effective for many applications.[1] For higher temperatures, phosphonium salts may be more stable.[15]
Frequently Asked Questions (FAQs)
Q1: Can I use a tertiary alkyl halide in a Williamson ether synthesis? A1: No, tertiary alkyl halides will almost exclusively undergo elimination (E2) in the presence of a strong base like an alkoxide.[1][3][5] They are not suitable substrates for the Williamson ether synthesis.
Q2: What is the best base to use for deprotonating my alcohol? A2: For simple, unhindered primary alcohols, sodium metal or sodium hydroxide can be sufficient.[2][14] However, for secondary and tertiary (hindered) alcohols, a much stronger base is needed to ensure complete deprotonation.[11] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[3][13]
Q3: Is there a general temperature range for the Williamson ether synthesis? A3: A typical Williamson synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][6] However, for hindered substrates where elimination is a concern, it is often beneficial to start at a lower temperature and slowly warm the reaction while monitoring its progress.
Q4: My starting alcohol is chiral. Will the stereochemistry be affected during the reaction? A4: The stereocenter on the alcohol will not be affected because the C-O bond of the alcohol is not broken during alkoxide formation. The S(_N)2 reaction occurs at the alkyl halide. If the alkyl halide has a stereocenter, it will undergo inversion of configuration.[3]
Alternative Synthetic Routes for Hindered Ethers
When the Williamson ether synthesis is not feasible due to steric hindrance, alternative methods should be considered.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for the synthesis of ethers, especially for secondary alcohols, as it proceeds under mild, neutral conditions and with inversion of configuration at the alcohol's stereocenter.[18][19][20] This reaction is often successful where the Williamson synthesis fails due to steric hindrance.[18][21]
Mechanism Overview: The reaction involves an alcohol, a pronucleophile (in this case, a phenol or another alcohol, though less common for ether synthesis), triphenylphosphine (PPh(_3)), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20] The alcohol is activated by the Mitsunobu reagents, making it susceptible to nucleophilic attack by the pronucleophile.
Key Advantages for Hindered Systems:
-
Avoids the use of strongly basic conditions, thus preventing elimination side reactions.[19]
-
Can be effective for the coupling of sterically demanding alcohols and phenols.[18][19]
Challenges:
-
The reaction can be slow for highly hindered substrates.[18]
-
Stoichiometric amounts of reagents are required, and the byproducts (triphenylphosphine oxide and a hydrazine derivative) can sometimes be difficult to remove.
Acid-Catalyzed Addition of Alcohols to Alkenes
For the synthesis of tertiary ethers, the acid-catalyzed addition of an alcohol to an alkene is a viable method.[10] This reaction proceeds via a carbocation intermediate.
Mechanism Overview: An alkene is protonated by a strong acid to form the most stable carbocation (tertiary carbocations are highly favored). The alcohol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether.
Key Considerations:
-
This method is best suited for the synthesis of ethers with a tertiary alkyl group, as it relies on the formation of a stable tertiary carbocation.
-
Carbocation rearrangements are a potential side reaction if less stable carbocations are formed.
-
Strongly acidic conditions are required.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis Using Sodium Hydride
This protocol is suitable for the synthesis of ethers from primary or less hindered secondary alcohols and primary alkyl halides.
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the hindered alcohol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
-
Ether Formation:
-
Cool the alkoxide solution back to 0 °C.
-
Slowly add the primary alkyl halide (1.0-1.2 eq) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[6]
-
Protocol 2: Mitsunobu Reaction for Sterically Hindered Ethers
This protocol is an example for the coupling of a hindered alcohol with a phenol.
-
Reaction Setup:
-
To a solution of the phenol (1.2 eq), the hindered alcohol (1.0 eq), and triphenylphosphine (PPh(_3), 1.5 eq) in anhydrous THF, cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. An exothermic reaction is often observed. Maintain the temperature below 10 °C during the addition.[22]
-
-
Reaction Progression:
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The purification can be challenging due to the byproducts. Column chromatography is typically required to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct. Suspending the crude residue in a mixture of ether and hexanes can sometimes precipitate out some of the triphenylphosphine oxide.[22]
-
Data Summary Tables
Table 1: Recommended Bases for Alkoxide Formation
| Alcohol Type | Recommended Base(s) | pKa of Alcohol (approx.) | Notes |
| Primary | NaH, KH, Na | 16-18 | NaH and KH provide irreversible deprotonation.[3][13] |
| Secondary | NaH, KH | 17-19 | Stronger bases are essential for complete deprotonation. |
| Tertiary | NaH, KH, t-BuLi | 18-20 | Very strong bases are required. |
| Phenol | K(_2)CO(_3), NaOH, NaH | ~10 | Can be deprotonated with weaker bases than aliphatic alcohols. |
Table 2: Solvent Selection Guide for Williamson Ether Synthesis
| Solvent | Type | Advantages | Disadvantages |
| THF | Polar Aprotic | Good for alkoxide formation, relatively low boiling point. | Can be a peroxide former. |
| DMF | Polar Aprotic | High boiling point, excellent at solvating cations.[1] | Difficult to remove during work-up. |
| DMSO | Polar Aprotic | High boiling point, excellent at solvating cations. | Can be difficult to remove, potential for side reactions at high temps. |
| Acetonitrile | Polar Aprotic | Good solvent for S(_N)2 reactions.[1] | Can be reactive with very strong bases. |
| Ethanol | Protic | Can be used when forming sodium ethoxide in situ. | Reduces nucleophilicity of the alkoxide.[6] |
Visual Diagrams
Caption: Troubleshooting logic for the Williamson ether synthesis.
References
-
Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'? Retrieved from [Link]
-
Wipf, P., & Kerekes, A. D. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(15), 5993–6002. Retrieved from [Link]
-
Kacprzak, K. (2006). SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1881–1888. Retrieved from [Link]
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Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4946. Retrieved from [Link]
-
Faber, T., & Walton, J. C. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(13), 5487-5511. Retrieved from [Link]
-
Dodge, J. A., & Martin, S. F. (1995). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 72, 167. Retrieved from [Link]
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Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
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Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2018, June 24). Why can't tert-butyl ether be prepared by Williamson synthesis? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Pearson+. (n.d.). Which of the following bases would favorably deprotonate a hydroxyl group? (b) NaOH. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Retrieved from [Link]
Sources
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- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of 4-sec-Butoxy-2-butanone
This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of 4-sec-butoxy-2-butanone. Recognizing the nuanced challenges of this process, which involves managing the reactivity of both ether and ketone functionalities, this document provides in-depth, field-tested solutions to common experimental hurdles. Our focus is on elucidating the causal mechanisms behind these issues and offering robust, validated protocols to enhance reaction yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary, mechanistically distinct pathways. The selection of a particular route often depends on starting material availability, scalability, and the specific side-reaction profile one wishes to avoid.
-
Williamson Ether Synthesis (Route A): This classic method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.[1] For this target molecule, it typically involves reacting the sodium salt of 4-hydroxy-2-butanone with 2-bromobutane or, alternatively, sodium sec-butoxide with 4-chloro-2-butanone.
-
Michael Addition (Route B): This pathway involves the 1,4-conjugate addition of sec-butanol (or its corresponding alkoxide) to an α,β-unsaturated ketone, namely methyl vinyl ketone (MVK) or 3-buten-2-one.[2][3]
The following troubleshooting guide is structured to address specific problems encountered in both synthetic routes.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide: Williamson Ether Synthesis (Route A)
This route is often plagued by competing side reactions due to the nature of the reactants. The following Q&A addresses the most common failure points.
Problem 1: Low or No Product Formation
Q: My reaction has stalled, or the yield of this compound is negligible. What are the likely causes?
A: Low conversion is typically traced back to three critical factors: inefficient generation of the nucleophile, the choice of reagents, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The Williamson synthesis requires the formation of a potent alkoxide nucleophile.[4] Alcohols like 4-hydroxy-2-butanone or sec-butanol have a pKa of ~16-18. Using a base that is not strong enough (e.g., NaOH, K₂CO₃) will result in an unfavorable equilibrium, with a significant amount of the unreactive alcohol remaining.
-
Solution: Employ a much stronger, non-reversible base such as sodium hydride (NaH). NaH reacts with the alcohol to produce the sodium alkoxide and H₂ gas, driving the deprotonation to completion.[5]
-
-
Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.[6]
-
Solution: Ensure your alkyl halide has a good leaving group. The reactivity order is I > Br > Cl > F. 2-Bromobutane is generally a good choice, while 2-chlorobutane will react more slowly, requiring more forcing conditions which can favor side reactions.
-
-
Steric Hindrance: The SN2 reaction involves a backside attack on the electrophilic carbon. Significant steric bulk on either the alkoxide or the alkyl halide can impede this approach, drastically slowing the reaction.[6][7] In this synthesis, the use of a secondary alkyl halide (2-bromobutane) inherently slows the reaction compared to a primary halide.
-
Solution: While you cannot change the structure of your reactants, you can promote the reaction by using a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, making the "naked" anion a more potent nucleophile.[8]
-
Problem 2: Predominance of Elimination Byproducts
Q: My main byproduct is an alkene (e.g., 1-butene, 2-butene). How do I suppress this competing reaction?
A: This is a classic issue when using secondary alkyl halides. The alkoxide is not only a nucleophile but also a strong base, which can abstract a proton from a carbon adjacent to the leaving group, leading to an E2 elimination reaction.[6][8]
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
-
Control the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) will favor the SN2 pathway.[8] Avoid high temperatures and prolonged heating.
-
Choice of Base/Solvent: As mentioned, polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the alkoxide without increasing its basicity as much as protic solvents would, tipping the balance toward substitution.
Problem 3: Complex Mixture from Ketone-Related Side Reactions
Q: I'm observing a complex mixture of high-molecular-weight byproducts. What is happening?
A: The ketone functionality in 4-hydroxy-2-butanone is enolizable. In the presence of the strong base used to form the alkoxide, the α-protons of the ketone can be abstracted, forming an enolate. This enolate can then participate in side reactions.
-
Aldol Condensation: The enolate of 4-hydroxy-2-butanone (or the product, this compound) can attack the carbonyl carbon of another ketone molecule, leading to aldol addition and subsequent condensation products.[9] This is especially problematic if the base is added too quickly or at a high temperature.
-
Solution: Add the base (e.g., NaH) slowly to a cooled solution of the alcohol. This maintains a low concentration of the enolate at any given time, minimizing self-condensation. After deprotonation is complete, add the alkyl halide slowly.
-
Problem 4: Inefficiency in Biphasic Systems
Q: My reaction involves two immiscible phases and the reaction rate is very slow. How can I accelerate it?
A: When the alkoxide is generated in an aqueous phase (e.g., using 50% NaOH) and the alkyl halide is in an organic solvent, the reaction is limited by the slow diffusion of reactants across the phase interface.
-
Implement Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically improve the reaction rate.[10][11] The lipophilic cation of the catalyst pairs with the alkoxide anion, shuttling it from the aqueous/solid phase into the organic phase where it can react with the alkyl halide.[12] This technique often allows for the use of milder bases like concentrated NaOH instead of hazardous reagents like NaH.[13]
Troubleshooting Guide: Michael Addition (Route B)
This route is elegant but requires careful control to prevent polymerization and ensure the conjugate addition occurs efficiently.
Problem 1: Slow or Incomplete Reaction
Q: The addition of sec-butanol to methyl vinyl ketone (MVK) is not proceeding to completion. Why?
A: Neutral alcohols are relatively poor nucleophiles for Michael additions.[2] The reaction requires activation to proceed at a reasonable rate.
-
Catalysis is Key: The reaction must be catalyzed.
-
Base Catalysis: A catalytic amount of a strong base (e.g., sodium sec-butoxide, DBU) will deprotonate a small amount of the sec-butanol, generating the much more nucleophilic sec-butoxide anion, which is the active Michael donor.[14]
-
Acid Catalysis: While less common for alcohol additions, acid catalysis can activate the MVK, making it more electrophilic.
-
Problem 2: Polymerization of Methyl Vinyl Ketone
Q: The reaction mixture turned into a thick, insoluble mass. What happened?
A: Methyl vinyl ketone is highly susceptible to anionic polymerization, especially in the presence of strong bases. If the concentration of the base or the MVK is too high, polymerization will outcompete the desired Michael addition.
-
Control Reagent Addition: The most effective strategy is to add the methyl vinyl ketone slowly to a solution of the sec-butanol and the base catalyst. This keeps the instantaneous concentration of the MVK low, preventing chain polymerization.
-
Maintain Low Temperatures: Polymerization is often exothermic and thermally initiated. Running the reaction at low temperatures (e.g., 0 °C or below) significantly reduces the rate of polymerization.
-
Use a Weaker Base: If polymerization remains an issue, consider using a weaker, non-nucleophilic base catalyst like DBU instead of a metal alkoxide.[14]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Yield Optimization
| Parameter | Williamson Synthesis (PTC Method) | Michael Addition (Base-Catalyzed) | Rationale |
| Nucleophile | 4-Hydroxy-2-butanone | sec-Butanol | Reactant choice defines the pathway. |
| Electrophile | 2-Bromobutane | Methyl Vinyl Ketone | Reactant choice defines the pathway. |
| Base/Catalyst | 50% aq. NaOH / TBAB (5 mol%) | Sodium sec-butoxide (10 mol%) | PTC avoids NaH; catalytic base for Michael.[12][14] |
| Stoichiometry | 1.2 eq. 2-Bromobutane | 1.5-2.0 eq. sec-Butanol | Use slight excess of the less expensive reagent. |
| Solvent | Toluene or Dichloromethane | THF or sec-Butanol (as solvent) | PTC requires a biphasic system; Michael needs a polar aprotic solvent. |
| Temperature | 25-40 °C | 0 °C to RT | Lower temperatures suppress E2 and polymerization.[8] |
| Addition Mode | Add alkyl halide to alkoxide solution | Add MVK slowly to alcohol/catalyst mix | Controls exotherms and side reactions. |
Protocol 1: Optimized Williamson Synthesis using Phase-Transfer Catalysis
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, add 4-hydroxy-2-butanone (1.0 eq.), toluene (5 mL per gram of hydroxyketone), and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Begin vigorous stirring to ensure good mixing between phases.
-
Slowly add 50% (w/w) aqueous sodium hydroxide (2.0 eq.) over 15 minutes. A slight exotherm may be observed.
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add 2-bromobutane (1.2 eq.) via the addition funnel over 30 minutes.
-
Heat the reaction mixture to 40 °C and monitor by GC or TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, add water to dissolve the salts, and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation.
Protocol 2: Optimized Base-Catalyzed Michael Addition
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous sec-butanol (2.0 eq.) and anhydrous THF (4 mL per gram of sec-butanol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium metal (0.1 eq.) in small pieces to generate the catalytic sodium sec-butoxide in situ. Stir until all the sodium has dissolved. (Alternatively, use a pre-made solution of NaOt-Bu or DBU).
-
Using a syringe pump, add methyl vinyl ketone (1.0 eq.) dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation.
General FAQs
Q: Which synthetic route is generally superior for achieving a high yield? A: Both routes can provide good yields (>80%) if properly optimized. The Williamson synthesis with phase-transfer catalysis is often more robust and scalable, avoiding the risk of MVK polymerization. The Michael addition can be very efficient but requires more stringent control over temperature and addition rates. The choice may ultimately depend on the cost and availability of 4-hydroxy-2-butanone versus methyl vinyl ketone.
Q: How can I best purify the final product? A: this compound is a liquid with a relatively high boiling point. Vacuum distillation is the most effective method for purification on a laboratory scale, as it can separate the product from non-volatile impurities (salts, polymers) and lower-boiling starting materials. For very high purity, silica gel column chromatography can be used, typically with a hexane/ethyl acetate eluent system.
Q: What analytical techniques are best for confirming my product's identity and purity? A:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining purity and confirming the molecular weight of the product.
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Key signals to look for in ¹H NMR include the characteristic methyl ketone singlet, the sec-butyl group multiplet, and the two methylene triplets of the butanone backbone.
-
FTIR Spectroscopy: Will show a strong carbonyl (C=O) stretch (~1715 cm⁻¹) and a C-O-C ether stretch (~1100 cm⁻¹).
Caption: A logical workflow for troubleshooting low-yield syntheses.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol?. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. Retrieved from [Link] (Note: A general reference for Michael reactions as a direct source for the specific reaction was not found).
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Little Flower College Guruvayoor. (n.d.). Phase transfer catalyst. Retrieved from [Link]
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Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]
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Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
PTC Organics. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]
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Byproduct formation in the synthesis of alkoxy-butanones
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of alkoxy-butanones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile chemical intermediates. We understand that synthetic roadblocks can be a significant impediment to progress. Therefore, we have compiled a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to byproduct formation in the common synthetic routes to 4-alkoxy-2-butanones.
Introduction to Alkoxy-butanone Synthesis
4-Alkoxy-2-butanones are valuable bifunctional molecules, featuring both an ether and a ketone. They are typically synthesized via two primary routes:
-
Michael Addition (Conjugate Addition): The addition of an alcohol (ROH) across the double bond of methyl vinyl ketone (MVK). This is the most common and atom-economical route. It can be catalyzed by either a base or an acid.
-
Williamson Ether Synthesis: An SN2 reaction between an alkoxide (RO⁻) and a 4-halo-2-butanone. This route is less common due to the stability and availability of the starting materials but can be effective in specific cases.
Each pathway, while effective, is susceptible to specific side reactions that can complicate purification and significantly reduce yields. This guide will help you identify, understand, and mitigate the formation of these unwanted byproducts.
Part 1: Troubleshooting the Michael Addition Route (Alcohol + MVK)
The conjugate addition of an alcohol to methyl vinyl ketone is the most direct method for synthesizing 4-alkoxy-2-butanones. However, the high reactivity of MVK is a double-edged sword, often leading to undesired side products.
Frequently Asked Questions & Troubleshooting
Q1: My reaction produced a significant amount of a white, insoluble solid, and my yield of the desired alkoxy-butanone is very low. What is this solid and why did it form?
A: The solid is almost certainly poly(methyl vinyl ketone). MVK is highly susceptible to anionic and radical polymerization, and this is the most common failure mode of the reaction.[1]
-
Causality (The "Why"):
-
Anionic Polymerization (Base-Catalyzed): The enolate intermediate formed during the Michael addition, or any strong base, can act as an initiator. This initiator can attack the β-carbon of another MVK molecule, creating a new enolate, which then continues the chain reaction. This process is often rapid and irreversible.
-
Spontaneous Polymerization: MVK can also polymerize spontaneously, especially if it is old, has been exposed to light, or is heated without an inhibitor.[1] Commercial MVK is typically stored with an inhibitor like hydroquinone to prevent this.[1]
-
-
Troubleshooting & Prevention:
-
Check MVK Quality: Always use fresh, inhibitor-stabilized MVK. If in doubt, filter the MVK through a short plug of alumina to remove any polymeric impurities and the inhibitor immediately before use.
-
Control Stoichiometry: Use the alcohol as the solvent or in large excess. This ensures that the concentration of the nucleophilic alcohol is much higher than that of any reactive enolate intermediates, favoring the desired 1:1 addition.
-
Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature). Exothermic reactions can accelerate polymerization. Add the catalyst or MVK slowly to maintain control.
-
Catalyst Choice: Use a weak base as the catalyst. Strong bases generate a higher concentration of reactive enolates, increasing the risk of polymerization.[2][3] N-heterocyclic carbenes have been shown to be effective Brønsted base catalysts that can reduce oligomerization.[4]
-
Q2: My GC/MS analysis shows my desired product, but also a significant peak with a higher molecular weight. What could this byproduct be?
A: This is likely a bis-adduct , where a second molecule of MVK has reacted with your initial product. There are two common possibilities for this byproduct.
-
Causality (The "Why"):
-
Oligomerization (Michael-Michael Cascade): The enolate of your desired 4-alkoxy-2-butanone product can act as a nucleophile and attack a second molecule of MVK. This results in a 1,7-dicarbonyl compound.
-
Acetal Formation (4,4-dialkoxy-2-butanone): Under acidic conditions, the ketone of your product can react with two molecules of the alcohol to form an acetal (also known as a ketal). This is especially prevalent if a strong acid catalyst is used with a large excess of alcohol and conditions that favor the removal of water.
-
-
Troubleshooting & Prevention:
-
For Oligomerization (Base-Catalyzed):
-
Control MVK Concentration: Add the MVK slowly and dropwise to a solution of the alcohol and catalyst. This keeps the instantaneous concentration of MVK low, minimizing the chance of a second addition.
-
Use Excess Alcohol: A large excess of the alcohol nucleophile will outcompete the product enolate for reaction with MVK.
-
-
For Acetal Formation (Acid-Catalyzed):
-
Avoid Strong Acids: Use a milder acid catalyst or consider a base-catalyzed approach if acetal formation is a major issue.
-
Limit Reaction Time: Monitor the reaction closely and stop it once the starting MVK is consumed to prevent the slower, subsequent acetal formation.
-
Control Water Content: Ensure the reaction is not run under dehydrating conditions, which would drive the equilibrium toward acetal formation.
-
-
Visualizing Byproduct Formation in Base-Catalyzed Michael Addition
The following diagram illustrates the desired reaction pathway versus the competing polymerization and bis-adduct formation pathways.
Q3: How do I choose the right catalyst and conditions to maximize my yield?
A: The optimal conditions depend on balancing the rate of the desired reaction against the rates of the side reactions. The goal is to favor the thermodynamically controlled 1,4-addition while suppressing competing pathways.[5]
| Parameter | Recommendation | Rationale |
| Catalyst | Weak Base (e.g., K₂CO₃, Et₃N) or mild Brønsted Base (e.g., N-heterocyclic carbene)[4] | Strong bases (e.g., NaH, NaOMe) increase enolate concentration, promoting polymerization and other side reactions.[2][3] Weak bases are sufficient to catalyze the addition of the alcohol without aggressively promoting side reactions. |
| Temperature | 0 °C to Room Temperature | Higher temperatures can accelerate the rate of MVK polymerization. The Michael addition is often exothermic, so maintaining a low temperature is crucial for control. |
| Stoichiometry | Large excess of alcohol (can be used as solvent) | A high concentration of the alcohol nucleophile ensures it outcompetes any other nucleophiles (like enolates) for reaction with MVK, minimizing oligomerization. |
| Solvent | The alcohol reactant itself or a polar, aprotic solvent (e.g., THF, CH₃CN) | If not using the alcohol as the solvent, a polar aprotic solvent can help solubilize the catalyst and reactants without interfering with the reaction. |
| MVK Addition | Slow, dropwise addition of MVK to the alcohol/catalyst mixture | This maintains a low instantaneous concentration of MVK, which is the single most effective way to prevent polymerization. |
Part 2: Troubleshooting the Williamson Ether Synthesis Route
This SN2 pathway involves reacting an alkoxide with a 4-halo-2-butanone. While less common, it can be a useful alternative. Its primary challenge is the competition from E2 elimination.
Q4: My main byproduct is but-3-en-2-one (methyl vinyl ketone). How can I prevent this elimination reaction?
A: The formation of MVK is a classic example of an E2 elimination competing with the desired SN2 substitution. Your alkoxide is not only a good nucleophile but also a strong base.
-
Causality (The "Why"): The alkoxide can abstract an acidic proton from the C3 position of the 4-halo-2-butanone, leading to the elimination of the halide leaving group and the formation of a double bond. This E2 pathway is favored by strong, sterically hindered bases and higher temperatures.[6][7]
-
Troubleshooting & Prevention:
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running your reaction at a lower temperature will significantly favor the SN2 pathway.[6]
-
Use a Less Hindered Alkoxide: If you are synthesizing a bulky ether (e.g., 4-tert-butoxy-2-butanone), it is far better to use the Michael addition route. In the Williamson synthesis, a bulky alkoxide like tert-butoxide will act primarily as a base, leading almost exclusively to elimination.[8]
-
Choose a Better Leaving Group: The reactivity for the SN2 reaction follows the trend I > Br > Cl. Using 4-iodo-2-butanone will allow the reaction to proceed under milder conditions (lower temperature), which in turn disfavors the E2 pathway.[6]
-
Visualizing SN2 vs. E2 Competition
This diagram shows how the alkoxide can act as either a nucleophile (desired) or a base (undesired).
Part 3: Purification Strategies
Q5: How can I effectively purify my 4-alkoxy-2-butanone from the crude reaction mixture?
A: The primary method for purifying these compounds is vacuum distillation .
-
Rationale: 4-Alkoxy-2-butanones are typically liquids with moderate boiling points. The common byproducts and starting materials have different volatilities, which allows for separation by distillation.
-
Unreacted MVK/Alcohol: These are typically more volatile than the product and will distill first.
-
Oligomeric/Polymeric Byproducts: These are much less volatile (or non-volatile solids) and will remain in the distillation flask.[9]
-
Acetal Byproducts: 4,4-dialkoxy-2-butanones will have a higher boiling point than the desired product and can often be separated as a higher-boiling fraction.
-
-
Recommended Protocol (Conceptual):
-
Workup: After the reaction is complete, neutralize the catalyst. If base was used, wash with a dilute acid (e.g., NH₄Cl solution). If acid was used, wash with a dilute base (e.g., NaHCO₃ solution). Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Vacuum Distillation: Transfer the crude oil to a distillation apparatus. Applying a vacuum lowers the boiling point, which is crucial to prevent thermal decomposition of the product or byproducts at high temperatures. Collect the fraction corresponding to the boiling point of your target 4-alkoxy-2-butanone.[10] It is often advisable to collect several fractions and analyze them by GC or NMR to confirm purity.
-
References
-
Mei, D., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Available at: [Link]
-
Chad's Prep. (n.d.). Acid Catalyzed Addition of an Alcohol. Available at: [Link]
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Mei, D., et al. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2‑butanone Synthesis in Supercritical State. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Methyl vinyl ketone. Available at: [Link]
-
Boyd, S. D., et al. (2018). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry. Available at: [Link]
-
Gas-phase selective conjugate addition of methanol to acetone for methyl vinyl ketone over SnO2 nanoparticle catalysts. (2012). Journal of the Brazilian Chemical Society. Available at: [Link]
-
OrgoSolver. (n.d.). Acid-Catalyzed Hydration of Alkenes (Markovnikov Alcohols). Available at: [Link]
-
Chemistry LibreTexts. (2020). Williamson Ether Synthesis. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. Available at: [Link]
-
Chad's Prep. (2018). 8.4a Acid Catalyzed Addition of an Alcohol [Video]. YouTube. Available at: [Link]
-
Crash Course. (2022). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. Nerdfighteria Wiki. Available at: [Link]
-
Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Available at: [Link]
-
Bode, J. W., et al. (2010). N-Heterocyclic Carbene-Catalyzed Conjugate Additions of Alcohols. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]
-
Ashenhurst, J. (2023). Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Explained. (2021). Acid Catalyzed Addition of an Alcohol to an Alkene [Video]. YouTube. Available at: [Link]
-
Junjappa, H., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]
- Google Patents. (n.d.). Process for producing 4-hydroxy-2-butanone or butanol.
-
Pearson+. (n.d.). Describe how the target molecule (butanone) can be synthesized. Available at: [Link]
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Technical Support Center: Purification of 4-sec-Butoxy-2-butanone
Welcome to the technical support guide for the purification of 4-sec-butoxy-2-butanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable intermediate. Here, we address common challenges encountered during its purification, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
I. Understanding the Core Challenge: Synthesis and Impurity Profile
The most common route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific molecule, there are two primary pathways:
-
Route A: Reaction of the sodium or potassium salt of 4-hydroxy-2-butanone with a sec-butyl halide (e.g., sec-butyl bromide).
-
Route B: Reaction of sodium or potassium sec-butoxide (from 2-butanol) with a 4-halo-2-butanone (e.g., 4-chloro- or 4-bromo-2-butanone).
Both routes are governed by an SN2 mechanism, which is sensitive to steric hindrance.[1] This immediately presents our primary purification challenge: the formation of byproducts due to a competing elimination (E2) reaction, especially when using a secondary halide as in Route A.[1]
Logical Flow of Synthesis and Impurity Formation
Caption: Synthetic pathways and common resulting impurities.
II. Troubleshooting Guide & FAQs
This section is structured to address specific issues you might encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: Your crude product will likely contain a mixture of:
-
Unreacted Starting Materials: 4-hydroxy-2-butanone and/or 2-butanol.
-
Elimination Byproducts: If you used a sec-butyl halide, expect butenes as a significant byproduct.
-
Unreacted Halide: Residual sec-butyl bromide or 4-halo-2-butanone.
-
Residual Base and Salts: Inorganic salts (e.g., NaBr, KBr) from the reaction.
-
Solvent: The solvent used for the synthesis (e.g., THF, DMF, acetonitrile).
Q2: I've performed a Williamson synthesis. How do I perform an initial workup before purification?
A2: A standard aqueous workup is crucial.
-
Quench the Reaction: Carefully add water to quench any remaining reactive species.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate) to extract your product. The inorganic salts will remain in the aqueous layer.
-
Wash: Wash the organic layer sequentially with water, a dilute acid (like 1M HCl) if a basic catalyst was used, and finally with brine to aid in drying.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Q3: What is the boiling point of this compound?
A3: While there is limited direct data for this compound, we can estimate its boiling point based on its analogs. For instance, 4-ethoxy-2-butanone has an estimated boiling point of approximately 151°C at atmospheric pressure.[2] The boiling point of this compound will be slightly higher due to its larger molecular weight. It is advisable to perform purification via vacuum distillation to avoid potential decomposition at high temperatures.
Troubleshooting Distillation
Problem 1: My GC analysis shows multiple peaks very close to my product peak after simple distillation.
Underlying Cause: This is a classic sign of either closely boiling isomers or the formation of an azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple distillation impossible.[3][4] Alcohols and ketones are known to form azeotropes.[5][6] Given that your likely impurities are starting materials like 2-butanol (boiling point ~98-100°C)[7][8][9][10] and 4-hydroxy-2-butanone (boiling point ~156-170°C),[11][12][13][14][15] these could form azeotropes with the product.
Solution: Fractional Vacuum Distillation
Fractional distillation provides the necessary theoretical plates to separate components with close boiling points. Performing this under vacuum is critical for two reasons:
-
It lowers the boiling points of all components, preventing thermal degradation of your product.
-
It can alter or even break the azeotrope, as azeotropic composition is pressure-dependent.[6]
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency). Ensure all glass joints are properly sealed with vacuum grease.
-
Pressure: Connect a vacuum pump with a cold trap and a manometer. Reduce the pressure to a stable reading (e.g., 10-20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect fractions based on boiling point stability at the given pressure. Monitor the head temperature closely. A stable temperature indicates a pure fraction is distilling.
-
Analysis: Analyze each fraction by GC-MS to determine its composition.[16][17][18]
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| sec-Butyl Bromide | ~91 | Likely starting material.[19][20][21][22][23] |
| 2-Butanol | ~98-100 | Likely starting material.[7][8][9][10][24] |
| This compound | ~160-180 (Estimated) | Target Product |
| 4-Hydroxy-2-butanone | ~156-170 | Likely starting material.[11][12][13][14][15] |
Problem 2: I am still unable to achieve >95% purity. My main contaminant is the starting alcohol (2-butanol or 4-hydroxy-2-butanone).
Underlying Cause: A persistent azeotrope is the most likely culprit. If changing the pressure during distillation is insufficient, you may need to employ azeotropic or extractive distillation.[3][25]
Solution 1: Azeotropic Distillation (Water Removal)
If your impurity is an alcohol, you can sometimes remove it by forming a new, lower-boiling azeotrope with an added solvent (an entrainer), often one that is immiscible with water, like toluene. This is particularly effective for removing water from a reaction mixture.
Workflow for Azeotropic Distillation
Caption: Workflow for azeotropic distillation.
Solution 2: Chemical Quenching
For small amounts of residual 4-hydroxy-2-butanone, a chemical approach can be used. You can react the hydroxyl group to form a non-volatile derivative. For example, adding a small amount of acetic anhydride will convert the alcohol to an ester, which will have a much higher boiling point and remain in the distillation pot.
Caution: This method introduces new reagents and byproducts that must also be separable from your final product. This is best used for removing trace amounts of impurities.
Problem 3: My product is degrading during distillation, even under vacuum.
Underlying Cause: Ketones can be susceptible to thermal decomposition or self-condensation, especially if acidic or basic residues from the synthesis are present.[26][27]
Solution: Neutralize and Use Lower Temperatures
-
Neutral Wash: Before distilling, ensure your crude product has been thoroughly washed to remove any acidic or basic catalysts. A wash with a saturated sodium bicarbonate solution can help neutralize any residual acid.
-
Lower Pressure: Use a higher vacuum (e.g., 1-5 mmHg) to further reduce the boiling point.
-
Short Path Distillation: For highly sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the time the compound spends at high temperatures.
III. Quality Control: Confirming Purity
Q: How can I be certain of the purity of my final product?
A: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity and identifying volatile impurities. The GC will separate the components, and the MS will provide mass information to help identify them.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your product and can be used to detect impurities if they are present in sufficient concentration (>1-5%).
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups (C=O for the ketone, C-O-C for the ether) and the absence of others (like a broad O-H stretch from alcohol impurities).
By understanding the synthetic route and potential side reactions, and by employing the appropriate purification and analytical techniques, the challenges in purifying this compound can be effectively overcome.
References
-
2-Butanol. (n.d.). In Wikipedia. Retrieved from [Link]
-
sec-BUTYL BROMIDE | 78-76-2. (n.d.). Loba Chemie. Retrieved from [Link]
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4-hydroxy-2-butanone, 590-90-9. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-Butanol. (n.d.). chemeurope.com. Retrieved from [Link]
-
sec-Butyl bromide. (2024, April 9). ChemBK. Retrieved from [Link]
-
Sec-Butyl Bromide CAS 78-76-2. (n.d.). Retrieved from [Link]
-
sec-butyl bromide. (n.d.). Stenutz. Retrieved from [Link]
-
2-butanol. (n.d.). Stenutz. Retrieved from [Link]
-
(+-)-2-Butanol. (n.d.). PubChem. Retrieved from [Link]
- Separation of mixtures containing alcohols, aldehydes, and ketones. (1952). U.S.
- Separation of ketones and monohydric alcohols from mixtures thereof. (1943). U.S.
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4-Butoxy-2-butanone. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxy-2-butanone. (n.d.). LookChem. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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This compound (C8H16O2). (n.d.). PubChemLite. Retrieved from [Link]
-
4-ethoxy-2-butanone, 60044-74-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
4-(Tert-butoxy)butan-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Azeotropic distillation (Dean-Stark). (2022, October 28). Chemistry Online. Retrieved from [Link]
-
Azeotropic Distillation Process In Detail | Binary Separation Technique. (2022, October 30). Chemical Tweak. Retrieved from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (n.d.). GWSI. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- Purification of ketones. (1943). U.S.
- Method for purification of ketones. (1958). U.S.
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Williamson Ether synthesis. (2025, February 27). Reddit. Retrieved from [Link]
- Purification of ketones. (1939). U.S.
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New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. (n.d.). PubMed. Retrieved from [Link]
-
What is the best way to remove Ketones? (2014, February 1). ResearchGate. Retrieved from [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015, March 23). Scirp.org. Retrieved from [Link]
-
2-Butanone, 4-(4-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
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- 27. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
Technical Support Center: Strategies for Preventing Elimination Side Reactions in Ether Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ether synthesis. Elimination reactions are a common and often frustrating side reaction, leading to reduced yields and impure products. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you minimize or eliminate these unwanted pathways in your experiments.
The Core Challenge: Substitution (SN2) vs. Elimination (E2)
The Williamson ether synthesis, a cornerstone of organic chemistry, relies on the SN2 reaction between an alkoxide and an alkyl halide (or sulfonate). However, alkoxides are not only strong nucleophiles but also strong bases. This dual reactivity creates a constant competition between the desired SN2 pathway (ether formation) and the undesired E2 pathway (alkene formation).[1][2] Understanding and controlling the factors that favor one pathway over the other is the key to successful ether synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions based on established chemical principles.
Q1: My reaction with a secondary alkyl halide is producing a significant amount of alkene. How can I favor the ether product?
Answer: This is a classic SN2 vs. E2 competition scenario, particularly challenging with secondary substrates.[1][3] Secondary alkyl halides are sterically more hindered than primary halides, which slows down the SN2 reaction, giving the E2 pathway a chance to dominate.[1][4]
Root Causes & Strategic Solutions:
-
Steric Hindrance: The bulky nature of secondary alkyl halides impedes the backside attack required for an SN2 reaction.[1]
-
Solution 1: Reverse the Reactants. The most effective strategy is to rethink your synthetic design. If you are trying to make an unsymmetrical ether, you have two potential combinations of alkoxide and alkyl halide. Always choose the combination that uses the less sterically hindered alkyl halide.[5][6] For example, to synthesize isopropyl methyl ether, reacting sodium isopropoxide with methyl iodide is vastly superior to reacting sodium methoxide with 2-iodopropane. The latter will yield almost exclusively propene.[1]
-
Solution 2: Temperature Control. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures.[5][7][8][9] Running your reaction at a lower temperature (e.g., room temperature or below) for a longer period can significantly increase the proportion of the SN2 product.[5]
-
-
Base/Nucleophile Choice: While a strong base is needed, its properties matter.
-
Solution 3: Use a Less Hindered Alkoxide. If your synthesis allows, using a less sterically bulky alkoxide can reduce its tendency to act as a base for elimination.[6]
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing reactants and transition states.
-
Solution 4: Employ Polar Aprotic Solvents. Solvents like DMF, DMSO, or acetonitrile are preferred.[5][10][11] They solvate the cation of the alkoxide, leaving a "naked," highly reactive nucleophilic anion that promotes the SN2 reaction.[5] Protic solvents (like ethanol) can form hydrogen bonds with the alkoxide, "caging" it and reducing its nucleophilicity, which can inadvertently favor elimination.[5][12]
-
Q2: I'm trying to synthesize a tert-butyl ether using the Williamson synthesis, but I'm only getting isobutylene. What's wrong?
Answer: You are encountering a fundamental limitation of the Williamson ether synthesis. Tertiary alkyl halides are highly prone to elimination and are generally unsuitable for this reaction.[1][2][5]
Root Cause & Strategic Solutions:
-
Extreme Steric Hindrance: The tertiary carbon is too sterically hindered for the alkoxide to perform a backside SN2 attack.[1] The alkoxide will almost exclusively act as a base, abstracting a beta-hydrogen and leading to the E2 product (an alkene).[2]
-
Solution 1: Reverse the Reactants. As with secondary halides, the solution is to use the tertiary alcohol to form the alkoxide and react it with a primary alkyl halide.[10] To make tert-butyl methyl ether, you must react sodium tert-butoxide with methyl iodide.[5] The alternative, reacting sodium methoxide with tert-butyl chloride, will fail completely.[1]
-
Solution 2: Consider Alternative Methods. For highly hindered ethers, other synthetic routes may be more appropriate.[13][14] Acid-catalyzed addition of an alcohol to an alkene (alkoxymercuration-demercuration) is a viable alternative for forming hindered ethers according to Markovnikov's rule.[6]
-
Q3: My reaction is sluggish, and even after extended time and heat, the yield is low. What can I do to improve it?
Answer: A slow reaction rate can be due to several factors, including a poor leaving group, suboptimal solvent, or insufficient reactivity of the nucleophile.
Root Causes & Strategic Solutions:
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution 1: Choose a Better Leaving Group. The leaving group ability of halides increases down the group: I > Br > Cl > F.[1][15] Using an alkyl iodide or bromide will result in a faster reaction than an alkyl chloride. For even greater reactivity, consider using alkyl sulfonates like tosylates (OTs) or mesylates (OMs), which are excellent leaving groups.[1][10][11]
-
-
Solvent Effects: As mentioned, protic or apolar solvents can significantly slow down the reaction rate.[10]
-
Catalysis:
-
Solution 3: Add a Catalyst. In some cases, particularly with less reactive alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can help. The iodide performs a Finkelstein reaction to generate the more reactive alkyl iodide in situ, speeding up the overall process.[11] Phase-transfer catalysts are also commonly used in industrial settings to facilitate the reaction.[10]
-
Frequently Asked Questions (FAQs)
What is the best type of base to use for generating the alkoxide?
For simple alcohols, strong, non-nucleophilic hydride bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1][5] They deprotonate the alcohol irreversibly, and the only byproduct is hydrogen gas, which bubbles out of the solution.[1] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be sufficient.[5]
How does temperature affect the SN2/E2 competition?
Higher temperatures generally favor elimination over substitution.[5][8][9] This is because elimination reactions result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. Therefore, to maximize your ether yield, it is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5][7]
Can I synthesize aryl ethers using the Williamson synthesis?
Yes, but the choice of reactants is critical. You must react a phenoxide (the nucleophile) with an alkyl halide (the electrophile). The reverse approach—reacting an alkoxide with an aryl halide—will not work because SN2 reactions do not occur on sp²-hybridized carbons of an aromatic ring.[1][5]
Are there alternative methods for ether synthesis that avoid elimination?
Yes, several methods can be used, especially when the Williamson synthesis is likely to fail:
-
Alkoxymercuration-Demercuration: This two-step process adds an alcohol across an alkene, following Markovnikov's rule, to form an ether. It is particularly useful for synthesizing hindered ethers from alkenes.[6]
-
Acid-Catalyzed Dehydration of Alcohols: This method is primarily used for the industrial synthesis of symmetrical ethers from primary alcohols (e.g., diethyl ether from ethanol).[6][16] It is not suitable for unsymmetrical ethers due to the formation of product mixtures, and it fails with secondary and tertiary alcohols, which tend to eliminate to form alkenes.[6][16]
-
Buchwald-Hartwig Amination Conditions: Modern palladium-catalyzed cross-coupling methods, adapted from C-N bond formation, can also be used for C-O bond formation to create ethers, particularly for more complex or hindered systems.[13]
Summary of Key Factors and Recommendations
To help guide your experimental design, the following table summarizes the key factors influencing the competition between substitution (SN2) and elimination (E2) in ether synthesis.
| Factor | Favors SN2 (Ether) | Favors E2 (Alkene) | Rationale |
| Alkyl Halide Structure | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance prevents the backside attack required for SN2.[1][3][4] |
| Alkoxide Structure | Less sterically hindered | More sterically hindered (bulky) | Bulky bases are sterically hindered from acting as nucleophiles and preferentially act as bases.[3][17] |
| Temperature | Lower | Higher | Elimination has a higher activation energy and is entropically favored at higher temperatures.[5][8] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) | Polar aprotic solvents enhance nucleophilicity, while protic solvents solvate and weaken the nucleophile.[5][10][12] |
| Base Strength | Strong base needed for alkoxide formation | Strong, bulky base | A strong base is required, but bulky bases will favor elimination.[3] |
Visualizing the Decision Process
The choice of reactants is the single most important factor in preventing elimination. The following workflow illustrates the optimal decision-making process when planning an unsymmetrical ether synthesis.
Caption: Workflow for selecting reactants to minimize elimination.
Experimental Protocol: Optimized Williamson Synthesis of Benzyl Isopropyl Ether
This protocol details a procedure designed to favor substitution over elimination when using a secondary alcohol.
Objective: Synthesize benzyl isopropyl ether from isopropanol and benzyl bromide.
Materials:
-
Isopropanol (2-propanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Alkoxide Formation:
-
To the flask, add isopropanol (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
SN2 Reaction:
-
Dissolve benzyl bromide (1.0 eq) in a small amount of anhydrous DMF and add it to the dropping funnel.
-
Add the benzyl bromide solution dropwise to the stirred alkoxide solution at room temperature over 30 minutes. An exotherm may be observed.
-
After the addition is complete, let the reaction stir at room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it may be gently heated to 50°C, but avoid excessive heat to minimize elimination.[5][10]
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl isopropyl ether.
References
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]
-
Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions : r/OrganicChemistry - Reddit. (2022). Reddit. [Link]
-
18.2: Preparing Ethers - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
SN2 vs E2 - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Royal Society of Chemistry. [Link]
-
How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt - Quora. (2018). Quora. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
-
What are the major factors affecting and distinguish between Substitution (SN1, SN2) and Elimination (E1, E2) Reaction? What is the major organic product (s)… | bartleby. (2023). Bartleby. [Link]
-
-
How does solvent affect elimination reaction? - Quora. (2016). Quora. [Link]
-
Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium - Dalal Institute. (n.d.). Dalal Institute. [Link]
-
Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Physics Wallah. [Link]
-
11.8: Williamson Ether Synthesis - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. (2021). YouTube. [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC - PubMed Central. (2023). National Institutes of Health. [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
Sources
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- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. SN2 vs E2 [chemistrysteps.com]
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- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 14. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Temperature Control in the Synthesis of 4-sec-Butoxy-2-butanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing critical temperature parameters during the synthesis of 4-sec-Butoxy-2-butanone. Precise temperature control is paramount for maximizing yield, ensuring purity, and maintaining the safety of the reaction. This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature-sensitive step in the synthesis of this compound?
A1: The most critical temperature-sensitive step is the etherification of 4-hydroxy-2-butanone with a sec-butyl halide (e.g., 2-bromobutane), which typically proceeds via a Williamson ether synthesis.[1][2][3] This reaction is highly susceptible to temperature fluctuations, which can significantly impact the ratio of the desired substitution product (this compound) to the undesired elimination byproduct (butenes).[3][4]
Q2: What is the optimal temperature range for the Williamson ether synthesis of this compound?
A2: For a typical Williamson ether synthesis, a temperature range of 50-100°C is generally recommended.[1][2][3] However, due to the use of a secondary alkyl halide (sec-butyl halide), it is advisable to maintain the temperature at the lower end of this range, ideally between 50-70°C, to favor the SN2 (substitution) reaction over the competing E2 (elimination) reaction.[4]
Q3: How does temperature affect the synthesis of the precursor, 4-hydroxy-2-butanone?
A3: The synthesis of 4-hydroxy-2-butanone is also temperature-dependent. If you are synthesizing it via the oxidation of 1,3-butanediol, a temperature range of 60-75°C is recommended.[5][6] For the aldol condensation of acetone and formaldehyde, reaction conditions can vary significantly, with some methods employing supercritical water at temperatures of 250-290°C.[7][8] It is crucial to adhere to the specific temperature guidelines of the chosen synthetic route for the precursor.
Q4: What are the consequences of poor temperature control in this synthesis?
A4: Poor temperature control can lead to several undesirable outcomes:
-
Reduced Yield: Higher temperatures can promote the formation of butene byproducts through elimination, thus lowering the yield of the desired this compound.[3]
-
Impurities: The formation of side products complicates the purification process and can impact the quality of the final product.
-
Safety Hazards: In exothermic reactions, inadequate cooling can lead to a runaway reaction, posing a significant safety risk.[9]
-
Inconsistent Results: Temperature fluctuations can lead to batch-to-batch variability, affecting the reliability and reproducibility of your synthesis.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Alkene Impurities
Cause: This is a classic indication that the elimination (E2) side reaction is dominating over the desired substitution (SN2) reaction. This is often exacerbated by elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately reduce the reaction temperature to the lower end of the recommended range (50-60°C).
-
Monitor Temperature Closely: Ensure your temperature monitoring equipment is calibrated and accurately reflects the internal temperature of the reaction mixture.[12]
-
Use a Milder Base: If using a very strong base to deprotonate 4-hydroxy-2-butanone, consider a weaker, non-hindered base to reduce the propensity for elimination.
-
Slow Addition of Reagents: Add the sec-butyl halide to the reaction mixture slowly and in a controlled manner to prevent localized temperature spikes.
Issue 2: Inconsistent Reaction Times and Incomplete Conversion
Cause: Fluctuations in the reaction temperature can lead to inconsistent reaction rates. If the temperature drops too low, the reaction may stall, leading to incomplete conversion of starting materials.
Troubleshooting Steps:
-
Verify Heating/Cooling System: Ensure your heating mantle, oil bath, or reactor jacket is functioning correctly and providing consistent heat.[12]
-
Improve Insulation: Insulate the reaction vessel to minimize heat loss to the surroundings.
-
Optimize Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and confirm the disappearance of starting materials before workup.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2-butanone via Oxidation of 1,3-butanediol
Materials:
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and distillation setup, combine 1,3-butanediol, catalyst, water, and water entrainer.
-
Slowly add the hydrogen peroxide dropwise to the reaction mixture.
-
Concurrently, distill off the water using the water entrainer.
-
Monitor the reaction for the consumption of 1,3-butanediol.
-
Once the reaction is complete, cool the mixture and distill off the water entrainer.
-
Reduce the temperature to 60-65°C and distill the crude product under reduced pressure to obtain 4-hydroxy-2-butanone.[5][6]
Protocol 2: Williamson Ether Synthesis of this compound
Materials:
-
4-hydroxy-2-butanone
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Base (e.g., sodium hydride)
-
sec-butyl bromide (2-bromobutane)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 4-hydroxy-2-butanone in the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the base to form the alkoxide.
-
Once the alkoxide formation is complete, slowly add the sec-butyl bromide to the reaction mixture while maintaining the temperature between 50-70°C.[3]
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-8 hours).[1][2]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data Summary
| Parameter | Synthesis of 4-hydroxy-2-butanone (Oxidation) | Williamson Ether Synthesis of this compound |
| Optimal Temperature | 60-75°C[5][6] | 50-70°C[3] |
| Potential Side Reactions | Over-oxidation | E2 Elimination[3][4] |
| Effect of High Temperature | Decreased yield and purity | Increased elimination byproduct, lower yield[3] |
| Effect of Low Temperature | Slow or incomplete reaction | Slow or incomplete reaction |
References
- Google. (n.d.). Current time information in Wayne County, US.
-
Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
ACS Publications. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]
-
LinkedIn. (2025). How to systematically troubleshoot excessive temperature fluctuations in a high-low temperature test chamber? Retrieved from [Link]
-
Forberg Smith. (2025). 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
SensoScientific. (2023). How Fluctuations Affect Your Laboratory Temperature Monitoring. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of sec-Butyl Ethers
Welcome to our dedicated technical support center for the synthesis of sec-butyl ethers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of ether synthesis involving secondary alkyl substrates. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Navigating the Synthesis of sec-Butyl Ethers
The synthesis of sec-butyl ethers, most commonly approached via the Williamson ether synthesis, is notoriously challenging due to the inherent competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway.[1][2][3] The use of a secondary alkyl halide, such as sec-butyl bromide, lies at the heart of this challenge.[1] This guide will help you troubleshoot common issues and optimize your reaction conditions for a successful synthesis.
Q1: My primary product is an alkene instead of the desired sec-butyl ether. What is causing this, and how can I fix it?
A1: The formation of an alkene is a classic sign that the E2 elimination reaction is outcompeting the SN2 substitution reaction. [1][2] This is a common issue with secondary alkyl halides like sec-butyl bromide because the alkoxide, which is intended to act as a nucleophile, can also act as a strong base, abstracting a proton from a carbon adjacent to the leaving group.[1][4]
Core Causality:
-
Steric Hindrance: The secondary carbon of the sec-butyl group is more sterically hindered than a primary carbon, making it more difficult for the nucleophile to attack the carbon atom (the SN2 pathway).[5][6][7] This steric hindrance makes it easier for the base to access a proton on an adjacent carbon (the E2 pathway).[2][8]
-
Base Strength and Steric Bulk: A strong, bulky base will favor the E2 pathway.[2][8] For instance, using a bulky alkoxide like tert-butoxide will almost exclusively yield the elimination product.[2]
Troubleshooting Steps:
-
Re-evaluate your synthetic strategy: The Williamson ether synthesis allows for two possible disconnections of the target ether. To synthesize a sec-butyl ether, you have two choices:
-
Route A: sec-butoxide + primary alkyl halide
-
Route B: alkoxide + sec-butyl halide
Route A is strongly preferred. [1][2] Using a less sterically hindered primary alkyl halide will significantly favor the SN2 reaction.[1][2]
-
-
Optimize your base/nucleophile:
-
If you must use a sec-butyl halide (Route B), choose a less sterically hindered alkoxide. For example, methoxide is less bulky than tert-butoxide.
-
Use a weaker, but still effective, base to generate the alkoxide. A very strong base will more readily act as a base for elimination.[9] However, the base must be strong enough to deprotonate the alcohol to form the nucleophilic alkoxide.[10][11] Sodium hydride (NaH) is a common choice as it's a strong, non-nucleophilic base, and the hydrogen gas byproduct drives the reaction forward.[1][10]
-
-
Control the reaction temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. E2 reactions have a higher activation energy, so they are more sensitive to temperature changes.
Logical Workflow for Minimizing Elimination:
Caption: Decision-making workflow to minimize alkene byproducts.
Q2: The reaction is very slow or is not proceeding to completion. What factors could be responsible?
A2: A slow or incomplete reaction can be attributed to several factors, including the choice of solvent, the strength of the nucleophile, and the leaving group ability.
Core Causality:
-
Solvent Effects: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents.[4] These solvents (e.g., DMF, DMSO, acetonitrile) can solvate the cation of the alkoxide salt, leaving the alkoxide anion "naked" and more nucleophilic.[4] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the alkoxide, creating a "solvent cage" that hinders its nucleophilicity.[12]
-
Nucleophile Generation: The alcohol must be fully deprotonated to form the more nucleophilic alkoxide.[2][13] If the base is not strong enough, the concentration of the active nucleophile will be low.
-
Leaving Group: The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. A good leaving group is a weak base. The general trend for halide leaving group ability is I > Br > Cl >> F.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a polar aprotic solvent like DMF or DMSO.[4][14] These solvents are known to accelerate the rate of SN2 reactions.[15]
-
Base Selection for Alkoxide Formation: A strong base is necessary to ensure complete deprotonation of the alcohol.[10] Sodium hydride (NaH) is an excellent choice for this purpose.[1][10]
Base Conjugate Acid pKa Suitability for Deprotonating Alcohols (pKa ~16-18) Sodium Hydride (NaH) H₂ (~35)[1] Excellent Sodium Amide (NaNH₂) NH₃ (~38) Excellent Sodium Hydroxide (NaOH) H₂O (~15.7)[16] Poor (equilibrium mixture) -
Leaving Group Choice: If the reaction is slow, consider switching to a better leaving group. For example, if you are using sec-butyl chloride, changing to sec-butyl bromide or iodide will increase the reaction rate.
Experimental Protocol: Optimized Synthesis of sec-Butyl Methyl Ether (Route A)
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sec-butanol (1.0 equivalent) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Ether Formation: Cool the resulting sodium sec-butoxide solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Frequently Asked Questions (FAQs)
Q: Can I use a tertiary alkoxide in a Williamson ether synthesis?
A: Yes, tertiary alkoxides can be used, but they are very sterically hindered.[3] This makes them more likely to act as bases rather than nucleophiles, favoring the E2 elimination pathway, especially with secondary or tertiary alkyl halides.[2] However, they can be effective when reacted with a primary alkyl halide.[1]
Q: Why are polar aprotic solvents preferred for this reaction?
A: Polar aprotic solvents, such as DMSO and DMF, are ideal for SN2 reactions because they can effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, but they do not strongly solvate the alkoxide anion itself.[4][12] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction.[4] In contrast, polar protic solvents can form hydrogen bonds with the alkoxide, which stabilizes it and reduces its nucleophilicity.[12]
Q: I am concerned about the stability of my sec-butyl ether product. What are the main stability issues?
A: The primary stability concern for ethers, including sec-butyl methyl ether, is the formation of explosive peroxides upon exposure to air and light.[17] It is crucial to test for the presence of peroxides before distilling or concentrating an ether. If peroxides are present, they must be removed.[17] Store ethers in a cool, dark place in a tightly sealed, air-impermeable container.[17]
Q: What is the relative reactivity of different alkyl halides in this synthesis?
A: The reactivity of the alkyl halide in an SN2 reaction is highly dependent on steric hindrance.[6][7][18] The general order of reactivity is: Methyl > Primary > Secondary >> Tertiary (unreactive)[1]
This is why it is generally better to use a primary alkyl halide and a secondary alkoxide for the synthesis of sec-butyl ethers.[1][2]
Base Strength and pKa Values:
The choice of base is critical for the deprotonation of the alcohol to form the alkoxide. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the alcohol (typically 16-18).
| Base | Conjugate Acid | pKa of Conjugate Acid |
| Sodium hydride (NaH) | H₂ | ~35[16] |
| Sodium amide (NaNH₂) | NH₃ | ~38 |
| Lithium diisopropylamide (LDA) | Diisopropylamine | ~36 |
| Sodium ethoxide (NaOEt) | Ethanol | ~16[16] |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~17[16] |
Note: Using an alkoxide base with a pKa similar to the alcohol to be deprotonated will result in an equilibrium mixture.
SN2 vs. E2 Competition Pathway:
Caption: Factors influencing the SN2 vs. E2 competition.
References
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]
-
(PDF) How Solvation Influences the SN2 versus E2 Competition. ResearchGate. [Link]
-
How Solvation Influences the SN2 versus E2 Competition. ACS Publications. [Link]
- pKa Values of Common Bases.
-
Williamson Ether Synthesis Explained. V.Nimc. [Link]
-
Williamson Ether Synthesis: A Step-by-Step Guide. Unb. [Link]
-
Base Strength and pKa Values Guide. Scribd. [Link]
-
11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
(PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
- Chemistry 2000 Slide Set 20: Organic bases.
-
Why is E) unreactive in SN2 reactions? Reddit. [Link]
-
75: The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]
- Williamson Ether Synthesis.
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Explain the synthesis and structure of sec-butyl isopropyl ether and its classification as an ether. Proprep. [Link]
- 3140 Ch7-2 handout. Chemistry Connected.
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Why can't tert-butyl ether be prepared by Williamson synthesis? Quora. [Link]
-
Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
-
Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
-
E2 elimination: Stereospecificity (video). Khan Academy. [Link]
-
E2 Reaction Tricks & Details You Need To Know! YouTube. [Link]
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Technical Support Center: Monitoring 4-sec-Butoxy-2-butanone Synthesis by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 4-sec-Butoxy-2-butanone via Thin-Layer Chromatography (TLC). The content is structured to address common challenges and provide field-proven insights to ensure reliable and reproducible results.
The synthesis of this compound, a valuable intermediate, often involves the reaction of a nucleophile like 2-butanol with an electrophilic butanone derivative. Monitoring the consumption of starting materials and the formation of the product is critical for determining reaction completion and optimizing yield. TLC is a rapid, inexpensive, and powerful technique for this purpose.[1][2] This guide explains the causality behind experimental choices, offering a self-validating system for robust reaction monitoring.
Core Protocol: TLC Analysis of this compound Synthesis
This protocol outlines the standard procedure for setting up and running a TLC plate to monitor the reaction progress.
Objective: To separate the starting materials (e.g., 2-butanol and 4-chloro-2-butanone) from the this compound product and visualize the progress of the reaction.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase (Eluent): e.g., 20% Ethyl Acetate in Hexane
-
Visualization Agent: p-Anisaldehyde or Potassium Permanganate stain
-
Reaction mixture, starting material standards
Step-by-Step Experimental Workflow
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent to ensure the chamber is saturated with vapor.[3] Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Sample Spotting:
-
SM Lane: Dissolve the key starting material (e.g., 2-butanol) in a volatile solvent (like ethyl acetate) to make a ~1% solution.[4] Using a capillary tube, apply a small spot of this solution to the SM lane on the baseline.
-
RM Lane: Dip a clean capillary tube directly into the reaction mixture and spot it onto the RM lane.
-
Co-spot Lane (C): First, spot the starting material solution on the C lane. Then, without changing capillary tubes, spot the reaction mixture directly on top of the SM spot. This co-spot is crucial for definitively identifying the starting material spot in the reaction mixture lane.
-
-
Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. If the compounds are UV-active, they can be viewed under a UV lamp.
-
For non-UV active compounds like those in this synthesis, use a chemical stain. Dip the plate into a p-Anisaldehyde or Potassium Permanganate solution, then gently heat with a heat gun until colored spots appear.[5][6]
-
-
Analysis: Circle the visualized spots and calculate the Retention Factor (Rf) for each. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Interpreting the Results
The separation is based on polarity. The silica gel stationary phase is polar, so more polar compounds interact with it more strongly and travel a shorter distance up the plate, resulting in a lower Rf value.[7][8]
| Compound | Expected Polarity | Expected Rf (in 20% EtOAc/Hexane) | Visualization Notes |
| 2-Butanol (Starting Material) | High | Low (~0.2 - 0.3) | Reacts well with KMnO4 (yellow spot) and p-Anisaldehyde. |
| 4-Chloro-2-butanone (Starting Material) | Medium | Medium (~0.5 - 0.6) | May be UV active. Stains with p-Anisaldehyde. |
| This compound (Product) | Low-Medium | High (~0.7 - 0.8) | Should appear as a new spot with a higher Rf than the starting materials. Stains well with p-Anisaldehyde (often a distinct color). |
Note: Rf values are estimates and can vary based on exact conditions.
The Retention Factor (Rf) is a key metric calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10][11] Rf = Distance traveled by substance / Distance traveled by solvent front [12]
Troubleshooting Guide (Q&A)
Q1: My spots are streaking or "tailing" down the plate. What's wrong?
A1: Spot streaking is a common issue that can obscure results.[1][4]
-
Cause - Overloading: The most frequent cause is applying too much sample.[4] A concentrated spot overwhelms the stationary phase's capacity, leading to a continuous smear rather than a tight circle.
-
Solution: Dilute your reaction mixture sample (e.g., 1 drop in 10 drops of ethyl acetate) before spotting. Apply the spot quickly and in as small a diameter as possible.[4]
-
Cause - Acidic/Basic Compound: If your compound is acidic or basic, it can interact irregularly with the slightly acidic silica gel.[13]
-
Solution: Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to your mobile phase to neutralize the compound and produce sharper spots.[13]
Q2: All my spots stayed at the baseline (Rf ≈ 0). How do I fix this?
A2: This indicates your mobile phase is not polar enough to move the compounds off the origin.[14]
-
Cause - Insufficient Elution Strength: The compounds have a much stronger affinity for the polar stationary phase than for the non-polar mobile phase.[8]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Try a 30% or 40% ethyl acetate in hexane mixture. The goal is to find a solvent system that moves the product to an Rf value between 0.2 and 0.6 for optimal separation.[8]
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?
A3: This is the opposite problem: your mobile phase is too polar.
-
Cause - Excessive Elution Strength: The compounds are too soluble in the mobile phase and have little interaction with the stationary phase.[8]
-
Solution: Decrease the polarity of your mobile phase. Reduce the percentage of ethyl acetate in your hexane mixture. Try 10% or 15% ethyl acetate in hexane.
Q4: I don't see any spots on my plate after staining.
A4: This can be frustrating and points to a few possibilities.
-
Cause - Sample Too Dilute: The concentration of the compounds in the spotted sample may be below the detection limit of the stain.
-
Solution: Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.[4] Alternatively, take a larger aliquot from the reaction mixture for your TLC sample.
-
Cause - Incorrect Staining: The chosen stain may not react with your compounds. While p-Anisaldehyde and KMnO4 are generally effective for alcohols, ethers, and ketones, their sensitivity can vary.[5][15]
-
Solution: Confirm your staining technique is correct (proper dipping and sufficient heating). If one stain doesn't work, try another. Iodine is a very general stain that can be used as a backup.
-
Cause - Reaction Failure: It is possible the reaction has not proceeded, or the compounds have evaporated from the plate if they are very volatile.
-
Solution: Always run a standard of your starting material to ensure that your spotting and visualization technique is working. If the standard is visible but the reaction mixture is not, it may point to an issue with the reaction itself.
Diagrams & Visual Aids
// Node Definitions start [label="Analyze Developed TLC Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are spots sharp and round?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1.2]; a1_streak [label="Spots are streaking / tailing", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s1_dilute [label="Dilute sample and re-spot", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; s1_modifier [label="Add acid/base modifier to eluent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="What is the approximate Rf?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1.2]; a2_low [label="Rf is too low (<0.2)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s2_inc_pol [label="Increase eluent polarity\n(e.g., more Ethyl Acetate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_high [label="Rf is too high (>0.8)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s2_dec_pol [label="Decrease eluent polarity\n(e.g., less Ethyl Acetate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_good [label="Rf is good (0.2-0.8)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is Starting Material (SM) spot\nvisible in Reaction (RM) lane?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=4, height=1.5]; s3_yes [label="Reaction is incomplete.\nContinue reaction.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s3_no [label="Reaction is likely complete.\nConsider workup.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> a1_streak [label=" No"]; a1_streak -> s1_dilute; a1_streak -> s1_modifier; q1 -> q2 [label=" Yes"];
q2 -> a2_low [label=" Low"]; a2_low -> s2_inc_pol; q2 -> a2_high [label=" High"]; a2_high -> s2_dec_pol; q2 -> a2_good [label=" Good"]; a2_good -> q3;
q3 -> s3_yes [label=" Yes"]; q3 -> s3_no [label=" No"]; } Caption: Troubleshooting workflow for common TLC issues.
Frequently Asked Questions (FAQs)
Q: How often should I run a TLC plate during my reaction? A: This depends on the expected reaction rate. For a new or slow reaction, taking a sample every 30-60 minutes is a good starting point. As the reaction nears completion (indicated by a fading starting material spot), you may want to monitor more frequently (e.g., every 15 minutes) to avoid overrunning the reaction and forming byproducts.
Q: Why is it important to use a co-spot? A: The co-spot lane, where both the starting material and reaction mixture are spotted together, is a critical control. If the starting material spot in the reaction lane separates from the pure starting material spot in the co-spot lane, it indicates a change in the mobile phase or other conditions. If they move together as one spot, it confirms the identity of the starting material in your reaction mixture, preventing misinterpretation.
Q: Can I use a different solvent system? A: Absolutely. The goal is to achieve good separation (ΔRf > 0.2) between your key components. A 20% ethyl acetate/hexane system is a good starting point for this particular transformation, but it may require optimization. Other common solvent systems include dichloromethane/methanol or toluene/acetone, but always start with a low percentage of the more polar solvent and increase as needed.[16]
Q: My starting materials have very similar Rf values. How can I separate them? A: This is a common challenge. Try running the TLC plate in a less polar solvent system; this often exaggerates differences in polarity and can improve separation. You can also try a "double development," where you run the plate, dry it completely, and then run it again in the same solvent chamber. This can increase the separation between spots with close Rf values. If these fail, you may need to switch to a different stationary phase (e.g., alumina) or a different solvent family entirely.
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved from [Link]
-
Oreate AI Blog. (2026). How to Calculate Rf TLC. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. UCLA Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Tips. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Alwsci Blog. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Lab-Training.com. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
- Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
-
Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2‑butanone Synthesis in Supercritical State. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst. Retrieved from [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. labsolu.ca [labsolu.ca]
- 3. TLC Tips and Tricks | Merck [merckmillipore.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. Khan Academy [khanacademy.org]
- 10. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 11. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 12. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-sec-Butoxy-2-butanone: A 1H NMR Perspective
For the modern researcher, scientist, and drug development professional, the unambiguous structural determination of organic molecules is a cornerstone of rigorous scientific inquiry. In this guide, we delve into the analysis of 4-sec-Butoxy-2-butanone, a bifunctional molecule containing both an ether and a ketone moiety. Our primary focus will be on the application of Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful and ubiquitous technique for elucidating molecular structure. This guide will not only provide a detailed theoretical 1H NMR analysis but also objectively compare its utility against other common analytical techniques, offering a holistic view for researchers.
The Central Role of 1H NMR in Structural Analysis
Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing information about their chemical environment, proximity to other protons, and relative abundance. This technique is often the first and most definitive step in the structural elucidation of newly synthesized or isolated compounds. The principles of chemical shift, spin-spin splitting, and integration are fundamental to interpreting a 1H NMR spectrum and assembling a molecular structure.
Theoretical 1H NMR Analysis of this compound
Given the structure of this compound, we can predict its 1H NMR spectrum. The molecule possesses several distinct proton environments, each of which will give rise to a unique signal in the spectrum.
Figure 1. Structure of this compound with proton environments labeled (a-h).
Based on the structure, a detailed prediction of the 1H NMR spectrum is presented in the table below.
| Protons | Chemical Shift (ppm, Estimated) | Multiplicity | Integration | Rationale |
| Ha | ~0.9 | Triplet | 3H | These protons are on a terminal methyl group, split by the adjacent CH2 group. |
| Hb | ~1.5 | Sextet | 2H | This methylene group is split by the adjacent CH3 and CH groups. |
| Hc | ~3.5-3.7 | Sextet | 1H | This methine proton is adjacent to the ether oxygen, causing a downfield shift.[1][2][3][4] It is split by the adjacent CH3 and CH2 groups. |
| Hd | ~1.1 | Doublet | 3H | This methyl group is split by the adjacent CH methine proton. |
| He | ~3.6 | Triplet | 2H | These protons are on a carbon adjacent to the ether oxygen, resulting in a downfield shift.[1][2][3][4] They are split by the adjacent CH2 group. |
| Hf | ~2.7 | Triplet | 2H | These protons are alpha to the carbonyl group, which causes a significant downfield shift. They are split by the adjacent CH2 group. |
| Hh | ~2.1 | Singlet | 3H | This methyl group is adjacent to the carbonyl group and has no adjacent protons, resulting in a singlet. |
Experimental Protocol for 1H NMR Spectroscopy
A robust and reproducible 1H NMR spectrum can be obtained by following a standardized protocol.
Figure 2. Standard workflow for acquiring a 1H NMR spectrum.
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques. The following table compares 1H NMR with other common methods for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR | Detailed information on the proton framework, including chemical environment, connectivity, and relative numbers of protons. | Provides unambiguous structural information. Non-destructive. | Requires a relatively pure sample. Can be insensitive for very small sample amounts. |
| 13C NMR | Number of unique carbon environments and their chemical nature (e.g., carbonyl, ether, alkyl). | Complements 1H NMR by providing information on the carbon skeleton. | Less sensitive than 1H NMR. Longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups, such as the C=O stretch of the ketone and the C-O stretch of the ether.[3] | Fast and simple to perform. Good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity. Provides the molecular formula when coupled with high-resolution MS. Fragmentation can give clues about the structure. | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a mixture followed by mass analysis. | Excellent for separating and identifying components in a mixture. Provides both retention time and mass spectral data.[5] | Compound must be volatile and thermally stable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile components in a mixture followed by mass analysis. | Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally labile molecules.[6] | Can be more complex to develop methods compared to GC-MS. |
In-Depth Interpretation and Causality
The predicted 1H NMR spectrum of this compound showcases the interplay of various electronic effects within the molecule. The electronegative oxygen atom of the ether functionality deshields the adjacent protons (Hc and He), causing them to resonate at a lower field (higher ppm value) than typical alkyl protons.[1][2][3][4] Similarly, the carbonyl group of the ketone strongly deshields the alpha-protons (Hf), shifting their signal significantly downfield. The singlet nature of the methyl protons adjacent to the carbonyl (Hh) is a key diagnostic feature, as it lacks any adjacent protons to couple with. The complex splitting patterns (sextets) for Hb and Hc arise from coupling to multiple, non-equivalent neighboring protons, providing valuable information about the connectivity of the sec-butoxy group.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques. 1H NMR spectroscopy stands out as the primary tool for determining the detailed proton framework and overall connectivity of the molecule. When combined with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be made with a high degree of confidence. For researchers in drug development and related fields, a thorough understanding and application of these techniques are paramount for ensuring the identity and purity of their compounds.
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Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Accessed January 17, 2026. [Link].
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OpenStax. 18.8 Spectroscopy of Ethers. OpenStax. Accessed January 17, 2026. [Link].
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A Comparative Guide to the Structural Elucidation of 4-sec-Butoxy-2-butanone: A Multi-faceted Spectroscopic Approach
In the landscape of drug development and chemical research, the unambiguous structural determination of novel organic molecules is a cornerstone of progress. For compounds like 4-sec-butoxy-2-butanone, a keto-ether with potential applications as a solvent or synthetic intermediate, a comprehensive analytical strategy is paramount. This guide provides an in-depth comparison of various spectroscopic techniques for the characterization of this compound, with a primary focus on the predictive power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal relationships behind spectral features and present a holistic, self-validating approach to structural confirmation, grounded in authoritative principles of analytical chemistry.
The Central Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is a powerful technique that provides a "fingerprint" of the carbon skeleton of an organic molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2] This sensitivity allows us to deduce the connectivity of atoms and identify functional groups.
Predicted 13C NMR Spectrum of this compound
The structure of this compound is as follows:
Caption: Molecular structure of this compound with carbon atom numbering.
Based on the analysis of related structures and general chemical shift trends, the predicted 13C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 | ~30 | Similar to the methyl group adjacent to the carbonyl in 2-butanone. |
| C2 | ~208 | Characteristic chemical shift for a ketone carbonyl carbon.[5] |
| C3 | ~45 | Methylene carbon alpha to a carbonyl group. |
| C4 | ~68 | Methylene carbon adjacent to an ether oxygen.[6] |
| C5 | ~75 | Methine carbon of the sec-butyl group directly attached to the ether oxygen. |
| C6 | ~29 | Methylene carbon of the ethyl group within the sec-butyl moiety. |
| C7 | ~10 | Terminal methyl group of the ethyl part of the sec-butyl group. |
| C8 | ~19 | Methyl group attached to the methine carbon of the sec-butyl group. |
A Comparative Analysis with Alternative Spectroscopic Techniques
While 13C NMR provides a robust carbon framework, a comprehensive structural elucidation relies on the convergence of data from multiple analytical techniques.[7] Here, we compare the expected data from 1H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
1H NMR Spectroscopy
1H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[8]
-
Expected Chemical Shifts:
-
Protons on C1 (CH₃): A singlet around δ 2.1 ppm, characteristic of a methyl group adjacent to a carbonyl.
-
Protons on C3 (CH₂): A triplet around δ 2.7 ppm, deshielded by the adjacent carbonyl group.
-
Protons on C4 (CH₂): A triplet around δ 3.6 ppm, deshielded by the adjacent ether oxygen.[1]
-
Proton on C5 (CH): A sextet around δ 3.5 ppm, deshielded by the ether oxygen and coupled to the adjacent methyl and methylene protons.
-
Protons on C6 (CH₂): A multiplet around δ 1.5 ppm.
-
Protons on C7 (CH₃): A triplet around δ 0.9 ppm.
-
Protons on C8 (CH₃): A doublet around δ 1.2 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups.[9]
-
Expected Key Absorptions:
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a saturated ketone.[10]
-
C-O Stretch: A strong absorption in the region of 1150-1085 cm⁻¹, indicative of the ether linkage.[11]
-
C-H Stretch: Multiple absorptions in the 3000-2850 cm⁻¹ region corresponding to the sp³ C-H bonds.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[12]
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of C₈H₁₆O₂.
-
Alpha-Cleavage: Fragmentation adjacent to the carbonyl group would be expected, leading to prominent peaks at m/z = 43 (CH₃CO⁺) and m/z = 101.
-
Cleavage of the C-O bond of the ether would lead to fragments corresponding to the butoxy cation (m/z = 73) and the butanone radical cation.
-
Experimental Protocols
To ensure the trustworthiness and reproducibility of the analytical data, standardized experimental protocols are essential.
13C NMR Spectroscopy
A standard proton-decoupled 13C NMR spectrum should be acquired.
Caption: Workflow for acquiring an IR spectrum of a liquid sample.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of volatile organic compounds.
Caption: Workflow for acquiring an EI mass spectrum.
Conclusion
The structural elucidation of this compound is a prime example of the synergy between various spectroscopic techniques. While 13C NMR provides an unparalleled view of the carbon backbone, its combination with 1H NMR, IR, and MS creates a self-validating system of analysis. The predicted spectra and outlined protocols in this guide serve as a robust framework for researchers and scientists to confidently characterize this and similar keto-ether compounds, ensuring the scientific integrity of their findings.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). [Link]
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YouTube. (2020, September 6). Draw the 1H NMR Spectrum of 2-pentanone. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103). [Link]
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LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to FT-IR Spectroscopy of 4-sec-Butoxy-2-butanone: A Comparative Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-sec-butoxy-2-butanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative framework. We will dissect the expected spectral features of this compound, compare it with structurally similar alternatives, and provide a robust, field-proven protocol for obtaining high-quality data.
Introduction: The Molecular Identity of this compound
This compound is a bifunctional organic molecule featuring both a ketone (C=O) and an ether (C-O-C) group. This structure presents a unique analytical challenge and opportunity. FT-IR spectroscopy is an indispensable tool for its characterization, offering a rapid, non-destructive method to confirm the presence of these key functional groups and provide a unique "fingerprint" for the molecule. Understanding its FT-IR spectrum is crucial for quality control, reaction monitoring, and purity assessment in various research and development settings.
Predicted FT-IR Spectrum of this compound
While a publicly available, peer-reviewed spectrum for this compound is not readily accessible, we can confidently predict its characteristic absorption bands based on established principles of infrared spectroscopy. The molecule's spectrum is dominated by the vibrational modes of its constituent functional groups.
The primary vibrational modes and their expected wavenumber regions are summarized below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Expert Insights |
| Alkyl (C-H) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Strong | These peaks arise from the C-H bonds in the sec-butyl and ethyl groups. The multiplicity of peaks in this region can provide information about the CH₃ and CH₂ environments.[1] |
| Ketone (C=O) | Stretching | ~1715 | Strong, Sharp | This is the most characteristic peak for an open-chain, aliphatic ketone.[1][2] Its position is highly sensitive to the molecular environment but is expected to be very close to that of 2-butanone. |
| Ether (C-O-C) | Asymmetric Stretching | ~1120 | Strong | This peak is characteristic of the C-O-C ether linkage. Its exact position can be influenced by coupling with adjacent C-C bond vibrations. |
| Alkyl (C-H) | Bending (Scissoring/Rocking) | 1375 - 1465 | Medium | These absorptions are due to the bending vibrations of the various CH₂, and CH₃ groups within the molecule. |
| Fingerprint Region | Complex Vibrations (C-C, C-O, C-H) | < 1300 | Medium to Weak | This region contains a complex series of overlapping peaks unique to the molecule's overall structure, arising from C-C stretching and various bending modes.[2] |
Comparative Spectral Analysis: Differentiating this compound from Alternatives
To truly understand the spectrum of this compound, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights how the combination of functional groups creates a unique spectral signature.
| Compound | Key Functional Group(s) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Key Differentiating Feature |
| This compound (Predicted) | Ketone, Ether | ~1715 | ~1120 | Absent | Co-presence of strong C=O and C-O-C stretching bands. |
| 2-Butanone (MEK) | Ketone | ~1715 - 1725 | Absent | Absent | Presence of a strong C=O peak but a complete absence of the strong ether C-O band around 1120 cm⁻¹.[2] |
| Diethyl Ether | Ether | Absent | ~1122 | Absent | Presence of the strong C-O-C band but a complete absence of the ketone C=O peak around 1715 cm⁻¹. |
| 4-Hydroxy-2-butanone | Ketone, Alcohol | ~1710 | ~1050 (C-O) | ~3400 (Broad) | The presence of a very broad, strong O-H stretching band is a definitive differentiator from the ether-containing target molecule.[3][4] |
This comparative analysis demonstrates the power of FT-IR to distinguish between molecules with similar carbon skeletons but different functional groups. The simultaneous presence of the sharp, intense ketone peak at ~1715 cm⁻¹ and the strong, characteristic ether peak at ~1120 cm⁻¹ provides definitive evidence for the this compound structure.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol describes a reliable method for analyzing a liquid sample like this compound using the thin film transmission method, a cornerstone of IR spectroscopy.
Methodology: Neat Liquid (Thin Film) Transmission
This method is chosen for its simplicity and the high quality of data it produces for pure, non-volatile liquids. It avoids the use of solvents, which can obscure parts of the spectrum.
Materials:
-
FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)
-
Demountable liquid cell holder
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., Chloroform or Isopropanol)[5][6]
-
Kimwipes or other lint-free tissues
-
Desiccator for salt plate storage[7]
Step-by-Step Protocol:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum. This is a critical self-validating step that measures the instrument's baseline and atmospheric conditions, which will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Retrieve two salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils.
-
Using a Pasteur pipette, place one small drop of this compound onto the center of one plate's polished face.[5][6]
-
Carefully place the second salt plate on top, gently rotating it to spread the liquid into a thin, uniform film and to eliminate any air bubbles.[6] The film should appear viscous and create interference fringes (Newton's rings) if the thickness is appropriate.
-
-
Sample Analysis:
-
Carefully place the "sandwiched" salt plates into the demountable cell holder and secure them.
-
Place the holder into the sample compartment of the FT-IR spectrometer.
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.
-
-
Post-Analysis & Cleaning:
-
Remove the sample holder from the instrument.
-
Disassemble the salt plates and clean them immediately using a volatile solvent like chloroform or isopropanol and a soft, lint-free tissue.[6] Never use water , as it will dissolve the salt plates.[5]
-
Return the clean, dry plates to the desiccator for storage.[7]
-
Alternative Methodology: Attenuated Total Reflectance (ATR)
Modern laboratories often utilize an ATR accessory. This technique is even faster, requiring only a single drop of the liquid to be placed directly onto the ATR crystal (typically diamond or zinc selenide).[8] A background scan is performed with the clean, empty crystal, followed by the sample scan. This method minimizes sample preparation and cleaning time.[7]
Workflow and Data Validation
The entire process, from sample handling to final interpretation, follows a logical and self-validating workflow.
Caption: Workflow for FT-IR analysis of this compound.
Trustworthiness and Data Validation: A trustworthy spectrum is one that is free from artifacts.
-
Background Subtraction: The automatic subtraction of the background spectrum ensures that peaks from atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) are removed.
-
Baseline: A high-quality spectrum should have a flat baseline at nearly 100% transmittance (or zero absorbance) in regions where the sample does not absorb.
-
Peak Shape: The strong ketone C=O peak should be sharp. Any significant broadening could indicate intermolecular interactions, such as hydrogen bonding with water impurities.
Conclusion
The FT-IR spectrum of this compound is definitively characterized by two principal features: a sharp, strong carbonyl (C=O) absorption band around 1715 cm⁻¹ and another strong ether (C-O-C) absorption band near 1120 cm⁻¹. These, combined with the requisite C-H stretching and bending frequencies, provide a unique spectral fingerprint. By comparing this predicted spectrum with those of simpler analogs like 2-butanone and diethyl ether, researchers can unambiguously confirm the presence of both key functional groups and differentiate the target molecule from potential impurities or alternative structures. The experimental protocol provided herein represents a robust and reliable method for obtaining high-fidelity data suitable for rigorous scientific analysis.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 15, 2026, from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved January 15, 2026, from [Link]
-
Chemistry Learning. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanone. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Butoxy-2-butanone. Retrieved January 15, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-2-butanone. Retrieved January 15, 2026, from [Link]
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HPLC analysis of 4-sec-Butoxy-2-butanone
An Objective Guide to the Quantitative Analysis of 4-sec-Butoxy-2-butanone: A Comparative Evaluation of HPLC-UV and GC-FID Methodologies
Introduction
This compound is an organic compound featuring both a ketone and an ether functional group. Its analysis is critical in various contexts, from monitoring its presence as a residual solvent in pharmaceutical manufacturing to its quantification as a synthetic intermediate. The primary analytical challenge posed by this and similar aliphatic ketones is their lack of a strong native chromophore, rendering direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors highly insensitive.[1]
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two robust analytical approaches for the quantification of this compound. We will first detail a primary HPLC method that overcomes the detection challenge through pre-column derivatization. Subsequently, we will present Gas Chromatography (GC) as a powerful and direct alternative. The objective is to equip researchers, scientists, and drug development professionals with the data and rationale necessary to select the most appropriate technique for their specific analytical needs, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
Method 1: HPLC-UV Analysis via Pre-Column Derivatization
The inherent limitation of poor UV absorbance in aliphatic ketones can be effectively circumvented by chemical derivatization.[1] This process involves reacting the target analyte with a reagent to form a new compound (a derivative) that possesses a strong chromophore, enabling sensitive UV detection. For carbonyl compounds like this compound, 2,4-dinitrophenylhydrazine (DNPH) is the most common and effective derivatizing agent.[6][7] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance around 360-370 nm.[6][8][9]
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Derivatization Procedure:
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in Acetonitrile containing 1% (v/v) Phosphoric Acid.
-
Sample Reaction: To 1.0 mL of the sample solution (containing this compound in Acetonitrile), add 1.0 mL of the DNPH reagent solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes to ensure complete reaction.[6] Allow the solution to cool to room temperature.
-
Dilution: Dilute the reacted solution to a final volume of 10.0 mL with a mixture of Acetonitrile and Water (50:50 v/v) prior to injection.
2. HPLC-UV Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns provide excellent retention and separation for the relatively non-polar DNPH derivatives.[8]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50% to 80% B
-
15-17 min: 80% to 50% B
-
17-20 min: 50% B (re-equilibration)
-
This gradient is designed to effectively separate the DNPH-derivative of the analyte from excess DNPH reagent and other potential impurities.[10]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 365 nm[8]
-
Injection Volume: 10 µL
Workflow Diagram: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis requiring pre-column derivatization.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) is an ideal analytical alternative.[11][12][13] Unlike HPLC, which separates components in a liquid phase, GC separates them in a gaseous phase based on their boiling points and interactions with the stationary phase. A significant advantage of GC for this application is that it does not require a derivatization step, simplifying sample preparation and increasing sample throughput.[11] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds containing carbon-hydrogen bonds.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Dilution: Simply dilute the sample containing this compound to an appropriate concentration using a suitable solvent, such as Methanol or Dichloromethane. No chemical reaction is needed.
2. GC-FID Conditions:
-
Column: A mid-polarity column such as a DB-5ms or HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This phase provides good selectivity for a wide range of organic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 220°C.
-
Hold: Hold at 220°C for 3 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Injection Volume: 1 µL (with a 50:1 split ratio)
Workflow Diagram: GC-FID Analysis
Caption: Direct workflow for GC-FID analysis without derivatization.
Performance Comparison and Discussion
The choice between HPLC-UV with derivatization and direct GC-FID analysis depends on several factors, including available instrumentation, required sensitivity, sample throughput needs, and the properties of the sample matrix. The following table summarizes typical performance characteristics for each method, based on established validation principles.[2][5]
| Performance Metric | HPLC-UV (with Derivatization) | GC-FID (Direct) | Causality & Field Insights |
| Principle | Separation based on polarity in a liquid mobile phase.[13] | Separation based on volatility in a gaseous mobile phase.[13] | HPLC is ideal for non-volatile or thermally sensitive compounds, while GC excels with volatile analytes.[12][14][15] |
| Sample Preparation | Multi-step: Reaction, incubation, dilution. | Single-step: Dilution. | The derivatization step for HPLC adds time, complexity, and potential sources of error to the workflow.[11] |
| Specificity | Moderate. Relies on chromatographic separation and UV absorbance. | High. Relies on the high efficiency of capillary GC columns for separation. | While both are highly specific, co-eluting impurities can be more challenging in liquid chromatography. GC often provides superior resolution for volatile isomers. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity when properly validated, a key requirement under ICH Q2(R1).[2][3] |
| Limit of Quantitation (LOQ) | Low ppb (µg/L) range. | Mid-to-high ppb (µg/L) range. | Derivatization significantly enhances the signal, often leading to lower detection limits in HPLC-UV compared to standard GC-FID. |
| Precision (%RSD) | < 2% | < 2% | Both methods can achieve excellent precision for replicate injections, a critical factor for assay and impurity testing. |
| Sample Throughput | Slower, due to the derivatization step and longer run times. | Faster, due to simple sample prep and typically shorter run times.[11] | For high-throughput screening of volatile impurities, GC-FID is often the more efficient choice. |
Expertise & Experience: Making the Right Choice
-
Choose HPLC-UV with Derivatization when:
-
GC instrumentation is unavailable.
-
The analyte is present in a complex matrix with non-volatile components that are incompatible with GC analysis.
-
Extremely low limits of detection are required that cannot be met by your GC-FID system.
-
The analysis must be integrated into an existing LC-based platform, for example, when analyzing for both volatile and non-volatile impurities simultaneously.
-
-
Choose GC-FID when:
-
The primary goal is rapid, high-throughput analysis of a volatile analyte.
-
Simplicity and robustness of the sample preparation process are critical.
-
The laboratory aims to minimize solvent consumption and waste associated with derivatization reagents.
-
The analyte is known to be thermally stable and sufficiently volatile for GC analysis.
-
Conclusion
Both HPLC-UV with pre-column DNPH derivatization and direct GC-FID are scientifically valid and robust methods for the quantitative analysis of this compound. The HPLC method compensates for the analyte's lack of a UV chromophore through chemical modification, offering excellent sensitivity. However, this comes at the cost of a more complex and time-consuming sample preparation workflow. In contrast, the GC-FID method provides a more direct, faster, and simpler approach that is perfectly suited to the volatile nature of the analyte.[11][13]
The ultimate decision rests on the specific analytical objective and laboratory context. For routine quality control where speed and efficiency are paramount, GC-FID is the superior choice . For research applications requiring the lowest possible detection limits or where the analyte must be measured alongside non-volatile compounds, HPLC-UV with derivatization remains a powerful and necessary alternative .
References
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- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Scientific Research Publishing.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed.
- Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column. LabRulez LCMS.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. Benchchem.
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
- Quality Guidelines. International Council for Harmonisation.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency (EPA).
- Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News.
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A Senior Application Scientist's Guide to Comparative Ketone Reactivity: Sec-Butoxy vs. n-Butoxy Substituents
Abstract
In the landscape of synthetic chemistry and drug development, the subtle modification of molecular architecture can precipitate profound changes in chemical reactivity and biological activity. This guide provides an in-depth, objective comparison of the reactivity of ketones functionalized with sec-butoxy versus n-butoxy groups. We will dissect the foundational principles governing their behavior, present supporting experimental frameworks, and discuss the strategic implications for researchers, scientists, and drug development professionals. Our analysis is grounded in established mechanistic principles and provides actionable protocols for empirical validation.
Chapter 1: The Architectural Divergence of n-Butoxy and sec-Butoxy Groups
At first glance, n-butoxy and sec-butoxy groups are isomers, sharing the same chemical formula (C₄H₉O-). However, their structural arrangement is fundamentally different, which is the primary determinant of their divergent chemical behavior.
-
The n-Butoxy Group: A primary alkoxy group where the oxygen atom is bonded to a linear four-carbon chain. This arrangement presents minimal steric encumbrance directly adjacent to the point of attachment.
-
The sec-Butoxy Group: A secondary alkoxy group where the oxygen is attached to the second carbon of the butyl chain. This creates a branched structure with a chiral center, significantly increasing the steric bulk near the point of attachment.
This difference in steric hindrance is the cornerstone of their differential reactivity. Steric effects, or the non-bonding interactions that influence the shape and reactivity of molecules, are paramount when considering the approach of a reactant to the ketone's electrophilic carbonyl carbon.[1][2] Ketones are generally less reactive than aldehydes in nucleophilic addition reactions for both steric and electronic reasons.[3][4] The presence of two alkyl substituents in ketones, compared to one in aldehydes, means a nucleophile faces a more crowded path to the carbonyl carbon.[3][5]
The Taft steric parameter (Eₛ) is a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[6][7] While specific Eₛ values for these exact alkoxy groups on a ketone are not readily tabulated, we can infer from the general principle that branched substituents have significantly more negative Eₛ values than their linear counterparts. This increased bulk directly shields the carbonyl carbon.
Figure 1: Structural comparison highlighting the increased steric bulk of the sec-butoxy group.
Chapter 2: Nucleophilic Addition – A Tale of Two Access Routes
The quintessential reaction of a ketone is nucleophilic addition to the carbonyl carbon.[8][9] The rate of this reaction is highly sensitive to the steric environment around the carbonyl group.[1][10]
Hypothesis: The n-butoxy ketone will exhibit a significantly faster reaction rate with nucleophiles compared to the sec-butoxy ketone due to the latter's pronounced steric hindrance, which impedes the nucleophile's trajectory of attack.[3]
Experimental Protocol: Comparative Reduction with Sodium Borohydride (NaBH₄)
To empirically validate this hypothesis, a parallel reduction of an n-butoxy ketone and a sec-butoxy ketone (e.g., 1-(n-butoxy)propan-2-one and 1-(sec-butoxy)propan-2-one) using the mild reducing agent NaBH₄ is proposed. Sodium borohydride is an excellent choice as it is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol.[11][12]
Methodology:
-
Preparation: In two separate 50 mL round-bottom flasks, dissolve an equimolar amount (e.g., 5 mmol) of the n-butoxy ketone and the sec-butoxy ketone in 20 mL of methanol. Cool both solutions to 0°C in an ice bath.
-
Initiation: To each flask, add an equimolar amount (e.g., 5 mmol, noting that 1 mole of NaBH₄ can reduce 4 moles of ketone, but using a 1:1 molar ratio simplifies kinetic monitoring) of NaBH₄ simultaneously. Start a timer for each reaction.
-
Monitoring: At set intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot with 1 mL of a 1M HCl solution to neutralize any unreacted NaBH₄.
-
Workup & Analysis: Extract the quenched aliquot with 1 mL of diethyl ether. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to the corresponding secondary alcohol product.
-
Validation: The protocol's self-validating nature comes from the direct comparison under identical conditions. The relative conversion rates are the primary data, minimizing the impact of slight temperature or concentration fluctuations between different experimental runs.
Anticipated Data and Interpretation
The experimental results can be summarized in a table comparing the percentage conversion over time.
| Time (minutes) | % Conversion (n-Butoxy Ketone) | % Conversion (sec-Butoxy Ketone) |
| 5 | ~40% | ~10% |
| 15 | ~85% | ~30% |
| 30 | >95% | ~55% |
| 60 | >99% | ~75% |
Table 1: Predicted comparative conversion rates for NaBH₄ reduction.
The data is expected to show a markedly faster conversion for the n-butoxy ketone. This is a direct consequence of steric hindrance. The hydride (H⁻) nucleophile from NaBH₄ must approach the carbonyl carbon at an angle of approximately 105-107° (the Bürgi-Dunitz angle). The bulky, branched sec-butoxy group physically obstructs this approach path, increasing the activation energy of the transition state and thus slowing the reaction rate.[1][3]
Figure 2: Workflow for the comparative NaBH₄ reduction experiment.
Chapter 3: Enolate Formation and Alkylation – The Influence on Acidity and Regioselectivity
The protons on the α-carbon (the carbon adjacent to the carbonyl) are acidic and can be removed by a strong base to form an enolate nucleophile. The choice of base and the substrate's structure can influence the regioselectivity of this deprotonation.
Hypothesis: The steric bulk of the sec-butoxy group will influence the regioselectivity of enolate formation. When using a bulky base like Lithium Diisopropylamide (LDA), deprotonation will be kinetically favored at the less sterically hindered α-carbon.[13][14]
Experimental Protocol: Comparative LDA-mediated Alkylation
This experiment compares the alkylation of an unsymmetrical n-butoxy ketone versus its sec-butoxy counterpart (e.g., 1-(n-butoxy)butan-2-one vs. 1-(sec-butoxy)butan-2-one).
Methodology:
-
Base Preparation: Prepare a solution of LDA in anhydrous THF.
-
Enolate Formation: In two separate, flame-dried flasks under an inert nitrogen atmosphere, dissolve an equimolar amount of each ketone in anhydrous THF. Cool the solutions to -78°C (a dry ice/acetone bath). Slowly add one equivalent of the pre-prepared LDA solution to each flask. Stir for 1 hour at -78°C to ensure complete formation of the kinetic enolate.[13]
-
Alkylation: Add 1.1 equivalents of a primary alkyl halide (e.g., methyl iodide) to each flask. Allow the reaction to slowly warm to room temperature overnight.
-
Workup and Analysis: Quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR and GC-MS to determine the ratio of the two possible alkylated products (alkylation at C1 vs. C3).
Anticipated Data and Interpretation
For the n-butoxy ketone, while LDA will favor the less substituted C1 position, some amount of the more substituted C3 (thermodynamic) product may form. For the sec-butoxy ketone, the steric hindrance from the alkoxy group will further disfavor the approach of the bulky LDA base to the C1 position. This is expected to result in a higher regioselectivity for deprotonation at the C3 methyl group.
| Ketone Substrate | Alkylation at C1 (Kinetic) | Alkylation at C3 (Thermodynamic) |
| 1-(n-butoxy)butan-2-one | Major Product | Minor Product |
| 1-(sec-butoxy)butan-2-one | Minor Product | Major Product |
Table 2: Predicted regioselectivity in LDA-mediated methylation.
This outcome highlights how the steric influence of the alkoxy group can be used strategically to direct reactivity at different positions within a molecule, a crucial consideration in complex molecule synthesis.
Chapter 4: Implications in Drug Development and Process Chemistry
The choice between an n-butoxy and a sec-butoxy group is not merely academic; it has significant real-world consequences in medicinal chemistry and process development.
-
Metabolic Stability: Drug metabolism often involves enzymatic oxidation by Cytochrome P450 enzymes. Steric hindrance around a potential metabolic "soft spot" can shield it from enzymatic attack, increasing the drug's half-life.[15] A sec-butoxy group, being more sterically encumbered, may be more resistant to metabolic cleavage than an n-butoxy group.[16] This can be a deliberate design strategy to improve a drug candidate's pharmacokinetic profile.[17]
-
Reaction Efficiency and Scalability: As demonstrated, the sec-butoxy group can significantly slow down desired reactions. In a process chemistry setting, this translates to longer reaction times, potentially requiring more forcing conditions (higher temperatures, stronger reagents), which can lead to side reactions, lower yields, and increased costs. The n-butoxy analog would likely be more amenable to scalable, efficient synthesis.
-
Target Binding and Selectivity: In drug design, the shape (stereochemistry) of a molecule is critical for its interaction with a biological target. The added bulk and chirality of a sec-butoxy group can lead to more specific and potent binding within a protein's active site. Conversely, it could also cause a steric clash that prevents binding altogether.[17]
Conclusion
The comparison between n-butoxy and sec-butoxy ketones serves as a powerful illustration of how subtle isomeric changes dictate chemical reactivity.
-
Reactivity in Nucleophilic Addition: n-Butoxy ketones are significantly more reactive due to lower steric hindrance around the carbonyl carbon.
-
Reactivity in Enolate Formation: The sec-butoxy group's steric bulk can be exploited to influence the regioselectivity of deprotonation, directing reactions away from the hindered α-carbon.
-
Practical Implications: The choice of substituent has profound effects on a molecule's synthetic accessibility, metabolic stability, and potential biological activity, making it a critical strategic decision for chemists in all fields.
This guide provides the foundational understanding and experimental frameworks necessary for researchers to make informed decisions when designing and synthesizing molecules containing these common functional groups.
References
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Experiment 3 - Reduction of a Ketone . WebAssign. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one . University of Massachusetts Amherst. [Link]
-
Reduction of Organic Compounds (Experiment) . Chemistry LibreTexts. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones . Chemistry LibreTexts. [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition . Open Library Publishing Platform. [Link]
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Nucleophilic Addition Reactions of Aldehydes and Ketones . OpenStax. [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase . PubMed. [Link]
-
Nucleophilic Addition to Carbonyl Groups . Chemistry Steps. [Link]
-
Nucleophilic Addition Reactions : Mechanism ( Chemistry Animations) . YouTube. [Link]
-
Nucleophilic Addition To Carbonyls . Master Organic Chemistry. [Link]
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Alkylation of the alpha-Carbon via the LDA pathway . Chemistry LibreTexts. [Link]
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Steric parameters taft's steric factor (es) . Slideshare. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . PubMed Central. [Link]
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Aldehydes and ketones: Electronic and steric effects . BrainKart. [Link]
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Alkylation at the Alpha Position of Aldehydes and Ketones . YouTube. [Link]
-
Reactivities of Aldehydes and Ketones – Organic Chemistry II . KPU Pressbooks. [Link]
-
Taft equation . Wikipedia. [Link]
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Differentiating Alkoxy-Butanone Isomers: A Senior Application Scientist's Guide to Spectroscopic Analysis
In the fields of chemical research and drug development, the precise identification of constitutional isomers is a non-negotiable aspect of quality control and mechanistic understanding. Alkoxy-butanones, a class of compounds featuring both a ketone and an ether functional group, present a common analytical challenge: differentiating positional isomers where the alkoxy group is located at different positions on the butanone backbone. This guide provides an in-depth comparison of the spectroscopic signatures of three such isomers—1-methoxy-2-butanone, 3-methoxy-2-butanone, and 4-methoxy-2-butanone—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and reliable workflow for their differentiation.
The Analytical Challenge: Subtle Structural Variations
The three positional isomers of methoxy-butanone share the same molecular formula (C₅H₁₀O₂) and molecular weight (102.13 g/mol )[1][2][3]. The only difference lies in the placement of the methoxy group (-OCH₃), which significantly alters the chemical environment of nearby atoms. These subtle structural distinctions give rise to unique spectroscopic fingerprints that can be decisively interpreted with a foundational understanding of spectroscopic principles.
Workflow for Isomer Differentiation
A systematic approach is crucial for the unambiguous identification of alkoxy-butanone isomers. The following workflow outlines a logical progression from sample preparation to data analysis and final confirmation.
Caption: A generalized workflow for the spectroscopic differentiation of alkoxy-butanone isomers.
¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shift and multiplicity of the proton and carbon signals provide a detailed map of the molecular structure.
Theoretical Underpinnings of Spectral Differences
The key to differentiating the isomers via NMR lies in the deshielding effects of the carbonyl (C=O) and ether (C-O-C) functionalities. The electronegative oxygen atoms in these groups pull electron density away from adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The proximity of a nucleus to these groups will, therefore, dictate its chemical shift.
-
Protons alpha to the carbonyl group (on an adjacent carbon) typically resonate in the 2.0-2.7 ppm range.
-
Protons alpha to an ether oxygen are also deshielded, appearing in the 3.3-4.0 ppm range.
-
Carbons of a carbonyl group are highly deshielded and appear far downfield in the ¹³C NMR spectrum, typically between 205-220 ppm for ketones[4].
-
Carbons bonded to an ether oxygen resonate in the 50-80 ppm region.
Comparative ¹H NMR Data
The predicted ¹H NMR spectra for the three isomers reveal distinct patterns in chemical shifts and multiplicities.
| Proton Environment | 1-methoxy-2-butanone (Predicted) | 3-methoxy-2-butanone (Predicted) | 4-methoxy-2-butanone (Experimental) |
| -OCH₃ | 3.3 ppm (s, 3H) | 3.3 ppm (s, 3H) | 3.3 ppm (s, 3H) |
| -C(=O)CH₂CH₃ | 1.0 ppm (t, 3H) | - | - |
| -C(=O)CH₂CH₃ | 2.4 ppm (q, 2H) | - | - |
| -C(=O)CH₂O- | 4.0 ppm (s, 2H) | - | - |
| -C(=O)CH₃ | - | 2.1 ppm (s, 3H) | 2.1 ppm (s, 3H) |
| -CH(OCH₃)CH₃ | - | 1.2 ppm (d, 3H) | - |
| -CH(OCH₃)CH₃ | - | 3.7 ppm (q, 1H) | - |
| -C(=O)CH₂CH₂O- | - | - | 2.7 ppm (t, 2H) |
| -C(=O)CH₂CH₂O- | - | - | 3.6 ppm (t, 2H) |
(Predicted data from NMRDB.org. Experimental data for 4-methoxy-2-butanone from the Spectral Database for Organic Compounds (SDBS)[5]. s=singlet, d=doublet, t=triplet, q=quartet)
Key Differentiating Features in ¹H NMR:
-
1-methoxy-2-butanone: Uniquely shows a singlet for the methylene group between the carbonyl and the ether oxygen at ~4.0 ppm. It also displays a characteristic ethyl ketone pattern (a quartet and a triplet).
-
3-methoxy-2-butanone: Is the only isomer to have a methine proton, which appears as a quartet at ~3.7 ppm, coupled to the adjacent methyl group.
-
4-methoxy-2-butanone: Presents two distinct triplets for the two methylene groups, a feature not seen in the other isomers.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary and confirmatory evidence for the isomer structures.
| Carbon Environment | 1-methoxy-2-butanone (Predicted) | 3-methoxy-2-butanone (Predicted) | 4-methoxy-2-butanone (Experimental) |
| C=O | ~210 ppm | ~210 ppm | 207.6 ppm |
| -OCH₃ | ~59 ppm | ~57 ppm | 58.6 ppm |
| -CH₂CH₃ | ~8 ppm | - | - |
| -CH₂CH₃ | ~36 ppm | - | - |
| -CH₂O- | ~77 ppm | - | 67.8 ppm |
| -C(=O)CH₃ | - | ~26 ppm | 29.8 ppm |
| -CH(OCH₃)- | - | ~82 ppm | - |
| -CH(OCH₃)CH₃ | - | ~15 ppm | - |
| -C(=O)CH₂- | - | - | 44.7 ppm |
(Predicted data from NMRDB.org. Experimental data for 4-methoxy-2-butanone from SDBS)
Key Differentiating Features in ¹³C NMR:
-
The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments. All three isomers are expected to show 5 distinct signals.
-
The chemical shift of the carbons in the butanone backbone is highly informative. For instance, in 1-methoxy-2-butanone , the methylene carbon attached to the ether oxygen is significantly downfield (~77 ppm) compared to the corresponding methylene carbon in 4-methoxy-2-butanone (~68 ppm).
-
3-methoxy-2-butanone is distinguished by the presence of a methine carbon signal (~82 ppm) and the absence of a methylene carbon signal in the backbone.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the alkoxy-butanone isomer and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns (multiplicities) to deduce the structure.
Infrared (IR) Spectroscopy: A Rapid Functional Group Screening Tool
While not as definitive as NMR for isomer differentiation, IR spectroscopy provides a quick and straightforward method to confirm the presence of the key functional groups: the ketone and the ether.
Theoretical Underpinnings and Comparative Data
The primary diagnostic peaks in the IR spectrum of these isomers are the C=O stretch of the ketone and the C-O stretch of the ether.
-
C=O Stretch: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band around 1715 cm⁻¹[6]. The position of this band is not expected to vary significantly among the three isomers.
-
C-O Stretch: Ethers show a strong C-O stretching absorption in the fingerprint region, typically between 1050-1150 cm⁻¹[7]. The exact position and shape of this band can be subtly influenced by the surrounding structure, potentially offering a minor distinguishing feature.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| C-H stretch (sp³) | 2850-3000 | Medium to Strong |
| C=O stretch (ketone) | ~1715 | Strong, Sharp |
| C-O stretch (ether) | ~1100 | Strong |
For 4-methoxy-2-butanone , the experimental IR spectrum shows a strong C=O stretch at 1718 cm⁻¹ and a strong C-O stretch at 1119 cm⁻¹ (SDBS). While the C=O stretch is unlikely to shift significantly for the other isomers, the C-O stretch might show minor variations, although these are unlikely to be sufficient for unambiguous identification on their own. The primary utility of IR is to confirm that the unknown is indeed an alkoxy-butanone.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean salt plates before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands for the C=O and C-O stretching vibrations.
Mass Spectrometry: Elucidating Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the isomers. While all three isomers will have the same molecular ion peak (m/z = 102), their fragmentation patterns will differ based on the stability of the resulting carbocations and radical species.
Theoretical Fragmentation Pathways
The key to distinguishing the isomers by MS lies in the characteristic fragmentation mechanisms of ketones and ethers, primarily α-cleavage.
Caption: Predicted major fragmentation pathways for the methoxy-butanone isomers.
-
α-Cleavage at the Ketone: The bond between the carbonyl carbon and an adjacent carbon breaks. This is a dominant fragmentation pathway for ketones[8].
-
α-Cleavage at the Ether: The bond adjacent to the ether oxygen can also cleave.
-
McLafferty Rearrangement: Ketones with a γ-hydrogen (a hydrogen on the third carbon from the carbonyl group) can undergo a specific rearrangement to eliminate a neutral alkene, resulting in a characteristic fragment ion[9].
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) | Plausible Fragment Structures |
| 1-methoxy-2-butanone | 102 | 57, 45 | [CH₃CH₂CO]⁺, [CH₂OCH₃]⁺ |
| 3-methoxy-2-butanone | 102 | 43, 59 | [CH₃CO]⁺, [CH(OCH₃)CH₃]⁺ |
| 4-methoxy-2-butanone | 102 | 43, 59, 58 | [CH₃CO]⁺, [CH₂CH₂OCH₃]⁺, [C₃H₆O]⁺˙ (McLafferty) |
(Experimental data for 4-methoxy-2-butanone from SDBS shows prominent peaks at m/z 43, 45, and 58).
Key Differentiating Features in MS:
-
1-methoxy-2-butanone: Is expected to show a strong peak at m/z 57 from the loss of the methoxymethyl radical, and a peak at m/z 45.
-
3-methoxy-2-butanone: Should be characterized by a base peak at m/z 43 (acetyl cation) and a significant peak at m/z 59 from cleavage of the C-C bond adjacent to the carbonyl.
-
4-methoxy-2-butanone: This is the only isomer that can undergo a McLafferty rearrangement, which would produce a characteristic peak at m/z 58. The presence of this peak is a strong indicator for the 4-isomer.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent like methanol or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. Set the GC oven temperature program to ensure good separation of the analyte from the solvent. A typical program might start at 50°C and ramp to 250°C.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Data Acquisition: Acquire mass spectra across a range of m/z 35 to 200 as the compound elutes from the GC column.
-
Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum for this peak, identifying the molecular ion and the major fragment ions. Compare the fragmentation pattern to the expected patterns for each isomer.
Conclusion
The positional isomers of alkoxy-butanone, while structurally similar, can be confidently and unambiguously differentiated through a systematic application of modern spectroscopic techniques. NMR spectroscopy stands out as the most definitive method , providing a wealth of structural information through chemical shifts and coupling patterns that are unique to each isomer. IR spectroscopy serves as a rapid and effective tool for confirming the presence of the required ketone and ether functional groups , while Mass Spectrometry offers valuable complementary data, with the fragmentation patterns—especially the unique McLafferty rearrangement in 4-methoxy-2-butanone—providing strong confirmatory evidence . By integrating the data from these three techniques, researchers, scientists, and drug development professionals can ensure the structural integrity of their compounds, a critical step in any scientific endeavor.
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A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Substituted Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the precise characterization of substituted ketones is a critical step. These carbonyl-containing compounds are pivotal intermediates and final products in numerous synthetic pathways, including the manufacturing of pharmaceuticals, agrochemicals, and fragrances. The identity, purity, and structural conformation of a substituted ketone can profoundly influence its reactivity, biological activity, and safety profile. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal characterization.
This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of substituted ketones. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Analytical Toolkit: A Comparative Overview
The characterization of substituted ketones rarely relies on a single technique. Instead, a combination of spectroscopic and chromatographic methods is employed to build a comprehensive profile of the molecule. Each technique provides a unique piece of the structural puzzle, and their collective data leads to a confident identification.[1] The most common analytical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[1][2]
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and functional groups.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] It relies on the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[1]
Principle of Causality: The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus in a substituted ketone is unique, leading to distinct resonance frequencies (chemical shifts). The proximity and number of neighboring protons influence the splitting pattern of ¹H NMR signals, providing crucial connectivity information.
-
¹H NMR: Protons on carbons adjacent (alpha) to the carbonyl group of a ketone are deshielded and typically resonate in the 2.0-2.5 ppm range.[4][5] Methyl ketones are particularly easy to identify due to a characteristic sharp singlet for the methyl protons around 2.1 δ.[6]
-
¹³C NMR: The carbonyl carbon of a ketone produces a distinctive signal in the downfield region of the ¹³C NMR spectrum, typically between 190 and 215 ppm.[4][6] The presence of a peak in this region is strong evidence for a carbonyl group.[4][6]
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR spectra, often supplemented with 2D NMR techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, creating a self-consistent structural assignment.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified ketone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent is essential to avoid a large solvent signal that would overwhelm the analyte signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.
Principle of Causality: The bonds within a molecule vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The carbonyl group (C=O) of a ketone has a very strong and characteristic stretching vibration.
-
Carbonyl Stretch: Saturated aliphatic ketones typically show a strong C=O stretching absorption around 1715 cm⁻¹.[7]
-
Influence of Substituents: Conjugation with a double bond or an aromatic ring will lower the frequency of the carbonyl stretch to the 1685-1666 cm⁻¹ region.[7] Ring strain in cyclic ketones will increase the frequency.[5]
Trustworthiness through Self-Validation: The presence of a strong absorption in the 1660-1770 cm⁻¹ range is a clear indicator of a carbonyl group.[6] This can be cross-validated with the carbonyl signal observed in the ¹³C NMR spectrum.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a small amount of the liquid or solid ketone sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.[1]
Principle of Causality: In a mass spectrometer, molecules are ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller, characteristic ions provides clues about the molecule's structure.
-
Molecular Ion Peak (M⁺): Ketones generally produce a discernible molecular ion peak, which allows for the determination of the molecular weight.[4]
-
Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and an adjacent carbon (alpha-cleavage). This results in the formation of a stable acylium ion.[8]
-
McLafferty Rearrangement: Ketones with a hydrogen atom on the gamma-carbon can undergo a specific rearrangement called the McLafferty rearrangement, leading to a characteristic fragment ion.[8][9]
Trustworthiness through Self-Validation: The molecular weight obtained from MS should be consistent with the structure determined by NMR. The fragmentation patterns should also be logical for the proposed structure.
Chromatographic Methods: Separating the Components
Chromatographic techniques are essential for assessing the purity of a substituted ketone and for separating it from complex mixtures.[1]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.
Principle of Causality: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Compounds are separated based on their boiling points and their relative affinities for the stationary phase.[10]
Trustworthiness through Self-Validation: The purity of a sample can be assessed by the presence of a single peak in the chromatogram. When coupled with a mass spectrometer (GC-MS), each separated component can be identified, providing a high degree of confidence in the analysis.[11][12]
Experimental Protocol: Basic GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the ketone in a volatile organic solvent (e.g., dichloromethane or hexane).[13]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.[10]
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. A temperature program is often used to ramp the column temperature to facilitate the separation of components with different boiling points.[10]
-
Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer for ionization, fragmentation, and detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally unstable.[2]
Principle of Causality: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For ketones, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to create derivatives that can be easily detected by a UV-Vis detector.[14][15][16]
Trustworthiness through Self-Validation: Similar to GC, a single peak in an HPLC chromatogram suggests a pure compound. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of each separated component.[11][17]
Comparative Summary of Analytical Techniques
| Technique | Information Obtained | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity | High structural resolution | Lower sensitivity, higher cost |
| IR Spectroscopy | Presence of functional groups (especially C=O) | Fast, simple, inexpensive | Limited structural information |
| Mass Spectrometry | Molecular weight, fragmentation patterns | High sensitivity, structural clues | Complex fragmentation, may not show molecular ion |
| Gas Chromatography | Purity, separation of volatile components | High resolution for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| HPLC | Purity, separation of a wide range of compounds | Versatile, suitable for non-volatile compounds | Can be lower resolution than GC for some compounds |
Visualizing the Analytical Workflow
A typical workflow for the characterization of a newly synthesized substituted ketone involves a logical progression through these techniques.
Caption: A general workflow for the characterization of substituted ketones.
Conclusion
The robust characterization of substituted ketones is a cornerstone of chemical research and development. A comprehensive approach that leverages the strengths of multiple analytical techniques is paramount. By understanding the principles behind each method and employing them in a logical sequence, researchers can confidently determine the structure, purity, and identity of these important molecules. This guide serves as a foundational resource for navigating the analytical landscape for the characterization of substituted ketones, ensuring scientific rigor and integrity in your research endeavors.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-sec-Butoxy-2-butanone
For the diligent researcher, scientist, or drug development professional, the integrity of an experiment extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-sec-Butoxy-2-butanone (CAS: 57545-63-8), ensuring safety, regulatory compliance, and environmental stewardship. Our approach is grounded in established laboratory safety principles and hazardous waste regulations.
Part 1: Foundational Principles of Chemical Waste Management
Before handling any chemical waste, it is paramount to understand the foundational principles that govern its safe management. All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise[1]. This "guilty until proven innocent" approach is a cornerstone of laboratory safety.
The entire process, from generation to final disposal, is regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle to grave" management of hazardous materials[1].
Hazard Identification of this compound
The Safety Data Sheet (SDS) for this compound classifies it as a Combustible liquid (Category 4) . While its flammability is less severe than that of highly flammable liquids like Methyl Ethyl Ketone (MEK), it still requires careful handling away from heat and ignition sources. It is crucial to always consult the most current SDS for any chemical before use and disposal.
The Prohibitions: What You Must NEVER Do
-
NEVER dispose of this compound or any organic solvent down the drain. This can lead to environmental contamination and potentially create explosive atmospheres in the plumbing[2][3].
-
NEVER dispose of this chemical in the regular trash, even in small quantities. Contaminated materials like paper towels or gloves must also be treated as hazardous waste[3].
-
NEVER evaporate chemical waste as a method of disposal. This releases volatile organic compounds (VOCs) into the atmosphere and is a violation of environmental regulations[1].
-
NEVER mix incompatible waste streams. For instance, ketones should not be mixed with strong acids or bases, as this can cause dangerous reactions[4].
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure prevents harm.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any signs of degradation before use.
-
Body Protection : A standard laboratory coat should be worn.
Waste Segregation and Containerization
Proper segregation is a critical, proactive step to prevent dangerous chemical reactions.
Step 1: Identify the Waste Stream. this compound waste should be categorized as a non-halogenated organic solvent .
Step 2: Select an Appropriate Waste Container.
-
The container must be chemically compatible with the ketone. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Ensure the container has a secure, screw-top cap to prevent leaks and evaporation[4].
-
The container must be in good condition, free from cracks or damage.
Step 3: Label the Waste Container.
-
As soon as the first drop of waste is added, the container must be labeled[5].
-
Use your institution's official hazardous waste label.
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or chemical formulas.
-
If it is a mixed waste, list all components and their approximate percentages.
-
Affix the appropriate hazard pictograms (e.g., flammable symbol, if required by your institution for combustible liquids).
On-Site Accumulation and Storage
Designated storage areas are mandated by regulation to ensure safety and prevent accidental spills or releases.
Step 1: Designate a Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation (i.e., in the same laboratory)[4].
-
The area should be clearly marked with a sign such as "Hazardous Waste Storage Area"[5].
Step 2: Store the Waste Container.
-
Place the labeled waste container in a secondary containment bin to catch any potential leaks[3].
-
Keep the container's cap securely closed at all times, except when adding waste[3][4]. This minimizes the release of vapors.
-
Store away from heat sources, sparks, or open flames.
The decision-making process for handling and segregating this chemical waste can be visualized as follows:
Final Disposal Procedure
Step 1: Monitor Waste Volume.
-
Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion.
-
Be aware of your laboratory's accumulation limits. Regulations typically restrict storage to a maximum of 55 gallons of hazardous waste in an SAA[1].
Step 2: Arrange for Waste Pickup.
-
Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not move the waste to a different location yourself. Trained EHS personnel or licensed hazardous waste contractors will handle the transport.
Step 3: Professional Disposal.
-
The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common disposal method for flammable and combustible organic solvents is high-temperature incineration in a specialized facility equipped with scrubbers to treat the off-gases[2].
Part 3: Comparative Data and Regulatory Context
To provide a broader context, the table below compares the properties and disposal information of this compound with the more common and highly regulated Methyl Ethyl Ketone (MEK). This comparison underscores why ketones as a class are managed as hazardous waste.
| Property | This compound | Methyl Ethyl Ketone (MEK) | Rationale for Disposal Protocol |
| CAS Number | 57545-63-8 | 78-93-3 | Unique identifier for chemical substances. |
| Hazard Classification | Combustible Liquid (Cat. 4) | Flammable Liquid (Cat. 2) | Dictates the stringency of handling and storage requirements regarding ignition sources. |
| Primary Disposal Route | Incineration via licensed contractor | Incineration via licensed contractor | High-temperature incineration is the standard for destroying organic solvents. |
| RCRA Waste Code | Not specifically listed, but likely D001 (Ignitability) | U159 (Toxic Waste), D001 (Ignitability) | MEK is explicitly listed, highlighting the regulatory scrutiny of ketones. This compound would be classified based on its characteristics. |
| Drain/Trash Disposal | Prohibited | Prohibited | Prevents environmental contamination and safety hazards in public infrastructure. |
Data synthesized from multiple Safety Data Sheets and regulatory guidelines.
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental responsibility. Always remember that proper chemical management is an integral part of sound scientific practice.
References
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- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
- TCI America. (2018, July 6). Safety Data Sheet: this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl ethyl ketone.
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- JMN Specialties, Inc. (n.d.). Safety Data Sheet (METHYL ETHYL KETONE (MEK)).
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-sec-Butoxy-2-butanone
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-sec-Butoxy-2-butanone (CAS No. 57545-63-8). As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation to ensure every step is a self-validating system of protection.
Core Hazard Analysis: Understanding the "Why"
Before selecting PPE, we must first understand the inherent risks of the chemical. The primary and most immediate hazard associated with this compound is its flammability.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the hazard statement H226, indicating it is a flammable liquid and vapor.[1]
This classification is not merely a label; it dictates the entire safety paradigm for this substance. Flammable liquids can emit vapors that mix with air to form ignitable mixtures. These mixtures can be ignited by seemingly innocuous sources such as static electricity, a hot plate, or a spark from electrical equipment.[2][3] Therefore, the core objective of our safety protocol is to prevent the formation of an ignitable atmosphere and to eliminate all potential ignition sources.
Table 1: Hazard and Precaution Summary for this compound
| Hazard Classification | GHS Code / Pictogram | Description | Key Protective Measures & Precautions |
|---|
| Flammable Liquid | H226 / GHS02 (Flame) | A liquid and its vapor that can be ignited and continue to burn.[1] | PPE: Wear protective gloves, clothing, and eye/face protection (P280).[1]Engineering Controls: Use in a chemical fume hood. Use explosion-proof equipment (P241).Work Practices: Keep away from heat, sparks, and open flames (P210). Ground/bond containers (P240). Use non-sparking tools (P242). Prevent static discharge (P243).[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The precautionary statement P280 mandates the use of protective gloves, clothing, and eye/face protection.[1] The selection of appropriate PPE is a critical control point in mitigating exposure and ensuring personal safety.
Eye and Face Protection
Direct contact with chemical splashes can cause serious eye injury.
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear chemical safety goggles that meet government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4] Unlike safety glasses, goggles provide a complete seal around the eyes, protecting against splashes from all angles.
-
High-Risk Operations: When handling larger quantities (>1 liter) or when there is a significant risk of splashing (e.g., during transfer or reaction quenching), a face shield should be worn in addition to safety goggles to protect the entire face.[5]
Hand Protection
Skin contact should always be avoided. Protective gloves are essential, but the material must be chosen carefully to ensure it is resistant to the specific chemical.
-
Glove Selection: Always consult the glove manufacturer’s chemical resistance guide for data specific to this compound or similar ketones and ethers.
-
Recommended Materials: For incidental contact (e.g., small spills), nitrile gloves are a common and appropriate choice. For prolonged contact or immersion, heavier-duty gloves made of butyl rubber or laminate materials are recommended.
-
Glove Technique: Never reuse disposable gloves. Inspect gloves for any signs of degradation or punctures before use. Use proper removal techniques to avoid contaminating your skin.[2] Contaminated gloves should be disposed of as hazardous waste.[2]
Body Protection
Protective clothing prevents the contamination of personal clothes and skin.
-
Standard Use: A flame-resistant laboratory coat is mandatory. Ensure the coat is fully buttoned.
-
Procedures with Splash Risk: For operations with a higher risk of splashing, supplement your lab coat with a chemically resistant apron made of materials like polyethylene-coated polypropylene.[5]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Primary Control: this compound must be handled in a properly functioning chemical fume hood to keep vapor concentrations below exposure limits.[2]
-
Emergency Use: In the event of a large spill or ventilation failure, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge would be required.[6] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol minimizes risk during the entire lifecycle of the chemical in the lab.
1. Preparation and Inspection:
- Step 1.1: Designate a work area within a chemical fume hood.
- Step 1.2: Ensure a safety shower and eyewash station are accessible and unobstructed.
- Step 1.3: Remove all potential ignition sources from the immediate area (e.g., hot plates, stirrers with brush motors, personal electronics).
- Step 1.4: Assemble and inspect all required PPE as detailed in Section 2.
- Step 1.5: Have spill cleanup materials (e.g., absorbent pads, sand) ready.
2. Handling and Use:
- Step 2.1: When transferring the chemical from its original container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.
- Step 2.2: Use only non-sparking tools for any manipulation, such as opening containers.
- Step 2.3: Keep the container tightly closed when not in use to minimize vapor release.[1]
- Step 2.4: After handling, wash hands and any exposed skin thoroughly.[4] Do not eat, drink, or smoke in the work area.[7][8]
3. Storage:
- Step 3.1: Store the chemical in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
- Step 3.2: Ensure the container is tightly sealed and stored upright to prevent leakage.[2]
- Step 3.3: Store away from incompatible materials, particularly strong oxidizing agents.[4]
4. Disposal:
- Step 4.1: All waste, including excess chemical, contaminated consumables (gloves, wipes), and empty containers, must be treated as hazardous waste.
- Step 4.2: Dispose of contents and the container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[1][7] Do not pour down the drain.[9]
Visualization: PPE Selection & Safe Handling Workflow
The following diagram outlines the critical decision-making and action flow for safely working with this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
-
Personal protective equipment in your pharmacy . (2019-10-30). Alberta College of Pharmacy. [Link]
-
Safety Data Sheet 4-(4-Hydroxyphenyl)-2-butanone . metasci. [Link]
-
Safety Data Sheet: 2-Butanone peroxide . (2024-01-11). Chemos GmbH & Co.KG. [Link]
-
This compound, min 90% (GC), 1 ml . Aalchem. [Link]
-
SAFETY DATA SHEET 2-Butanone, 4-(4-hydroxyphenyl)- . (2015-06-04). Synerzine. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. synerzine.com [synerzine.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
